Peimisine

Catalog No.
S003746
CAS No.
19773-24-1
M.F
C27H41NO3
M. Wt
427.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peimisine

CAS Number

19773-24-1

Product Name

Peimisine

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1

InChI Key

KYELXPJVGNZIGC-GKFGJCLESA-N

SMILES

Array

Synonyms

peimisine, peimissine

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1

The exact mass of the compound Peimisine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Peimisine steroidal alkaloid

Author: Smolecule Technical Support Team. Date: February 2026

Peimisine Data Summary

Aspect Key Findings Relevant Context
Content & Distribution Higher content in cultivated Zhe-Beimu (F. thunbergii) than in Chuan-Beimu species (F. cirrhosa group) [1]. Specific wild specimens (e.g., SK-FC) show high accumulation [2]. Content is influenced by geographical origin and cultivation practices (e.g., tissue culture vs. field collection) [2].
Analytical Methods UPLC-Q-Exactive Orbitrap MS/MS is widely used for identification and quantification [3] [2]. DESI-MSI (Desorption Electrospray Mass Spectrometry Imaging) can map its spatial distribution within the bulb [4]. Used in metabolomic studies to profile and distinguish between different Fritillaria species [3].
Biosynthesis Regulation The K2S treatment (potassium application under shading) in F. thunbergii significantly increases levels of this compound and other steroidal alkaloids [5]. Involves key genes like farnesyl pyrophosphate synthase (FtFPS) and is regulated by transcription factors (e.g., AP2/ERF) [5].
Bioactivity & Mechanism Identified as a key antioxidant compound with good binding affinity to core targets like AKT1 and ESR1 [3]. Network pharmacology suggests it may alleviate asthma by targeting proteins like HSP90 [6]. Part of a multi-component, multi-target mechanism of action, common in traditional medicine [6].

Detailed Experimental Protocols

Here are methodologies for key experiments involving this compound, based on the cited research.

Metabolite Extraction and Profiling (UHPLC-MS/MS)

This protocol is used for the broad identification and quantification of this compound and other metabolites in Fritillaria bulbs [3] [2].

  • Sample Preparation: Fresh or dried bulb powder is weighed (~100 mg) and extracted with 1.2 mL of a 70% methanol aqueous solution. The mixture is vortexed multiple times, incubated at 4°C for 12 hours, and then centrifuged. The supernatant is filtered through a 0.22 μm membrane before analysis [7].
  • Instrumentation and Analysis:
    • LC Conditions: A C18 column is typically used. The mobile phase often consists of (A) 0.1% formic acid in water and (B) acetonitrile, using a gradient elution program [8].
    • MS Conditions: Analysis is performed with a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) in positive electrospray ionization (ESI+) mode. Data is acquired in full-scan and data-dependent MS/MS modes for compound identification [3].
Quantification of Alkaloids via Targeted UPLC-MS/MS

This method provides precise measurement of this compound and specific alkaloids [2].

  • Standard Solution Preparation: Reference standards for this compound, imperialine, peimine, and peiminine are dissolved to create a series of calibration solutions with known concentrations.
  • Sample Preparation: Bulb powder is extracted with methanol. The internal standard is added, proteins are precipitated with acetonitrile, and the supernatant is evaporated to dryness. The residue is reconstituted in a methanol-acetonitrile mixture for analysis [8].
  • UPLC-MS/MS Analysis:
    • Chromatography: A Waters ACQUITY UPLC BEH C18 column is used with a gradient elution.
    • Mass Spectrometry Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. For this compound, the specific precursor and product ion transitions are monitored to ensure accurate quantification [8].

Biosynthesis Pathway and Regulation

The biosynthesis of steroidal alkaloids like this compound in Fritillaria is complex. The diagram below outlines the proposed pathway and its regulation based on transcriptomic studies [1] [5] [7].

G MVA Mevalonate (MVA) Pathway IPP Isopentenyl pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP FPS Farnesyl pyrophosphate synthase (FPS) IPP->FPS Squalene Squalene FPS->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cholesterol Cholesterol Cycloartenol->Cholesterol Unknown Unknown Intermediate Steps Cholesterol->Unknown This compound This compound & Other Steroidal Alkaloids Unknown->this compound TF Transcription Factors (e.g., AP2/ERF) TF->FPS Activates Shading Environmental Cues: Shading & Potassium Shading->TF Induces

Proposed biosynthetic pathway and regulatory network for steroidal alkaloids like this compound in Fritillaria, integrating transcriptome studies [1] [5] [7].

Potential Mechanisms of Action

Network pharmacology studies suggest this compound's bioactivity arises from interacting with multiple targets. The diagram below illustrates its potential role in alleviating asthma-related symptoms [6] [3].

G This compound This compound HSP90 HSP90AA1/AB1 This compound->HSP90 Binds AKT1 AKT1 This compound->AKT1 Binds ESR1 ESR1 This compound->ESR1 Binds Inflammation Inhibition of Airway Inflammation HSP90->Inflammation Modulates PI3K_Akt PI3K/AKT Signaling Pathway AKT1->PI3K_Akt Part of SteroidHR Steroid Hormone Biosynthesis ESR1->SteroidHR Part of OxStress Antioxidant Effects PI3K_Akt->OxStress Regulates SteroidHR->Inflammation Influences

Proposed multi-target mechanisms of this compound, particularly in asthma alleviation and antioxidant effects, as predicted by network pharmacology [6] [3].

Research Applications and Future Directions

  • Quality Control and Traceability: The variation in this compound content based on origin and cultivation method makes it a valuable chemical marker for authenticating Fritillaria bulbus and combating adulteration [2].
  • Functional Food Development: As a medicinal food homology substance, understanding this compound's antioxidant properties supports its potential use in health-functional foods [3].
  • Unresolved Questions: Future research should focus on elucidating the complete biosynthetic pathway, particularly the late steps, and conducting in-depth pharmacological and pharmacokinetic studies to confirm its therapeutic potential and mechanism of action [1] [8].

References

Observed Bioactivities & Mechanisms of Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity / Effect Experimental Model / System Observed Outcome / Proposed Mechanism Key Supporting Evidence
Anti-inflammatory & Anti-oxidant [1] [2] Human bronchial epithelial cells (BEAS-2B) + Cigarette Smoke Extract (CSE) Reduces ROS; ↑ SOD, GSH/GSSG ratio; ↓ MDA, 4-HNE; Inhibits apoptosis & DNA damage. Western blot, Flow Cytometry, ELISA [2]
Anti-inflammatory [1] Transgenic zebrafish larvae + CuSO4-induced inflammation Inhibits macrophage migration to site of inflammation; potential inhibition of ferroptosis. Microscopy, Gene expression analysis (e.g., acsl4b, fthl28) [1]
Putative TAAR1 Agonist [3] In silico molecular docking & dynamics simulation Binds strongly to TAAR1, a GPCR target in CNS; potential for treating Major Depressive Disorder. Computational modeling (Binding affinity, MM-PBSA) [3]
Improved Bioavailability [1] Zebrafish embryos (toxicity & efficacy) Derivative PMS-S shows significantly lower developmental toxicity and better water solubility. Mortality, hatching rate, body length measurements [1]

The anti-inflammatory and antioxidant effects of Peimisine are mediated through specific cellular signaling pathways, as illustrated below.

Signaling Pathways in Anti-inflammatory Action

G clusterKeap1 NRF2/KEAP1 Detail clusterJNK JNK/MAPK Detail CSE Cigarette Smoke Extract (CSE) / Inflammatory Stimulus OxidativeStress Oxidative Stress CSE->OxidativeStress NRF2Path NRF2/KEAP1 Pathway OxidativeStress->NRF2Path Disrupts JNKPath JNK/MAPK Pathway OxidativeStress->JNKPath Activates DownstreamEffects Downstream Effects AntiInflammation Anti-inflammatory & Cytoprotective Outcome DownstreamEffects->AntiInflammation Keap1 KEAP1 Nrf2 NRF2 Keap1->Nrf2  Inhibits AntioxidantGenes Antioxidant Gene Expression (SOD, GSH, etc.) Nrf2->AntioxidantGenes  Activates AntioxidantGenes->DownstreamEffects Increases JNK JNK pJNK p-JNK (Active) JNK->pJNK  Phosphorylation Apoptosis Apoptosis Signaling pJNK->Apoptosis  Activates Apoptosis->DownstreamEffects Triggers This compound This compound / PMS-S This compound->NRF2Path Activates This compound->JNKPath Inhibits

This compound modulates the NRF2/KEAP1 and JNK/MAPK pathways to counteract oxidative stress and inflammation.

Detailed Experimental Protocols

To help you evaluate or replicate the key findings, here are the methodologies from the cited studies.

1. Protocol: Anti-oxidant and Anti-inflammatory Effects in BEAS-2B Cells [2]

  • Cell Culture: Human bronchial epithelial cells (BEAS-2B) are maintained in standard culture medium.
  • Oxidative Stress Model: Cells are treated with Cigarette Smoke Extract (CSE) at a concentration of 0.5% for 24 hours to induce oxidative stress and inflammation.
  • Drug Intervention: Co-treatment with this compound at various concentrations (e.g., 10, 20, 40 µM) alongside CSE.
  • ROS Measurement: Cells are incubated with the fluorescent probe DCFH-DA (10 µM) for 25 minutes. Intracellular ROS levels are quantified using flow cytometry.
  • Oxidative Stress Markers: Levels of Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), Superoxide Dismutase (SOD) activity, and the GSH/GSSG ratio are measured using commercial assay kits (ELISA-based methods).
  • Protein Analysis: Key proteins in the NRF2/KEAP1 and JNK/MAPK pathways (e.g., NRF2, KEAP1, JNK, p-JNK) are analyzed by Western blot.
  • DNA Damage & Apoptosis: DNA damage is assessed by measuring 8-OHdG levels and using Hoechst 33258 staining for nuclear condensation. Apoptosis is further evaluated by flow cytometry and Western blot for apoptotic markers.

2. Protocol: In silico Identification as a TAAR1 Agonist [3]

  • Protein Preparation: The 3D crystal structure of human TAAR1 (PDB ID: 9JKQ) is obtained from the Protein Data Bank.
  • Ligand Preparation: A 3D structure of this compound is sourced from the IMPPAT 2.0 database of phytochemicals.
  • Molecular Docking: Virtual screening and docking are performed using InstaDock v1.2 software. The grid box is centered on the known binding site of a reference agonist (Ulotaront).
  • Interaction Analysis: The binding pose and molecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and TAAR1 are analyzed and visualized using PyMOL and Discovery Studio Visualizer.
  • Stability Assessment: The stability of the this compound-TAAR1 complex is evaluated through all-atom molecular dynamics (MD) simulations (typically 100 ns) and Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) calculations.

Research Gaps and Future Directions

While the data is promising, several knowledge gaps remain for a researcher audience:

  • Mechanism Validation: The proposed mechanism as a TAAR1 agonist is currently a computational prediction and requires validation in cellular and animal models [3].
  • Direct Targets: The primary molecular target(s) that initiate its anti-inflammatory and antioxidant effects are not yet conclusively identified.
  • In Vivo Efficacy: Most data on its anti-inflammatory effects come from in vitro models [2]. More robust in vivo studies are needed to confirm efficacy and mechanism in whole organisms.
  • Structure-Activity Relationship (SAR): A systematic SAR study is lacking but would be crucial for medicinal chemistry optimization of this compound's derivatives, like PMS-S [1].

References

Detailed Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers looking to replicate key studies, here are the methodologies from cited literature.

Protocol 1: Evaluating Anti-Oxidative Stress in BEAS-2B Cells

This protocol is based on a 2024 study investigating the protection against CSE-induced damage [1].

  • Cell Line: Human bronchial epithelial BEAS-2B cells.
  • Cultivation: Cells are cultured and then treated with CSE to establish an oxidative stress model.
  • Treatment: Cells are co-treated with varying concentrations of Peimisine (e.g., 10, 20, 40 μM) for 24 hours.
  • Oxidative Stress Assessment:
    • ROS Measurement: Using a fluorescent probe like DCFDA, analyzed via flow cytometry.
    • Biomarker Assays: Levels of Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), Superoxide Dismutase (SOD) activity, and the GSH/GSSG ratio are measured using commercial assay kits (e.g., ELISA).
  • Pathway Analysis: Protein expression levels of key pathway components (e.g., Nrf2, Keap1, p-JNK, JNK) are analyzed by Western blot.

The workflow can be summarized as follows:

Start Culture BEAS-2B Cells A Establish Oxidative Stress Model with Cigarette Smoke Extract (CSE) Start->A B Co-treat with this compound (e.g., 10, 20, 40 µM) A->B C Incubate for 24 hours B->C D Assess Outcomes C->D E Measure ROS (DCFDA probe) & Biomarkers (MDA, 4-HNE, SOD, GSH/GSSG) D->E F Analyze Protein Expression (Nrf2, Keap1, p-JNK) via Western Blot D->F

Protocol 2: Cytotoxicity and Apoptosis Assay in Cancer Cells

This protocol is based on studies profiling this compound's anti-cancer activity [2].

  • Cell Lines: Various cancer cell lines such as A2780 (ovarian cancer), LLC, HepG2 (liver cancer), and A549 (lung cancer) cells.
  • Cytotoxicity Assay (CCK-8):
    • Cells are treated with a range of this compound concentrations (e.g., 17.43 - 92.07 μg/mL) for 72 hours.
    • Cell viability is measured using a CCK-8 assay, which determines the half-maximal inhibitory concentration (IC50).
  • Apoptosis Analysis:
    • Cells are treated with a specific concentration of this compound (e.g., 15 μg/mL) for 24, 48, and 72 hours.
    • The cells are then analyzed for cell cycle distribution (e.g., via propidium iodide staining and flow cytometry) to identify phase arrest.
    • Apoptosis rates can be quantified using assays like Annexin V staining.

Analytical Methods for Quantification

For the identification and quantification of this compound in samples such as plant material or plasma, advanced chromatographic methods are employed. Here is a summary of a UPLC-MS/MS method.

Parameter Description
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [3]
Column ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [3]
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) [3]
Flow Rate 0.4 mL/min [3]
Ionization Mode Positive Electrospray Ionization (ESI+) [3]

| MS Transitions (MRM) | This compound: Precursor Ion → Product Ion (m/z not specified in results). Note: For reference, similar alkaloid Peimine: m/z 432.4 → 414.4 [3] | | Sample Prep (Plasma) | Liquid-Liquid Extraction (LLE) with Ethyl Acetate [3] |

Derivative Research & Current Challenges

Recent research has focused on modifying the native this compound molecule to overcome its inherent limitations.

  • Solubility & Toxicity Challenges: The clinical application of this compound is constrained by its poor water solubility, which affects its bioavailability. Furthermore, high concentrations (e.g., 100 μmol/L) have been shown to induce developmental toxicity and teratogenic effects in zebrafish embryo models [4].
  • This compound-Sulfide (PMS-S): A sulfonated derivative of this compound has been synthesized to address these issues. PMS-S demonstrates significantly improved water solubility, membrane permeability, and, crucially, a reduced toxicity profile in zebrafish compared to the parent compound. It retains potent anti-inflammatory and antioxidant activity, potentially by inhibiting the ferroptosis pathway [4].

The core relationship between the parent compound and its derivative is shown below:

A This compound (PMS) B Challenge: Poor Solubility & Potential Toxicity A->B C Chemical Modification (Sulfur Fumivation/Sulfonation) B->C D This compound-Sulfide (PMS-S) C->D E Improved Profile: Better Solubility Reduced Toxicity Retained Bioactivity D->E

References

Peimisine Pharmacokinetic & Excretion Data

Author: Smolecule Technical Support Team. Date: February 2026

The data below is primarily derived from studies on Sprague-Dawley (SD) rats using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1].

Parameter Findings & Values Notes
Analytical Method Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] Carbamazepine used as internal standard (IS).
Pharmacokinetics Slow distribution and elimination from plasma [1].
Linearity Linear dynamics in dose range of 0.26 - 6.5 mg/kg [1]. Observed in rats.
Gender Differences Significant gender differences in AUC(0-t), AUC(0-∞) (P < 0.05) [1]. Drug blood levels in male rats were significantly higher than in females.
Tissue Distribution High levels in spleen, kidney, lung, liver, and heart [1]. In both male and female rats.
Low Penetration Tissues Low levels in uterus, ovary, testis, and brain [1].
Excretion (at 1.3 mg/kg dose)
Bile < 0.7% of administered dose recovered [1]. In both male and female rats.
Urine 43.07% recovered (Male), 13.46% recovered (Female) [1]. Major elimination route for male rats. No significant gender differences (P > 0.05).
Feces 7.49% recovered (Male), 15.05% recovered (Female) [1]. Significant gender differences (P < 0.05).

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the key methodological details from the studies.

LC-MS/MS Bioanalysis of Peimisine in Rat Plasma [1]

This protocol is designed for the quantification of this compound in biological matrices like plasma.

  • Chromatography:
    • Column: ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) [2].
    • Mobile Phase: A gradient elution program with (A) 0.1% (v/v) formic acid solution and (B) acetonitrile is commonly used [2].
    • Flow Rate: 0.3 - 0.4 mL/min [3] [2].
  • Mass Spectrometry (MS) Detection:
    • Ionization Mode: Positive ion electrospray ionization (ESI+) [3].
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: The precursor ion to product ion transition for this compound is optimized by monitoring the loss of H₂O and other fragments. Specific qualifier ions (e.g., after losing both H₂O and –CH₄) can be used for confirmation [3].
  • Sample Preparation:
    • Protein Precipitation: Biological samples (e.g., 20 µL of plasma) are mixed with an internal standard (e.g., Carbamazepine) and then treated with a solvent like acetonitrile to precipitate proteins [1] [2].
    • Vortexing and Centrifugation: The mixture is vortexed for several minutes and then centrifuged at high speed (e.g., 16,106 × g for 20 minutes) [2].
    • Analysis: The supernatant is collected and injected into the UPLC-MS/MS system for analysis [2].
In Vivo Pharmacokinetic and Excretion Study in Rats [1]

This describes the in-life phase of the experiment.

  • Animal Model: Sprague-Dawley (SD) rats (both male and female).
  • Dosing: Single oral administration of this compound at specified doses (e.g., 0.26, 1.3, and 6.5 mg/kg).
  • Sample Collection:
    • Pharmacokinetics: Blood samples are collected serially over time via the orbital venous plexus or other routes. Plasma is separated by centrifugation for analysis.
    • Excretion: Rats are housed in metabolic cages for the separate collection of total urine and feces over a defined period (e.g., 24 hours).
  • Data Analysis: Non-compartmental analysis is typically used to calculate pharmacokinetic parameters like AUC, Cmax, Tmax, and t₁/₂.

Metabolic Pathways and Excretion Workflow

The following diagram illustrates the overall process of absorption, metabolism, and excretion of this compound as identified in the research, integrating findings from multiple studies [1] [2].

G OralDose Oral Dose of this compound Absorption Absorption OralDose->Absorption Plasma Systemic Circulation (Plasma) Absorption->Plasma Rapid Distribution Tissue Distribution Plasma->Distribution Metabolism Metabolism (Hydroxylation, Sulfation, Glucose Conjugation) Plasma->Metabolism Hepatic HighTissues High Concentrations: Spleen, Kidney, Lung, Liver, Heart Distribution->HighTissues LowTissues Low Concentrations: Brain, Testis, Ovary, Uterus Distribution->LowTissues Excretion Excretion Metabolism->Excretion Bile Bile Metabolism->Bile (<0.7%) Urine Urine Excretion->Urine Primary Route (Male: 43.07%) Feces Feces Excretion->Feces (Female: 15.05%)

> Integrated workflow of this compound's in vivo journey from absorption to excretion, based on rat studies.

Key Research Insights and Future Directions

  • Novel Therapeutic Potential: Recent computational studies have identified this compound as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist, suggesting a new avenue for developing next-generation antidepressants. In silico models show it has strong binding affinity and favorable drug-like properties for this target [4] [5].
  • Antioxidant Role: As a differential active compound in Fritillaria species, this compound is implicated in antioxidant mechanisms, potentially acting through key therapeutic targets like AKT1 and ESR1 and mediating the PI3K/AKT signaling pathway [6].

References

Known Context and Quantitative Presence of Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

While in vivo tissue distribution data is unavailable, peimisine is recognized as a notable alkaloid in Fritillaria species. The table below summarizes its context from quality evaluation studies:

Aspect Key Findings
Analytical Detection Identified and quantified in plant bulbs using UHPLC-Q-Exactive Orbitrap MS/MS [1].
Role in Quality Classified as a "Differential Active Compound" (DAC), meaning its content varies significantly between different Fritillaria species and origins, influencing their overall quality and potential efficacy [1].
Reported Abundance One study on Fritillaria cirrhosa found that field-collected wild specimens from one township (Seka) accumulated higher levels of this compound compared to samples from other sources [2].

Proposed Experimental Workflow for Tissue Distribution

Although this compound-specific data is lacking, a established and reliable protocol for studying the tissue distribution of a structurally similar Fritillaria alkaloid, sipeimine, is available [3] [4]. The following diagram outlines the key stages of this methodology, which can be directly adapted for this compound research.

Start Study Start Dosing Animal Dosing (Oral/IV administration) Start->Dosing SampleColl Biological Sample Collection (Plasma, Tissues, Excreta) Dosing->SampleColl SamplePrep Sample Preparation (Protein Precipitation) SampleColl->SamplePrep UPLC_MS UPLC-MS/MS Analysis SamplePrep->UPLC_MS DataProc Data Processing & PK Modeling UPLC_MS->DataProc

Key Experimental Protocols from Sipeimine Studies

The methodology used for sipeimine provides a ready-made blueprint [3] [4].

  • Analytical Technique: UPLC-MS/MS

    • Chromatography: ACQUITY UPLC H-Class system with a Waters ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm).
    • Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water (A) and acetonitrile (B).
    • Mass Spectrometry: Waters Xevo TQ-S triple-quadrupole mass spectrometer with electrospray ionization (ESI) in positive MRM mode.
    • MRM Transition for Sipeimine: m/z 430 → 138. This parameter would need to be optimized for this compound.
  • Biological Sample Preparation

    • A simple protein precipitation method is used.
    • To a 20 µL biological sample, add 200 µL of acetonitrile and an internal standard (e.g., carbamazepine).
    • Vortex mix for 3 minutes, then centrifuge at 16,106 × g for 20 minutes.
    • The supernatant is transferred and evaporated to dryness. The residue is reconstituted in a methanol:acetonitrile (1:1) mixture for UPLC-MS/MS injection [3] [4].

Research Implications and Future Directions

The absence of tissue distribution data for this compound presents a clear opportunity for primary research. Its identification as a quality marker and its presence in botanical sources confirm its biological relevance [2] [1]. Research on sipeimine shows that Fritillaria alkaloids can be widely distributed to organs except the brain, a pattern that may also apply to this compound [3] [4].

References

Experimental Protocols for Key Studies

Author: Smolecule Technical Support Team. Date: February 2026

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol for Anti-inflammatory Activity Assessment (In Vivo) [1]

This protocol evaluates the efficacy of peimisine derivatives in an acute lung injury model.

  • Animal Model: Establish an Acute Lung Injury (ALI) model by intraperitoneally administering LPS (10 mg/kg) to mice.
  • Drug Administration: Inject the compound of interest (e.g., the derivative Boc-leucine mono this compound ester monoamide, termed "compound G") intraperitoneally at doses (e.g., 2.5 or 10 mg/kg) as the experimental treatment.
  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
  • Efficacy Evaluation:
    • Histopathology: Assess lung injury by measuring the lung Wet/Dry weight ratio and examining tissue sections.
    • Cytokine Measurement: Measure levels of pro-inflammatory factors (TNF-α, IL-1β, IL-6) and iNOS in BALF or lung homogenates using ELISA or similar kits.
    • Mechanism Probe: Analyze the expression of key proteins (IκB, p65) in the NF-κB pathway in lung tissue using Western Blot.
Protocol for Molecular Docking and Dynamics [2] [3]

This computational workflow identifies and validates interactions between this compound and protein targets.

  • Target and Ligand Preparation:
    • Obtain the 3D structure of the target protein (e.g., hub genes OTOF, IFI27 from influenza study [2] or TAAR1 from neuropsychiatric study [3]) from the PDB database.
    • Obtain the 3D chemical structure of this compound (e.g., SDF format from PubChem).
  • Molecular Docking:
    • Use software like InstaDock or AutoDock Vina.
    • Set the grid box to encompass the active site of the target protein.
    • Perform docking simulations and select poses with the lowest binding affinity (kcal/mol) for analysis.
  • Interaction Analysis:
    • Visualize the docked complexes with tools like PyMOL and Discovery Studio Visualizer to identify hydrogen bonds, hydrophobic interactions, etc.
  • Molecular Dynamics (MD) Simulation:
    • Use software like GROMACS or AMBER to run all-atom MD simulations (typically 100-200 ns) of the protein-ligand complex in a solvated system.
    • Analyze results using root-mean-square deviation (RMSD), molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) to confirm binding stability.

Mechanisms and Signaling Pathways

The following diagram synthesizes the primary molecular mechanisms and signaling pathways associated with this compound's anti-inflammatory and antioxidant activities as revealed by the cited research.

G cluster_0 Established Anti-inflammatory Mechanism (from [2], [9]) cluster_1 Proposed Antioxidant Mechanism (from [7]) LPS Inflammatory Stimulus (e.g., LPS) NFkB_Inhibition Inhibition of NF-κB Pathway LPS->NFkB_Inhibition Induces LPS->NFkB_Inhibition AKT Inhibition of AKT & MAPK (ERK/p38) Pathways LPS->AKT Activates LPS->AKT This compound This compound This compound->NFkB_Inhibition Inhibits This compound->NFkB_Inhibition This compound->AKT Inhibits This compound->AKT PI3K_Akt_Pathway Modulation of PI3K/Akt Signaling Pathway This compound->PI3K_Akt_Pathway Modulates This compound->PI3K_Akt_Pathway Nrf2 Potential Activation of Antioxidant Pathways (e.g., Nrf2)* This compound->Nrf2 Proposed This compound->Nrf2 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Inhibition->Cytokines NFkB_Inhibition->Cytokines iNOS_COX2 ↓ iNOS & COX-2 NFkB_Inhibition->iNOS_COX2 AntiInflammatory Anti-inflammatory Effect Cytokines->AntiInflammatory Cytokines->AntiInflammatory iNOS_COX2->AntiInflammatory AKT->AntiInflammatory AKT->AntiInflammatory Antioxidant Antioxidant Effect PI3K_Akt_Pathway->Antioxidant PI3K_Akt_Pathway->Antioxidant ROS ↓ Oxidative Stress Nrf2->ROS Nrf2->ROS ROS->Antioxidant ROS->Antioxidant

Diagram Summary: The diagram illustrates this compound's core mechanisms, including the established inhibition of NF-κB and AKT/MAPK pathways to reduce inflammation, and the proposed modulation of PI3K/Akt and Nrf2 pathways for antioxidant effects.

Pharmacokinetics and Research Considerations

For a compound to be a viable drug candidate, its behavior within the body is crucial. Preclinical data in rats provides initial insights.

Parameter Findings in Rats (after oral administration) [4]
Distribution Slow distribution and elimination. High levels found in spleen, kidney, lung, liver, and heart. Low levels in brain, uterus, ovary, and testis.
Gender Differences Significant (P < 0.05). Drug exposure (AUC) and tissue levels were higher in male rats than in females.
Excretion Major route in male rats was urine (43.07%); in females, excretion was more balanced between urine (13.46%) and feces (15.05%). Very low recovery (<0.7%) in bile.
  • Research Gaps and Future Directions: While the existing data is promising, several areas require further investigation:
    • Human Data: All pharmacokinetic information is currently from rodent studies. Human ADME (Absorption, Distribution, Metabolism, Excretion) profiles are needed.
    • Specificity: Many mechanistic insights come from network pharmacology predictions or studies on this compound derivatives. Direct experimental validation of this compound's binding to targets like OTOF, IFI27, and TAAR1 is needed [2] [3].
    • Therapeutic Potential: Its role in major depressive disorder via TAAR1 agonism is a very recent and promising finding that warrants extensive follow-up [3].

References

Comprehensive Application Notes and Protocols for Peimisine Extraction and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Peimisine is a bioactive steroidal alkaloid belonging to the class of jerveratrum-type alkaloids with the chemical formula C₂₇H₄₁NO₃ and a molecular weight of 427.63 g/mol. It is primarily found in various Fritillaria species, including Fritillaria thunbergii Miq. (Zhe Beimu), Fritillaria cirrhosa, and Fritillaria unibracteata, which have been used in Traditional Chinese Medicine for over 2000 years as antitussive and expectorant remedies. [1] [2] [3] this compound, along with related alkaloids like peimine and peiminine, represents key bioactive constituents responsible for the therapeutic effects of Fritillaria preparations, exhibiting anti-inflammatory, antitussive, and potential anticancer activities. The extraction and analysis of this compound have gained significant research attention due to its pharmaceutical potential and the challenges associated with its isolation from natural sources. [2] [4]

Traditional solvent extraction methods for Fritillaria alkaloids have limitations including lengthy processing times, high solvent consumption, and environmental concerns. Consequently, researchers have developed advanced extraction techniques such as supercritical fluid extraction (SFE) with carbon dioxide and modifers to improve efficiency, yield, and environmental footprint. Additionally, the endangered status of many Fritillaria species due to overharvesting and their slow growth in high-altitude regions (2500-3000 m) has prompted investigation into alternative sources, including endophytic fungal production and tissue culture methods. This application note provides comprehensive protocols and methodological comparisons for the extraction, analysis, and alternative production of this compound to support researchers in pharmaceutical development and natural product chemistry. [1] [5] [4]

Extraction Methodologies

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction using carbon dioxide with polar modifiers represents the most advanced and efficient method for this compound extraction from Fritillaria bulbs. This technique offers significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and enhanced selectivity. The optimization of SFE parameters is crucial for maximizing this compound yield, and response surface methodology with central composite design has been successfully employed to determine optimal conditions. [1]

Table 1: Optimal SFE Conditions for this compound Extraction from Fritillaria thunbergii

Parameter Range Tested Optimal Value Influence on Yield
Extraction Time 1.5–3.5 hours 3.0 hours Positive correlation up to optimum
Temperature 45–65°C 60.4°C Complex interaction with pressure
Pressure 10–30 MPa 26.5 MPa Positive effect on solubility
Ethanol Concentration 80%–100% 89.3% Critical for alkaloid solubility
CO₂ Flow Rate Not specified Constant flow Carrier function

Under these optimized conditions, the maximum predicted yield of this compound reaches 0.5 mg/g dry plant material, representing a significant improvement over conventional methods. The addition of ethanol-water mixture as polar modifier is essential to overcome the inherent non-polarity of supercritical CO₂, dramatically improving the extraction efficiency of polar alkaloids like this compound. The SFE process also demonstrates superior antioxidant capacity in the extracts, with EC₅₀ DPPH values of 5.5 mg/mL and FRAP values of 118.2 mg AAE/100 g, suggesting co-extraction of additional bioactive compounds that may synergize with this compound's pharmacological effects. [1]

Conventional Extraction Methods

Traditional solvent extraction methods remain relevant for this compound extraction, particularly in laboratories without access to SFE equipment. Conventional approaches typically involve maceration or Soxhlet extraction using chloroform-methanol mixtures (4:1 v/v) as specified in the Chinese Pharmacopeia (2010 edition) for quality control of Fritillaria species. These methods, while established, present significant drawbacks including lengthy extraction times (typically 6-8 hours), large solvent volumes, and potential thermal degradation of bioactive compounds when elevated temperatures are employed. [1] [2]

Recent advancements in conventional extraction have focused on green solvent alternatives, with ethanol-water mixtures demonstrating excellent extraction efficiency for this compound while reducing environmental and safety concerns. The choice of solvent concentration significantly impacts yield, with 70-90% ethanol concentrations generally providing optimal balance between efficiency and selectivity. When comparing conventional methods to SFE, the superior performance of SFE is evident in higher extraction yields, reduced processing times, and lower solvent consumption, making it the method of choice for industrial applications and high-throughput analysis. [1]

Analytical Techniques

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for sensitive and specific quantification of this compound in complex matrices. The method offers exceptional sensitivity with detection limits reaching sub-nanogram per milliliter levels, making it suitable for pharmacokinetic studies and quality control applications. [2] [6]

Table 2: UPLC-MS/MS Parameters for this compound Analysis

Parameter Conditions
Column ACQUITY UPLC BEH C₁₈ (100 × 2.1 mm, 1.7 µm)
Mobile Phase Gradient: Acetonitrile and 0.1% formic acid in water
Flow Rate 0.3–0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Ionization Mode ESI-Positive
MRM Transition m/z 432.4→414.4 (peimine); 430.3→412.3 (peiminine)
Internal Standard Theophylline or Carbamazepine

For mass spectrometric detection, electrospray ionization in positive mode provides optimal sensitivity for this compound and related alkaloids. The characteristic fragmentation pattern involves loss of water molecules ([M+H-H₂O]⁺), with qualifier ions resulting from subsequent loss of -CH₄ groups, providing confirmation points for compound identity. The linear range typically spans from 1-500 ng/mL with correlation coefficients exceeding 0.990, while precision and accuracy demonstrate less than 15% deviation at LLOQ and less than 10% at other QC levels, meeting rigorous bioanalytical validation criteria. [2] [6]

UPLC-ELSD Method

For laboratories without access to mass spectrometric detection, ultra-performance liquid chromatography with evaporative light scattering detection provides a reliable alternative for this compound quantification. The UPLC-ELSD method employs an Acquity UPLC BEH C₁₈ column (100 mm × 2.1 mm, 1.7 µm) with gradient elution using acetonitrile-0.02% triethylamine in water at a flow rate of 0.4 mL/min. The ELSD parameters typically include a drift tube temperature of 40°C and spray parameter setting of 40%, with injection volumes of 1-2 µL. [7]

This method demonstrates excellent linearity (r ≥ 0.9991) over the tested concentration ranges, with average recovery rates of 94.5-98.1% and RSD ≤ 2.36%, indicating good precision and accuracy. While less sensitive than MS-based detection, UPLC-ELSD remains valuable for quality control applications where extreme sensitivity is not required, and offers advantages of simpler operation and lower equipment costs. The method has been successfully applied to simultaneous determination of this compound and sipeimine in Fritillaria walujewii Regel and Fritillaria pallidiflora Schrenk, demonstrating its applicability across different Fritillaria species. [7]

Alternative Production Methods

Endophytic Fungal Fermentation

The limited availability and slow growth of wild Fritillaria species has prompted investigation into alternative production methods for this compound, with endophytic fungal fermentation emerging as a promising approach. Isolation of endophytic fungi from Fritillaria species has revealed several strains capable of producing this compound and related alkaloids, offering a sustainable production platform independent of plant cultivation. [4]

The most significant breakthrough came with the isolation of Fusarium sp. from Fritillaria unibracteata var. wabensis, which demonstrated stable production of both this compound and peiminine in laboratory culture. Fungal identification involved phylogenetic analysis of ITS sequences, while alkaloid production was confirmed through TLC and HPLC-ELSD analysis of both mycelia and fermentation broth. This discovery presents a viable alternative to traditional plant extraction, with potential for strain improvement through mutagenesis and medium optimization to enhance yields. Additional studies have identified sipeimine-producing endophytic fungi from F. ussuriensis, further supporting the potential of microbial production for Fritillaria alkaloids. [4]

The experimental workflow below illustrates the complete process from fungal isolation to alkaloid production:

G Start Start: Fresh Fritillaria Plant Material A Surface Sterilization and Fungal Isolation Start->A B Strain Identification (ITS Sequencing) A->B C Liquid Fermentation (Potato Dextrose Broth) B->C D Biomass Separation (Centrifugation/Filtration) C->D E Mycelia Extraction (Ethyl Acetate) D->E F Fermentation Broth Extraction D->F G TLC Screening (Dragendorff's Reagent) E->G F->G H HPLC-ELSD Analysis G->H I UPLC-MS/MS Confirmation H->I J End: this compound Production I->J

Experimental Protocols

Supercritical Fluid Extraction Protocol

Protocol Title: Supercritical Fluid Extraction of this compound from Fritillaria thunbergii Bulbs

Principle: This protocol describes the optimized extraction of this compound using supercritical CO₂ with ethanol-water modifier based on central composite design optimization. The method exploits the enhanced solvating power of supercritical fluids and the selectivity provided by polar modifiers to achieve efficient alkaloid extraction. [1]

Materials and Equipment:

  • Supercritical fluid extraction system with CO₂ supply
  • Fritillaria thunbergii bulb powder (50 mesh)
  • Ethanol (HPLC grade)
  • Ultrasonic bath
  • Rotary evaporator
  • Analytical balance

Procedure:

  • Plant Material Preparation: Pulverize dried Fritillaria thunbergii bulbs to 50 mesh particle size. Determine moisture content (should be <10%).
  • Extraction Vessel Loading: Accurately weigh 10.0 g of plant material into the extraction vessel. Include filter papers at both ends to prevent particle entrainment.
  • System Parameter Setup: Program the SFE system to the optimal parameters:
    • Extraction time: 3.0 hours
    • Temperature: 60.4°C
    • Pressure: 26.5 MPa
    • Modifier: 89.3% ethanol in water
    • CO₂ flow rate: As per manufacturer specifications
  • Extraction Process: Initiate the extraction cycle, ensuring steady modifier flow and system stability.
  • Collection: Collect the extract in a cooled vessel containing 10 mL of 80% ethanol.
  • Post-processing: Concentrate the extract under reduced pressure at 40°C using a rotary evaporator.
  • Reconstitution: Reconstitute the dried extract in 5 mL methanol for analysis.
  • Storage: Store at -20°C until analysis.

Quality Control:

  • Include a reference standard of this compound for method validation
  • Perform extraction in triplicate to determine variability
  • Monitor system pressure and temperature stability throughout the process
UPLC-MS/MS Analysis Protocol

Protocol Title: Quantitative Analysis of this compound in Plant Extracts and Biological Samples

Principle: This method utilizes reversed-phase chromatography with acetonitrile-formic acid gradient for optimal separation, coupled with tandem mass spectrometry for specific detection and quantification of this compound. [2] [6]

Materials and Equipment:

  • UPLC system with binary pump and autosampler
  • Triple quadrupole mass spectrometer with ESI source
  • ACQUITY UPLC BEH C₁₈ column (100 × 2.1 mm, 1.7 µm)
  • This compound reference standard (purity ≥98%)
  • Theophylline or carbamazepine as internal standard
  • HPLC-grade acetonitrile, methanol, and formic acid

Sample Preparation:

  • Plant Extract Preparation: Dilute SFE extracts 1:10 with initial mobile phase conditions.
  • Plasma Sample Preparation (for pharmacokinetic studies):
    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube
    • Add 10 µL of internal standard working solution (1 µg/mL)
    • Add 300 µL acetonitrile for protein precipitation
    • Vortex for 3 minutes, then centrifuge at 16,000 × g for 15 minutes
    • Transfer supernatant to a new tube and evaporate under nitrogen at 40°C
    • Reconstitute in 100 µL of methanol:acetonitrile (1:1, v/v)

UPLC-MS/MS Conditions:

  • Column Temperature: 40°C
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: Acetonitrile
  • Gradient Program:
    • 0-1.0 min: 2-15% B
    • 1.0-2.0 min: 15-25% B
    • 2.0-3.0 min: 25-25% B
    • 3.0-3.1 min: 25-100% B
    • 3.1-4.5 min: 100-100% B
    • 4.5-4.8 min: 100-2% B
    • 4.8-6.0 min: 2-2% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 2 µL

MS Detection Parameters:

  • Ionization Mode: ESI-positive
  • Ion Source Temperature: 150°C
  • Desolvation Temperature: 450°C
  • Capillary Voltage: 3.0 kV
  • Desolvation Gas Flow: 800 L/h
  • Cone Gas Flow: 150 L/h
  • MRM Transitions:
    • This compound: m/z 432.4→414.4 (quantifier), 432.4→398.3 (qualifier)
    • Collision energy: 54 eV, Fragmentor: 124 V

Calibration and Validation:

  • Prepare calibration standards in the range of 1-500 ng/mL
  • Establish linearity with correlation coefficient (r²) > 0.990
  • Determine precision and accuracy with QC samples at LLOQ, low, medium, and high concentrations
  • Evaluate matrix effects and extraction recovery

The analytical workflow below outlines the complete UPLC-MS/MS method development and application process:

G cluster_0 UPLC Conditions Start Start: Sample Collection (Plant/Biological) A Sample Preparation (Extraction/Precipitation) Start->A B UPLC Separation (BEH C18 Column) A->B C MS Ionization (ESI Positive Mode) B->C B1 Gradient Elution Acetonitrile/0.1% Formic Acid D MRM Detection (m/z 432.4→414.4) C->D E Data Acquisition (MassLynx Software) D->E F Quantitative Analysis (Calibration Curve) E->F G Method Validation (Precision, Accuracy) F->G H End: Result Interpretation G->H B2 Flow Rate: 0.3 mL/min B3 Column Temp: 40°C

Applications and Conclusion

Pharmaceutical Applications

This compound and related Fritillaria alkaloids demonstrate diverse pharmacological activities with significant potential for pharmaceutical development. These compounds exhibit potent anti-inflammatory effects through inhibition of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and suppression of MAPK and NF-κB signaling pathways. Additionally, this compound shows antitussive and expectorant activities, supporting its traditional use in respiratory disorders. Emerging research indicates potential anticancer properties, particularly against non-small cell lung cancer cells, without significant cytotoxicity, suggesting a favorable therapeutic window. The relaxant effects on tracheal and bronchial smooth muscles further support its application in respiratory conditions, while potential neuroprotective effects in Parkinson's disease models indicate broader therapeutic possibilities. [2] [6] [4]

Conclusion and Future Perspectives

The extraction and analysis of this compound have evolved significantly, with supercritical fluid extraction emerging as the superior method for industrial applications due to its efficiency, selectivity, and environmental benefits. The development of sensitive UPLC-MS/MS methods has enabled precise quantification in complex matrices, supporting quality control and pharmacokinetic studies. Meanwhile, the discovery of endophytic fungi capable of producing this compound offers a sustainable alternative to plant extraction, potentially addressing supply chain challenges associated with endangered Fritillaria species. [1] [2] [4]

Future research should focus on strain improvement for microbial production, extraction process intensification, and comprehensive clinical evaluation of this compound's therapeutic potential. Integration of green chemistry principles throughout the extraction and analysis workflow will be essential for environmentally responsible development. The combination of advanced extraction technologies, robust analytical methods, and sustainable sourcing approaches positions this compound as a promising candidate for pharmaceutical development with roots in traditional medicine. [1] [5] [4]

References

Comprehensive Application Notes and Protocols: Supercritical Fluid Extraction of Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Supercritical Fluid Extraction Technology

Supercritical Fluid Extraction (SFE) represents a sophisticated separation technology that utilizes fluids at temperatures and pressures above their critical points, where they exhibit unique properties intermediate between liquids and gases. This technology has gained significant traction in natural product extraction due to its superior selectivity, minimal environmental impact, and preservation of thermolabile compounds. The historical development of SFE began in 1822 when French physicist Charles Cagniard de la Tour first discovered supercritical states by observing the disappearance of the liquid-gas interface in a sealed container at specific temperature and pressure conditions. This fundamental discovery laid the groundwork for what would become a revolutionary extraction methodology nearly a century later [1].

The most widely used solvent in SFE is carbon dioxide (CO₂), which offers numerous advantages including low critical temperature (31.1°C) and pressure (7.38 MPa), making it ideal for extracting heat-sensitive compounds like alkaloids. Additionally, CO₂ is non-toxic, non-flammable, chemically inert, and environmentally benign, as it primarily utilizes recycled carbon dioxide from industrial processes. Supercritical CO₂ (SC-CO₂) exhibits liquid-like densities resulting in excellent solvating power, while maintaining gas-like viscosities and diffusivities that facilitate rapid penetration into solid matrices and efficient extraction. The tunable solvation power of SC-CO₂ by simply adjusting temperature and pressure parameters makes it particularly valuable for selective extraction of target compounds from complex natural matrices [1] [2].

Peimisine: Chemical Profile and Therapeutic Significance

This compound is an isosteroidal alkaloid belonging to the cevanine group, characterized by a distinctive hexacyclic benzo[7,8]fluoreno[2,1-b]quinolizine nucleus. This structural complexity contributes to its potent bioactivity and makes it a valuable target for extraction and purification. This compound is primarily found in various Fritillaria species, particularly Fritillaria thunbergii Miq. (known as Zhe Beimu in Traditional Chinese Medicine), where it exists alongside related alkaloids such as peimine and peiminine [3] [4]. These plants have been used for centuries in Traditional Chinese Medicine (TCM) as antitussive and expectorant agents, with modern pharmacological studies confirming their therapeutic potential [3].

Recent groundbreaking research has identified this compound as a novel trace amine-associated receptor 1 (TAAR1) agonist through sophisticated structure-based virtual screening approaches. This discovery, published in 2025, positions this compound as a promising candidate for the development of next-generation antidepressants that may offer improved safety profiles compared to conventional monoaminergic therapies. TAAR1 has emerged as a promising non-monoaminergic target for treating neuropsychiatric conditions, including major depressive disorder (MDD), without the common side effects associated with traditional therapies. The interaction between this compound and TAAR1 involves stable hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with key residues within the TAAR1 binding pocket, contributing to high binding stability and receptor specificity [5].

Optimization of SFE Parameters for this compound Extraction

Critical Operational Parameters

The efficiency of supercritical fluid extraction for alkaloids like this compound depends on the careful optimization of several inter-related parameters:

  • Extraction Pressure: Pressure significantly influences the density of the supercritical fluid, thereby affecting its solvating power. Higher pressures generally increase fluid density and solvating capacity, particularly for medium-polarity compounds like this compound. The optimal pressure range for this compound extraction falls between 25-30 MPa, where sufficient solubility is achieved without excessive co-extraction of undesirable compounds [3] [4].

  • Extraction Temperature: Temperature exerts a dual effect on SFE efficiency by simultaneously influencing fluid density and solute vapor pressure. While increased temperature reduces fluid density, it enhances the vapor pressure of target compounds, facilitating their transfer into the supercritical phase. The optimal temperature range for this compound extraction is typically between 50-65°C, balancing these competing factors to maximize yield [3].

  • Co-solvent Selection and Concentration: The non-polar nature of SC-CO₂ limits its effectiveness for extracting polar compounds like alkaloids. The addition of polar co-solvents (typically ethanol-water mixtures at concentrations of 80-100% ethanol) dramatically improves extraction efficiency by increasing the polarity of the supercritical fluid and enhancing solute solubility. Ethanol concentration of 89.3% has been identified as optimal for this compound extraction in certain studies [3].

  • Extraction Time: The duration of extraction must be sufficient to allow for adequate matrix penetration and compound dissolution. For this compound, optimal extraction times typically range from 2.9-3.0 hours, ensuring high recovery without unnecessary prolongation of the process [3] [4].

  • Particle Size and Preparation: Proper sample preparation, including drying and grinding to appropriate particle sizes (≤250 μm), enhances extraction efficiency by increasing surface area and reducing diffusion path length [4].

Quantitative Optimization Data

Table 1: Optimal SFE Conditions for this compound Extraction from Fritillaria Species

Parameter Range Tested Optimal Value Impact on Yield
Pressure (MPa) 10-35 26.5-30.6 Increase from 10-26.5 MPa; plateaus thereafter
Temperature (°C) 45-70 60.4-61.3 Higher temperatures favor extraction within range
Co-solvent Concentration (% ethanol) 80-100 89.3-95.8 Critical for solubility enhancement
Extraction Time (hours) 1.5-3.5 2.9-3.0 Proportional increase up to 3.0 hours
Particle Size (μm) ≤250 ≤250 Smaller particles increase yield
Co-solvent Flow Rate (g/min) - 2.0 Dependent on system configuration

Table 2: Comparative Extraction Yields Under Optimized SFE Conditions

Matrix Total Alkaloids (mg/g) This compound Yield (mg/g) Peimine Yield (mg/g) Peiminine Yield (mg/g)
F. thunbergii Bulb 3.8 0.5 1.3 1.3
F. thunbergii Flower 2.49 0.31 0.84 0.82
Extraction Efficiency ~95% ~92% ~96% ~94%

Detailed SFE Protocols for this compound Extraction

Standardized SFE Protocol for Fritillaria Material

Protocol Objective: To extract this compound and related alkaloids from Fritillaria thunbergii bulbs or flowers using optimized SFE conditions.

Equipment and Reagents:

  • Supercritical fluid extractor (e.g., SFE system with 500 mL extraction vessel)
  • CO₂ cylinder (SFE-grade, 99.9% purity)
  • High-pressure pump (capable of ≥ 35 MPa)
  • Co-solvent pump (for ethanol delivery)
  • Ethanol (pharmaceutical grade, 99.9% purity)
  • Deionized water
  • Collection vessels
  • Analytical balance
  • Drying oven
  • Herb grinder or pulverizer
  • Sieve (250 μm or 40-mesh)

Sample Preparation:

  • Dry fresh Fritillaria bulbs or flowers at 60°C for 24 hours to constant weight
  • Grind dried material using an herbal pulverizer (e.g., FW 100, Tianjin Taisite Instrument Co. Ltd)
  • Sieve ground material through 250 μm (40-mesh) screen to ensure uniform particle size
  • Store prepared powder in airtight, light-resistant containers at room temperature until use

Extraction Procedure:

  • Accurately weigh 10.0 g of prepared Fritillaria powder
  • Mix sample with glass wool or inert matrix to prevent channeling in extraction vessel
  • Load mixture into 500 mL extraction vessel
  • Set extraction parameters as follows:
    • Pressure: 26.5 MPa
    • Temperature: 60.4°C
    • CO₂ flow rate: 2.0-2.5 g/min (adjusted based on system configuration)
    • Co-solvent: 89.3% ethanol in water at 0.5-2.0 g/min flow rate
    • Extraction time: 3.0 hours in dynamic mode
  • Initiate extraction process, maintaining parameters within ±0.5°C and ±0.5 MPa
  • Collect extract in separator at ambient temperature and atmospheric pressure
  • Rinse collection vessel with ethanol to recover residual extract
  • Evaporate ethanol under reduced pressure at 40°C
  • Weigh extracted material and store at -20°C for further analysis

Quality Control Considerations:

  • Perform system calibration before extraction using standard calibration method prescribed by equipment supplier
  • Conduct blank extraction with empty vessel to monitor system contamination
  • Include reference standards of this compound, peimine, and peiminine for quantification
  • Monitor pressure and temperature stability throughout extraction process [3] [4].
Advanced SFE Protocol with Fractional Separation

Protocol Objective: To extract and fractionate this compound from complex plant matrices using multi-step separation for enhanced purity.

Specialized Equipment:

  • SFE system with multiple separators in series (minimum 2)
  • Precision temperature control for each separator
  • Programmable pressure reduction system
  • In-line monitoring capability (optional)

Procedure:

  • Prepare sample as described in Section 4.1
  • Load extraction vessel and set initial parameters:
    • Pressure: 28 MPa
    • Temperature: 58°C
    • Co-solvent: 90% ethanol at 1.5 g/min
  • Configure separators in series with differential conditions:
    • Separator 1: 12 MPa, 35°C (collects less polar compounds)
    • Separator 2: 5 MPa, 25°C (collects this compound-enriched fraction)
  • Conduct dynamic extraction for 2.5 hours
  • Independently collect fractions from each separator
  • Analyze each fraction for alkaloid content and purity
  • Adjust separator parameters iteratively based on analytical results to optimize fractionation [2]

Analytical Methods for this compound Quantification and Characterization

Ultra-Performance Liquid Chromatography (UPLC) Analysis

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm)
  • Mobile Phase:
    • A: 0.1% formic acid in water
    • B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-1 min: 5% B
    • 1-8 min: 5-30% B (linear gradient)
    • 8-10 min: 30-95% B (linear gradient)
    • 10-12 min: 95% B (hold)
    • 12-12.5 min: 95-5% B (return to initial conditions)
    • 12.5-15 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Detection: PDA detection at 230 nm
  • Injection Volume: 2 μL

Sample Preparation:

  • Dissolve SFE extract in methanol to concentration of 1 mg/mL
  • Filter through 0.22 μm PTFE membrane filter
  • Transfer to UPLC vials for analysis

Identification and Quantification:

  • Identify this compound by comparison with reference standard retention time (approximately 2.6 minutes)
  • Confirm identity by spiking with authentic standard
  • Quantify using external calibration curve (typically 0.5-100 μg/mL) [3]
HPLC-MS for Comprehensive Profiling

Instrumentation: HPLC system coupled with mass spectrometer equipped with APCI or ESI source

Chromatographic Conditions:

  • Column: Zorbax Eclipse RP C18 (5 μm, 4.6 × 150 mm)
  • Mobile Phase:
    • A: 1% aqueous acetic acid
    • B: acetonitrile
  • Gradient Program:
    • 0-40 min: 40-80% B (linear gradient)
    • 40-60 min: 80% B (hold)
  • Flow Rate: 1.0 mL/min
  • Detection: 370 nm for flavonoids; 230 nm for alkaloids
  • Injection Volume: 10 μL

Mass Spectrometry Conditions (APCI positive mode):

  • Drying gas temperature: 350°C
  • Drying gas flow: 13.0 L/min
  • Nebulizer pressure: 60 psig
  • Vaporizer temperature: 325°C
  • Capillary voltage: 4000 V
  • Corona current: 4 μA
  • Mass range: 200-450 m/z
  • Fragmentor voltage: 100 V [6]

Research Applications and Recent Discoveries

TAAR1 Agonism and Neuropsychiatric Applications

Recent computational and pharmacological studies have revealed that this compound functions as a novel TAAR1 agonist, positioning it as a promising candidate for neuropsychiatric drug development. TAAR1 (Trace Amine-Associated Receptor 1) represents a non-monoaminergic target that modulates dopaminergic, serotonergic, and noradrenergic neurotransmission without directly antagonizing dopamine receptors. This mechanism offers potential advantages over conventional antidepressants, potentially avoiding extrapyramidal symptoms and metabolic side effects [5].

The identification of this compound as a TAAR1 agonist was achieved through an integrative screening approach incorporating:

  • Structure-based virtual screening of phytochemical databases
  • Molecular docking studies demonstrating strong binding affinities
  • PAINS filtering to eliminate promiscuous binders
  • Pharmacokinetic evaluation predicting favorable drug-like properties
  • Molecular dynamics simulations confirming binding stability

These computational studies demonstrated that this compound forms stable hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with key residues within the TAAR1 binding pocket, contributing to high binding stability and receptor specificity. All-atom molecular dynamics simulations, MM-PBSA, and essential dynamics analyses affirmed that this compound exhibits favorable conformational interactions and stable binding with TAAR1 [5].

Antioxidant Capacity Assessment

SFE extracts of Fritillaria species containing this compound have demonstrated significant antioxidant capacity when evaluated using multiple standardized assays:

  • DPPH Radical Scavenging Activity: EC₅₀ value of 5.5 mg/mL
  • ABTS Radical Scavenging Activity: EC₅₀ value of 0.3 mg/mL
  • Ferric Reducing Antioxidant Power (FRAP): 118.2 mg ascorbic acid equivalent (AAE)/100 g

These antioxidant properties complement the receptor-based activities of this compound and may contribute to its overall therapeutic potential, particularly in conditions involving oxidative stress [3].

Conclusion and Future Perspectives

Supercritical fluid extraction has established itself as a highly efficient methodology for the extraction of this compound and related alkaloids from Fritillaria species. The optimized parameters detailed in these application notes enable researchers to achieve extraction efficiencies exceeding 90% for target compounds, while maintaining their structural integrity and bioactivity. The environmental sustainability of SFE, coupled with its superior selectivity and reduced processing times, positions this technology as a cornerstone of modern natural product research and development.

The recent discovery of this compound's activity as a TAAR1 agonist highlights the continuing value of integrating traditional medicinal knowledge with contemporary extraction technologies and pharmacological screening methods. Future research directions should include:

  • Scale-up studies to translate laboratory optimizations to industrial production
  • In vivo validation of this compound's antidepressant efficacy and safety profile
  • Formulation development to enhance bioavailability and brain penetration
  • Structure-activity relationship studies to develop more potent analogs

These application notes provide comprehensive protocols that enable researchers to reliably extract and characterize this compound, supporting further investigation of its promising therapeutic potential.

Workflow Diagram

G SFE Workflow for this compound Extraction and Application start Start SFE of this compound sample_prep Sample Preparation Dry at 60°C for 24h Grind to ≤250 μm start->sample_prep params Parameter Setting Pressure: 26.5 MPa Temperature: 60.4°C Co-solvent: 89.3% Ethanol sample_prep->params extraction Dynamic Extraction Time: 3.0 hours CO₂ flow: 2.0-2.5 g/min params->extraction separation Separation & Collection Ambient temperature Atmospheric pressure extraction->separation analysis Extract Analysis UPLC/HPLC-MS Quantification separation->analysis apps Research Applications TAAR1 Agonism Studies Antioxidant Assessment analysis->apps end Data Interpretation & Future Research apps->end

Figure 1: Comprehensive workflow for supercritical fluid extraction of this compound from sample preparation to research applications

References

Application Notes & Protocols: SFE Optimization and Bioactivity of Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

Peimisine is a bioactive isosteroidal alkaloid primarily found in Fritillaria species, such as Fritillaria thunbergii Miq., a plant used in Traditional Chinese Medicine for its antitussive and expectorant properties [1] [2]. Recent studies have highlighted its potential for treating asthma, acute lung injury, hepatic fibrosis, and as a novel candidate for central nervous system disorders [3] [4]. These notes detail a standardized protocol for optimizing its extraction via Supercritical Fluid Extraction and outline methodologies for assessing its bioactivity.


SFE Optimization for this compound

Supercritical Fluid Extraction using carbon dioxide (SC-CO₂) is an environmentally friendly technique that offers advantages over classical solvent extraction, including better selectivity, reduced use of organic solvents, and higher speed [1]. The optimization process is crucial for maximizing yield.

1.1. Central Composite Design (CCD) for Optimization A Central Composite Design with four variables and five levels is recommended to optimize the process parameters effectively [1] [5].

  • Independent Variables & Ranges:

    • Extraction Time (X₁): 1.5 - 3.5 hours
    • Temperature (X₂): 45 - 65 °C
    • Pressure (X₃): 10 - 30 MPa
    • Co-solvent Concentration (X₄): 80 - 100% ethanol in water [1] [5]
  • Optimal Conditions & Predicted Yield: Under the optimal conditions, the predicted yield for this compound is 0.5 mg per gram of dried F. thunbergii bulb [1] [5].

    | Parameter | Optimal Value | | :--- | :--- | | Extraction Time | 3.0 hours | | Temperature | 60.4 °C | | Pressure | 26.5 MPa | | Ethanol Concentration | 89.3 % | | Predicted this compound Yield | 0.5 mg/g |

1.2. Experimental Protocol: SFE of this compound

  • Materials:

    • Plant Material: Dried and powdered bulbs of Fritillaria thunbergii Miq.
    • Extraction Fluid: Food-grade or higher purity Carbon Dioxide (CO₂).
    • Co-solvent: Analytical grade or higher purity Ethanol.
    • Equipment: Supercritical Fluid Extractor (e.g., SFT-100 model [6]).
  • Procedure:

    • Sample Preparation: Reduce the particle size of the dried bulbs to a fine powder using a high-speed pulverizer.
    • Loading: Accurately weigh about 10 grams of the powder and load it into the extraction vessel of the SFE system [6].
    • Extraction Run: Set the SFE system to the optimized parameters (60.4 °C, 26.5 MPa). Introduce the CO₂ and ethanol modifier (89.3% concentration) at the specified flow rate.
    • Dynamic Extraction: Run the extraction for 3.0 hours.
    • Collection: Collect the extract in a suitable container. The CO₂ will evaporate, leaving the this compound-enriched extract.
    • Analysis: The extract can be purified further (e.g., using solid-phase extraction) and analyzed via Ultra-Performance Liquid Chromatography (UPLC) to quantify this compound yield [1] [5].

The workflow for the SFE optimization and analysis process is as follows:

G Start Start: Plant Material Prep. A Powder F. thunbergii bulbs Start->A B Load into SFE Vessel A->B C Set SFE Parameters: - Time: 3.0h - Temp: 60.4°C - Pressure: 26.5 MPa - Co-solvent: 89.3% Ethanol B->C D Perform Dynamic Extraction C->D E Collect Crude Extract D->E F Analyze via UPLC E->F End End: Quantify this compound F->End


Analytical Methods & Bioactivity Protocols

2.1. UPLC Analysis for Quantification A robust analytical method is needed to quantify this compound in the SFE extracts.

  • Chromatographic Conditions:
    • Column: Accucore aQ UHPLC column (150 mm × 2.1 mm × 2.6 μm) or equivalent [6].
    • Mobile Phase: Gradient elution using water with 0.1% formic acid and methanol.
    • Detection: Depending on available detectors. Heated Electro-Spray Ionization (HESI) coupled with high-resolution mass spectrometry is highly specific and sensitive [6].
    • Identification: this compound typically elutes at a retention time of approximately 2.6 minutes under optimized UPLC conditions [1] [5].

2.2. Key Bioactivity Assessment Protocols

Research has identified several therapeutic potentials for this compound. Below are protocols for key areas.

  • 2.2.1. Protocol for Assessing Antihypertensive Potential (ACE Inhibition) this compound inhibits Angiotensin-I Converting Enzyme (ACE) in a dose-dependent manner, suggesting antihypertensive properties [4].

    • Materials: Recombinant ACE, Hippuryl-Histidyl-Leucine (HHL) substrate, this compound samples, spectrophotometer.
    • Procedure:
      • Incubate ACE with HHL substrate in the presence of varying concentrations of this compound.
      • Stop the reaction and measure the amount of hippuric acid released.
      • Calculate the percentage inhibition of ACE activity.
    • Expected Outcome: this compound displays an IC₅₀ value of 526.5 µM [4].
  • 2.2.2. Protocol for Assessing Neuroprotective Potential (TAAR1 Agonism) A recent computational study identified this compound as a potential agonist for Trace Amine-Associated Receptor 1 (TAAR1), a promising target for major depressive disorder [3].

    • Materials: TAAR1 receptor model, molecular docking software (e.g., InstaDock), molecular dynamics simulation software.
    • Procedure:
      • Perform structure-based virtual screening to evaluate this compound's binding affinity and pose within the TAAR1 binding pocket.
      • Run all-atom molecular dynamics simulations to assess the stability of the this compound-TAAR1 complex.
      • Analyze key interactions like hydrogen bonds and hydrophobic contacts.
    • Expected Outcome: this compound demonstrates strong binding stability and favorable interactions with key residues in the TAAR1 binding pocket [3].

The following diagram illustrates the multi-faceted biological activities and associated mechanisms of action of this compound:

G This compound This compound SubGraph1 This compound->SubGraph1 A1 Respiratory Protection SubGraph1->A1 A2 Antihypertensive Effect SubGraph1->A2 A3 Hepatoprotective Effect SubGraph1->A3 A4 Neuroprotective Potential SubGraph1->A4 B1 Mechanism: - Affects M-receptor - Excites β-receptor - Relieves asthma A1->B1 B2 Mechanism: Inhibits ACE (IC₅₀: 526.5 µM) A2->B2 B3 Mechanism: - Inhibits fibrogenesis - Decreases lipid peroxidation A3->B3 B4 Mechanism: TAAR1 Agonism (Potential antidepressant) A4->B4


Summary of this compound's Bioactivities

The following table summarizes the key pharmacological activities and experimental models associated with this compound.

Bioactivity Proposed Mechanism / Experimental Model Key Quantitative Finding
Antiasthmatic [4] Relaxes tracheal smooth muscle by affecting M-receptors, exciting β-receptors, and promoting NO release. N/A
Protection from Acute Lung Injury [4] LPS-induced mouse model; reduces biomarkers in bronchoalveolar lavage fluid. Reduces LDH and MDA in a dose-dependent manner.
Antihypertensive [4] Inhibition of Angiotensin-I Converting Enzyme (ACE) activity. IC₅₀ value of 526.5 µM.
Anti-hepatic Fibrosis [4] Mouse model; inhibits fibrogenesis and lipid peroxidation. N/A
Neuroprotective / Antidepressant Potential [3] Agonism of Trace Amine-Associated Receptor 1 (TAAR1), identified via in silico screening. Stable binding and favorable interactions in molecular dynamics simulations.

References

UPLC-MS/MS Quantification of Peimisine: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Peimisine is an isosteroidal alkaloid found in various Fritillaria species, plants used in Traditional Chinese Medicine for centuries. Recent pharmacological studies have revealed promising biological activities, including anti-inflammatory effects in colitis models by suppressing the Jak-Stat signaling pathway and alleviating gut microbiota dysbiosis, as well as inhibiting oxidative stress injury and apoptosis in lung cells induced by cigarette smoke extract [1] [2]. Furthermore, this compound has been identified as an active compound in herbal formulations against metastatic non-small cell lung cancer (NSCLC), acting by reversing epithelial-mesenchymal transition (EMT) [3]. To support this growing research, robust analytical methods for the quantification of this compound in various matrices are essential. These Application Notes outline a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and specific determination of this compound.

Analytical Method Conditions and Parameters

The following section details the core chromatographic and mass spectrometric parameters for the quantification of this compound and related alkaloids, providing a benchmark for method development.

Table 1: Optimized UPLC-MS/MS Conditions for Fritillaria Alkaloid Analysis

Parameter Specification Application / Note
Instrumentation UPLC-MS/MS -
Chromatography
Column Thermo Scientific Accucore C18 (2.1 × 100 mm, 2.6 µm) [4] Alternative: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) [5] [6]
Column Temperature 30 °C [4] -
Mobile Phase A: 10 mM ammonium formate + 0.1% ammonia water [4] For improved peak shape: 0.03% diethylamine can be added [7].
B: Methanol [4] Alternative: Acetonitrile with 0.1% formic acid [5]
Flow Rate 0.2 mL/min [4] Alternative: 0.3-0.4 mL/min [5] [6]
Gradient Program Start at 80% A; complex gradient over 15 min [4] See Table 2 for details. Faster gradients (~3-6 min) are also reported [5] [6].
Injection Volume 2-5 µL -
Mass Spectrometry
Ion Source Electrospray Ionization (ESI) -
Ionization Mode Positive Suitable for alkaloids [5] [4] [7].
Source Temperature 300 °C [4] Alternative: 450 °C [5]
Spray Voltage 4600 V [4] -
Data Acquisition Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) -
This compound Transitions Precursor Ion > Product Ion (Collision Energy)
Quantitative Ion 428 > 114 (44 eV) [4] -
Internal Standard Theophylline [5] or Carbamazepine [6] Used for correction of extraction and injection variability.

Table 2: Example of a Detailed Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Description
0.0 80 20 Initial conditions
1.0 80 20 Isocratic hold
2.0 35 65 Linear gradient
4.0 20 80 Linear gradient
9.0 20 80 Isocratic hold
11.0 10 90 Linear gradient
14.0 10 90 Isocratic hold
15.0 80 20 Linear gradient to initial
20.0 80 20 Re-equilibration [4]

Detailed Experimental Protocol

Sample Preparation Protocol

Proper sample preparation is critical for achieving high recovery and minimizing matrix effects.

  • Plasma/Serum Protein Precipitation: Transfer 100 µL of plasma/serum to a microcentrifuge tube. Add 200-400 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins [6]. Vortex mix vigorously for 3 minutes and then centrifuge at >16,000 × g for 20 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or by centrifugal evaporation. Reconstitute the dry residue in 100-200 µL of a 1:1 (v/v) mixture of methanol and acetonitrile. Vortex for 2 minutes and centrifuge again before transferring the supernatant to an LC-MS vial for analysis [6] [8].
  • Liquid-Liquid Extraction (LLE): An LLE method using ethyl acetate has been successfully applied for related alkaloids like peimine and peiminine and can be adapted for this compound [5] [9].
Instrument Operation Procedure
  • System Startup: Power on the UPLC and MS systems. Allow the mass spectrometer to pump down and stabilize according to the manufacturer's instructions.
  • Mobile Phase Preparation: Prepare fresh mobile phases, filter through a 0.22 µm membrane, and degas by sonication.
  • Column Equilibration: Install the specified C18 column and equilibrate with the starting mobile phase composition (e.g., 80% A) at the operational flow rate for at least 10-15 column volumes or until a stable baseline is achieved.
  • Tuning and Calibration: Perform mass spectrometer calibration and tuning using the appropriate calibrants for the selected mass range in positive ESI mode.
  • Sequence Setup: Create an acquisition sequence that includes:
    • A series of calibration standards (e.g., 1-500 ng/mL) for constructing a linear curve.
    • Quality Control (QC) samples at low, mid, and high concentrations.
    • The prepared experimental samples.
  • Data Acquisition: Start the sequence. Monitor system pressure and baseline stability throughout the run.

The following workflow diagram summarizes the entire analytical process from sample to result.

G SamplePrep Sample Preparation SP1 Add Internal Standard and Acetonitrile SamplePrep->SP1 SP2 Vortex Mix (3 min) SP1->SP2 SP3 Centrifuge (16,000×g, 20 min) SP2->SP3 SP4 Evaporate Supernatant to Dryness SP3->SP4 SP5 Reconstitute in Methanol:Acetonitrile SP4->SP5 LCMS UPLC-MS/MS Analysis SP5->LCMS LC1 Chromatographic Separation BEH C18 Column, Gradient Elution LCMS->LC1 MS1 Mass Spectrometric Detection ESI+ MRM Mode: m/z 428→114 LC1->MS1 Data Data Processing & Quantification MS1->Data DP1 Peak Integration Data->DP1 DP2 Calibration Curve & QC Assessment DP1->DP2 DP3 Calculate Concentration DP2->DP3

Method Validation Highlights

A validated quantitative bioanalytical method should meet established acceptance criteria for key parameters. While comprehensive data for this compound is limited, parameters for the structurally similar alkaloid Sipeimine provide a strong reference [6] [8].

Table 3: Key Validation Parameters (Based on Sipeimine as a Reference)

Validation Parameter Result / Acceptance Criteria Reference
Linearity & Range r² > 0.99 over the investigated concentration range. [6] [8]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10. For related alkaloids: ~1 ng/mL in plasma. [5]
Precision (Intra-day & Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤20% at LLOQ). [5]
Accuracy Relative error within ± 15% (± 20% at LLOQ). [5]
Extraction Recovery Consistent and high recovery (e.g., 82-89% for peimine/peiminine). [5] [9]
Matrix Effect Minimal ion suppression/enhancement (e.g., 92-101% for peimine/peiminine). [5] [9]

Applications in Pharmacological Research

The described UPLC-MS/MS method enables critical investigations into the in vivo behavior and mechanism of this compound.

  • Pharmacokinetic and Tissue Distribution Studies: A validated method for Sipeimine showed rapid absorption, slow elimination (~40% oral bioavailability), and wide tissue distribution (except the brain), with a plasma protein binding ratio of approximately 30% [6] [8]. This serves as a model for future this compound studies.
  • Metabolism and Excretion: Related alkaloids are metabolized via hydroxylation, sulfation, and glucose conjugation, and are predominantly excreted unchanged in urine [6] [8].
  • Mechanism of Action Studies: The method can be used to correlate drug exposure with pharmacological effects. For example, this compound ameliorates DSS-induced colitis by suppressing the Jak-Stat signaling pathway, leading to reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ), inhibition of M1 macrophage polarization, and restoration of Th17/Treg cell balance [1]. It also positively modulates gut microbiota, increasing beneficial microbes (e.g., Ruminococcaceae UCG-014) and decreasing harmful ones (e.g., Bacteroides) [1].

The diagram below illustrates the key pharmacological pathways modulated by this compound in colitis.

G This compound This compound Treatment JakStat Inhibition of JAK/STAT Pathway This compound->JakStat Microbiome Improved Gut Microbiome This compound->Microbiome J1 ↓ p-JAK1/2 JakStat->J1 J2 ↓ p-STAT1/3 JakStat->J2 Effects Cellular & Immunological Effects J1->Effects J2->Effects E1 Suppresses M1 Macrophage Polarization Effects->E1 E2 Restores Th17/Treg Balance Effects->E2 Cytokines Reduced Inflammatory Response E1->Cytokines E2->Cytokines Outcome Amelioration of Colitis Cytokines->Outcome C1 ↓ IL-1β, IL-6, TNF-α, IFN-γ, MCP-1 M1 ↑ Ruminococcaceae UCG-014 ↑ Lachnospiraceae NK4A136 Microbiome->M1 M2 ↓ Bacteroides ↓ Escherichia Microbiome->M2 M1->Outcome M2->Outcome

Troubleshooting and Notes

  • Peak Tailing: A common issue for basic compounds like alkaloids. Adding a mobile phase additive such as 0.03% diethylamine or 0.1% formic acid can significantly improve peak shape [7] [5].
  • Sensitivity: To achieve low ng/mL sensitivity, optimize the collision energy for the specific MRM transition and ensure a clean sample preparation to minimize matrix effects.
  • Specificity: Confirm that the method is specific for this compound by analyzing blank matrices from at least six different sources to ensure no endogenous compounds co-elute or interfere with the analyte or internal standard.

Conclusion

This document provides a comprehensive framework for the UPLC-MS/MS quantification of this compound. The protocols and parameters, derived from established methods for this compound and its analogues, are robust and can be directly applied or slightly modified to support pharmacokinetic, metabolic, and pharmacodynamic studies, thereby accelerating the development of Fritillaria-based therapeutics.

References

Application Note: HPLC Analysis of Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quality control of bioactive compounds like Peimisine. This application note provides a detailed protocol for the reverse-phase (RP) HPLC analysis of this compound, aimed at determining its purity and stability. The methods outlined are designed to be robust, reproducible, and compliant with regulatory standards for pharmaceutical development [1]. The principles are derived from established peptide analysis workflows, which are directly applicable to other natural products [2].

Experimental Design

A well-designed experiment is crucial for generating reliable and interpretable data.

  • 2.1 Method Development Strategy: The core of the analysis is Reversed-Phase HPLC (RP-HPLC) using a C18 column, which separates compounds based on hydrophobicity [2] [1]. The mobile phase typically consists of water (with a modifier like 0.1% Trifluoroacetic Acid (TFA)) and acetonitrile. A gradient elution method is recommended to achieve optimal separation of this compound from its potential impurities [1].
  • 2.2 Detection Parameters: Detection is best performed using a UV/VIS detector or a Photo-Diode Array (PDA) detector. For the peptide backbone, monitoring at 214 nm is standard. Using a PDA detector to scan from 200 nm to 300 nm can help identify the optimal wavelength for this compound and detect impurities with different chromophores [1].
  • 2.3 System Suitability Testing: Before sample analysis, the HPLC system's performance must be verified. This involves injecting a standard solution to confirm parameters like retention time reproducibility, theoretical plate count (a measure of column efficiency), and peak symmetry (tailing factor) [3]. Commercially available peptide standards can be used for this purpose [4].

The workflow for the HPLC analysis is a multi-stage process, as illustrated below.

G Start Start HPLC Analysis Prep Sample Preparation (Solubilize & Filter) Start->Prep Suitability System Suitability Test Prep->Suitability Suit_Pass Performance Criteria Met? Suitability->Suit_Pass Suit_Pass->Suitability No Inject Inject Sample Suit_Pass->Inject Yes Run Run HPLC Gradient Inject->Run Data Data Acquisition & Analysis Run->Data End Report Generation Data->End

Detailed Analytical Protocol

Sample Preparation

Proper sample preparation is critical for achieving accurate results.

  • Solubilization: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. A suitable solvent is a mixture of water and acetonitrile (e.g., 70:30 or 50:50 v/v) containing 0.1% TFA to enhance solubility and peak shape [1].
  • Filtration: To protect the HPLC column from particulate matter, filter the sample solution through a 0.22 μm membrane filter (e.g., nylon or PVDF) into an HPLC vial [1].
  • Dilution Series: For method development or assessing linearity, prepare a series of dilutions (e.g., 0.1, 0.5, 1.0 mg/mL) from the stock solution.
Instrumentation and Materials
  • HPLC System: Equipped with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
  • Data Station: Computer with HPLC control and data analysis software (e.g., OpenLab, Empower).
  • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) [1].
  • Mobile Phase A: Water with 0.1% (v/v) TFA.
  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
  • System Suitability Standard: A certified peptide standard or a well-characterized batch of this compound [4] [3].
Step-by-Step Procedure

Follow this detailed protocol for performing the analysis.

  • Mobile Phase Preparation: Prepare fresh mobile phases A and B. Degas the solvents thoroughly by sonication under vacuum or by sparging with an inert gas (e.g., helium) for 10-15 minutes.
  • Column Equilibration: Install the C18 column and equilibrate it by pumping the starting mobile phase condition (e.g., 5% B) for at least 30 minutes or until a stable baseline is achieved.
  • System Suitability Test: Inject the system suitability standard. The test is considered passed if the relative standard deviation (RSD%) of the retention time is < 1%, the theoretical plate count is > 2000, and the tailing factor is < 2.0 [3] [1].
  • Sample Analysis: Inject the prepared this compound sample(s). A typical injection volume is 10-20 μL.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30 - 45°C [1]
    • Detection Wavelength: 214 nm (with PDA scan from 200-300 nm for peak purity)
    • Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
20 35 65
25 5 95
30 5 95
31 95 5
40 95 5
  • Post-Run Column Cleaning: After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% B) for 10 minutes, then re-equilibrate at the starting conditions for 15 minutes before the next analysis.

Data Analysis & Interpretation

The following table outlines key parameters for analyzing the chromatographic data.

Parameter Description Calculation/Acceptance Criteria
Retention Time (tᵣ) Time taken for the analyte to elute. Used for compound identification; should be consistent (± 1%) [1].
Peak Area Area under the chromatographic peak. Used for quantitative calculations (e.g., purity %, concentration).
Theoretical Plates (N) Measure of column efficiency. N > 2000; indicates a well-packed column [1].
Tailing Factor (T) Measure of peak symmetry. T < 2.0; indicates minimal peak tailing [1].
Resolution (Rₛ) Ability to separate two adjacent peaks. Rₛ > 1.5; indicates baseline separation [1].
  • Purity Calculation: The purity of this compound is typically determined by the percent peak area method. The formula is [1]: Purity (%) = (Area of Main this compound Peak / Total Area of All Peaks) × 100
  • Peak Purity Assessment: Use the PDA detector to check the spectral homogeneity of the main peak. Co-eluting impurities will often cause spectral deviations. For definitive identification, coupling to a Mass Spectrometer (LC-MS) is necessary to confirm the molecular weight and identify impurities [1].

Troubleshooting and Best Practices

Common issues and their solutions are summarized below.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Column degradation, sample overload, strong silanol interactions. Use mobile phase with ion-pairing reagent (TFA), ensure column is in good condition, dilute sample.
Retention Time Drift Mobile phase composition change, column temperature fluctuation. Prepare fresh mobile phase, ensure column thermostat is functioning, allow longer equilibration.
Low Plate Count Column clogged, extra-column volume, void in column. Filter samples, check tubing connections, replace column if necessary.
High Backpressure Blocked frit, buffer precipitation. Flush column, avoid buffer salts without flushing, use in-line filters.
Irreproducible Retention Air bubbles in pump, incomplete mobile phase mixing. Prime pumps to remove bubbles, ensure mobile phases are thoroughly mixed.

Method Validation

For methods intended for regulatory submission, a full validation should be performed following ICH guidelines [1]. This includes:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities.
  • Linearity and Range: Preparing and analyzing at least five concentrations over a specified range (e.g., 25-150% of target concentration) to prove a linear response. The correlation coefficient (R²) should be >0.999.
  • Accuracy: Confirming via recovery studies, typically achieving 98-102%.
  • Precision: Demonstrating both repeatability (RSD < 1.0% for retention time and area for multiple injections) and intermediate precision.

References

How to Proceed with Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Although a ready-to-use protocol for Peimisine is not available, you can develop one by adapting established LC-MS/MS principles used for other small molecules. The following workflow outlines the key stages of this process.

Start Start Method Development SamplePrep Sample Preparation (Protein Precipitation, LLE, SPE) Start->SamplePrep Chromato Chromatography Optimization (Column, Mobile Phase, Gradient) SamplePrep->Chromato MS_Optim MS/MS Optimization (Ion Source, MRM Transitions) Chromato->MS_Optim Validation Method Validation MS_Optim->Validation

Based on the methodologies for compounds like metformin and canagliflozin from the search results, here are the core components you will need to investigate.

Sample Preparation

You will need to evaluate different sample clean-up techniques to extract this compound from your biological matrix (e.g., plasma, tissue) efficiently.

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile or methanol [1] [2].
  • Liquid-Liquid Extraction (LLE): Can provide cleaner samples by partitioning the analyte between an organic solvent and an aqueous phase [1].
  • Solid-Phase Extraction (SPE): Offers high selectivity and efficient removal of matrix interferences. Various sorbent chemistries (e.g., C18, mixed-mode) should be tested [3].
Chromatographic Separation

Achieving good separation is critical for sensitivity and accuracy.

  • Challenge: this compound's polarity will dictate the best approach. Highly polar compounds like metformin often require specialized strategies [4].
  • Columns:
    • Standard C18: A good starting point for semi-polar compounds [1].
    • HILIC (Hydrophilic Interaction Chromatography): Ideal for retaining and separating polar compounds [3].
    • Porous Graphitic Carbon (PGC): Provides a different retention mechanism that can be highly effective for polar molecules that do not retain well on C18 [4].
  • Mobile Phase: Common choices are acetonitrile or methanol with water, often modified with additives like formic acid, ammonium acetate, or ammonium formate (e.g., 0.1% formic acid, 10mM ammonium acetate) to enhance ionization [5] [6] [1].
Mass Spectrometric Detection

Optimization of the MS/MS parameters is required for maximum sensitivity and specificity.

  • Ionization Source: Electrospray Ionization (ESI) is most common for pharmaceutical compounds and is frequently used in positive ion mode [6] [1]. Atmospheric Pressure Chemical Ionization (APCI) is an alternative worth testing [5].
  • Detection Mode: Multiple Reaction Monitoring (MRM) is the standard for quantitative LC-MS/MS due to its high selectivity and sensitivity [5] [1] [2].
  • Optimization Steps: You will need to directly infuse a standard of this compound to determine the optimal parameters, which are summarized in the table below.

Table: Key Mass Spectrometry Parameters to Optimize for this compound

Parameter Description Example from Literature
Precursor Ion ([M+H]⁺) The protonated molecular ion of this compound. m/z 130.2 for Metformin [1]
Product Ions Diagnostic fragment ions from the precursor. m/z 60.1 for Metformin [1]
Collision Energy (CE) Voltage applied to cause fragmentation. 19 eV for Metformin [6]
Source Temperature Temperature of the ionization source. 400°C [1] / 500°C [6]
Ion Spray Voltage Voltage applied to the electrospray needle. 2000 V [1]

Framework for Method Validation

Once a preliminary method is developed, it must be rigorously validated. The following table outlines the key parameters as per regulatory guidelines (e.g., FDA, ICH), which are consistently emphasized in the literature [6] [3] [1].

Table: Core Validation Parameters for an LC-MS/MS Bioanalytical Method

Validation Parameter Experimental Procedure & Acceptance Criteria
Selectivity/Specificity Demonstrate no significant interference from the blank matrix at the retention time of the analyte and internal standard.
Linearity & Range Analyze a minimum of 6 concentration levels. The correlation coefficient (r) is typically required to be >0.99 [6].
Accuracy & Precision Evaluate using Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be 85-115% and precision (RSD) <15% [1].
Extraction Recovery Compare the analyte response from extracted QC samples with responses from post-extraction spiked samples. Should be consistent and precise.
Matrix Effect Assess by comparing the analyte response in post-extraction spiked samples with neat standard solutions. The IS should compensate for any suppression/enhancement.
Stability Evaluate analyte stability under various conditions (bench-top, autosampler, freeze-thaw cycles, long-term frozen) [6].

Troubleshooting Common LC-MS/MS Issues

  • Poor Chromatographic Peak Shape: For a polar compound like this compound, this is a common challenge. Consider switching from a reverse-phase C18 column to a HILIC or Porous Graphitic Carbon column to improve retention and peak shape [4].
  • Low Sensitivity/High Background Noise: Ensure the MRM transitions are optimized for maximum signal. Increasing sample clean-up (e.g., moving from PPT to SPE) can significantly reduce matrix effects and chemical noise [3].
  • Lack of a Commercially Available Internal Standard: If a stable isotope-labeled this compound (SIL-IS) is unavailable, you must select a structurally similar analog that mimics the extraction and ionization behavior of this compound as the IS [1].

References

Known Properties and Activities of Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

Current research highlights peimisine's role as a bioactive steroidal alkaloid. The table below summarizes its observed activities and potential molecular targets.

Activity/Property Findings and Putative Mechanisms Experimental Context
Antioxidant Activity Identified as a key antioxidant compound; good binding affinity predicted for targets AKT1 and ESR1; may mediate effects via PI3K/Akt signaling pathway [1] [2]. Integrated metabolomics and network pharmacology analysis of Fritillaria Bulbus [1] [2].
Potential Anti-Influenza Activity Molecular dynamics simulations suggest stable binding between this compound and the hub genes (OTOF, IFI27) identified for pediatric influenza [3] [4]. Computational study on Baikening granules, a multi-herb TCM formulation [3] [4].
Potential Anti-Asthma Activity Identified as one of several core bioactive alkaloids in Fritillariae Cirrhosae Bulbus (BFC) potentially involved in modulating asthma-related pathways (e.g., EGFR-SRC-STAT3 axis) [5]. Network pharmacology and transcriptomics study on BFC [5].
Content Variation Accumulation varies significantly with geographical origin and cultivation practices. Field-collected wild specimens showed higher levels than some artificially cultivated samples [6] [7]. Multi-dimensional quality evaluation of Fritillariae Cirrhosae Bulbus [6] [7].

Based on these mechanistic insights, the following diagram illustrates the predicted molecular pathways through which this compound may exert its effects.

G cluster_pathway1 Anti-inflammatory / Antioxidant cluster_pathway2 Potential Anti-viral cluster_pathway3 Potential Anti-asthma This compound This compound AKT1 AKT1 This compound->AKT1 Binds ESR1 ESR1 This compound->ESR1 Binds OTOF Hub Gene: OTOF This compound->OTOF Stable Binding IFI27 Hub Gene: IFI27 This compound->IFI27 Stable Binding EGFR EGFR This compound->EGFR May Target SRC SRC This compound->SRC May Target PI3K_Akt PI3K/Akt Signaling AKT1->PI3K_Akt ESR1->PI3K_Akt NFκB NF-κB Pathway PI3K_Akt->NFκB Inhibits OxidativeStress Reduces Oxidative Stress NFκB->OxidativeStress Suppresses Inflammation Alleviates Inflammation NFκB->Inflammation Suppresses Antiviral Modulates Immune Response OTOF->Antiviral IFI27->Antiviral STAT3 STAT3 EGFR->STAT3 SRC->STAT3 AsthmaPathology Improves Airway Inflammation & Remodeling STAT3->AsthmaPathology

How to Propose Experimental Protocols

Given the lack of direct administration data, you can design your research protocol by drawing on established methods for closely related molecules.

  • Dosing Formulation: As a starting point for solubility, consider referencing protocols for the analogous alkaloid sipeimine (also known as imperialine), which was administered to rats as a suspension in 0.5% sodium carboxymethyl cellulose (CMC-Na) [8]. This is a common vehicle for poorly water-soluble compounds in preclinical studies.
  • Analytical Methods: The quantitative UPLC-MS/MS method developed for sipeimine can serve as an excellent template [8]. It uses a C18 column with a formic acid/acetonitrile gradient and detects the analyte via MRM in positive ESI mode (a transition for this compound would need to be established). Sample preparation involved protein precipitation with acetonitrile.
  • Efficacy Models: For initial in vivo efficacy testing, you could consider established inflammatory or lung injury models. For example, the LPS-induced mastitis model in mice has been successfully used to demonstrate the anti-inflammatory effects of the alkaloid peiminine [9].

Key Considerations for Future Research

  • Purity and Sourcing: The activity data is based on this compound within a complex plant matrix. The effects of the isolated, pure compound need empirical validation.
  • ADME Profile: Critical pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) for pure this compound remain unknown and are essential for drug development.
  • Direct Evidence: The mechanisms and activities listed are primarily based on computational predictions and correlations; they require confirmation through targeted in vitro and in vivo experiments.

References

Experimental Protocols and Workflows

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to investigate Peimisine, here are detailed methodologies for key assays based on recent literature.

Protocol for In Vitro Antioxidant and Anti-inflammatory Assessment

This protocol is adapted from a 2024 study on Cigarette Smoke Extract (CSE)-induced injury in human bronchial epithelial cells (BEAS-2B) [1].

  • 1.1. Cell Culture and Maintenance
    • Culture BEAS-2B cells in appropriate medium (e.g., DMEM or BEGM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
  • 1.2. Preparation of Cigarette Smoke Extract (CSE)
    • Extract two cigarettes (without filter) bubbled through 20 mL of serum-free medium using a vacuum pump. Adjust the pH to 7.4 and filter sterilize (0.22 μm). Consider this as 100% CSE and dilute to working concentrations (e.g., 0.5-5%) with serum-free medium. Use freshly prepared CSE for each experiment.
  • 1.3. Cytotoxicity Assay (CCK-8)
    • Seed cells in a 96-well plate (e.g., 5 × 10³ cells/well). After 24 hours, treat with varying concentrations of this compound (e.g., 1-100 μM) or vehicle control (DMSO, typically ≤0.5%) for 24 hours to assess inherent toxicity.
    • For the CSE model, pre-treat cells with non-toxic doses of this compound (e.g., 10, 20, 40 μM) for 1-2 hours, then co-treat with a damaging concentration of CSE (e.g., 0.5-5%) for 24 hours.
    • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the control group.
  • 1.4. Measurement of Reactive Oxygen Species (ROS)
    • After treatments, incubate cells with 10 μM DCFH-DA fluorescent probe in the dark for 25-30 minutes at 37°C.
    • Wash cells with PBS and analyze fluorescence intensity immediately using a flow cytometer or a fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm).
  • 1.5. Assessment of Oxidative Stress Markers
    • Collect cell lysates or culture supernatants after treatment.
    • Use commercial ELISA or colorimetric kits to quantify key markers:
      • Malondialdehyde (MDA): A lipid peroxidation product.
      • Superoxide Dismutase (SOD): A key antioxidant enzyme.
      • Glutathione (GSH)/Oxidized Glutathione (GSSG) Ratio: An indicator of oxidative stress.
  • 1.6. Western Blot Analysis
    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk.
    • Probe with primary antibodies against targets of interest (e.g., NRF2, KEAP1, p-JNK, JNK) overnight at 4°C.
    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection system.

The workflow for this protocol can be summarized as follows:

G Start Start Experiment CellPrep Culture and Plate BEAS-2B Cells Start->CellPrep CSEPrep Prepare Cigarette Smoke Extract (CSE) CellPrep->CSEPrep PreTreat Pre-treat Cells with This compound (1-2h) CSEPrep->PreTreat CSETreat Co-treat with CSE (24h) PreTreat->CSETreat Cytotox CCK-8 Cytotoxicity Assay CSETreat->Cytotox ROS DCFH-DA ROS Measurement CSETreat->ROS MarkerAssay ELISA: MDA, SOD, GSH/GSSG CSETreat->MarkerAssay WesternBlot Western Blot: NRF2, p-JNK CSETreat->WesternBlot Analysis Data Analysis Cytotox->Analysis ROS->Analysis MarkerAssay->Analysis WesternBlot->Analysis

Protocol for In Vivo Anti-fibrotic Assessment

This protocol is based on studies of hepatic fibrosis in rats and can be adapted for other fibrotic diseases [2].

  • 2.1. Animal Model Induction
    • Use adult male Sprague-Dawley rats (e.g., 180-220 g). Randomly divide them into groups: Control, Model (fibrosis-induced), and this compound treatment groups (e.g., 2.5, 5, 10 mg/kg).
    • Induce hepatic fibrosis by intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.5 mL/kg of a 40% v/v solution in olive oil) twice a week for 8 weeks. The control group receives an equal volume of olive oil.
  • 2.2. Drug Administration
    • Administer this compound (dissolved in saline with a final concentration of DMSO <1%) via i.p. injection or oral gavage. Begin treatment typically 4 weeks after the start of CCl₄ induction and continue daily until the end of the experiment.
  • 2.3. Sample Collection and Analysis
    • At the endpoint, collect blood and liver tissues.
    • Serum Biochemistry: Use commercial kits to analyze serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).
    • Histopathological Examination: Fix liver tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome. The latter specifically highlights collagen deposition (blue staining).
    • Hepatic Content Measurement: Homogenize liver tissues to measure hydroxyproline (Hyp, a marker of collagen accumulation), MDA, and SOD activity using specific assay kits.

Quantitative Data Summary

The following table consolidates key quantitative findings from various studies on this compound.

Experimental Model Key Measured Outcomes Dosage/Concentration Observed Effect Source
In Vitro ACE Inhibition Angiotensin I Converting Enzyme (ACE) Activity IC₅₀ = 526.5 µM Dose-dependent inhibition, suggesting antihypertensive potential [3] [2]
In Vivo Mouse ALI Model Lung Injury, LDH, MDA in BALF 0.12 mg (i.p. injection) Attenuated injury markers and inflammatory cells in a dose-dependent manner [3] [2]
In Vivo Rat Hepatic Fibrosis Serum ALT, AST, HA, LN; Hepatic Hyp, MDA 2.5, 5, 10 mg/kg (i.p.) Significantly reduced fibrosis markers and lipid peroxidation; increased SOD [2]
In Vitro BEAS-2B Cells (COPD Model) Intracellular ROS, MDA, 4-HNE; SOD, GSH/GSSG 10, 20, 40 µM Reduced ROS, MDA, 4-HNE; restored SOD and GSH/GSSG levels [1]
In Vivo Rat MI Model LVSP, LVEDP, ± dP/dt; Collagen I/III, IL-1β, IL-6, TNF-α 2, 5 mg/kg (i.p.) Improved cardiac function and hemodynamics; reduced inflammation and fibrosis [4]

Pharmacokinetics and Safety Considerations

For a complete picture in drug development, consider these practical aspects:

  • Solubility and Formulation: this compound has poor aqueous solubility [5]. For in vitro studies, it is often dissolved in DMSO to create stock solutions (e.g., 10-100 mM), which are then diluted in the culture medium, keeping the final DMSO concentration below 0.5% [3]. For in vivo studies, a common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [3].
  • Safety and Toxicity: One study reported that exposure to 100 μmol/L this compound induced developmental toxicity and abnormalities in zebrafish embryos [5]. This highlights the necessity for thorough toxicological profiling in mammalian models.

Computational Prediction and Future Directions

A 2025 study used structure-based virtual screening and identified this compound as a potential high-affinity agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a target for neuropsychiatric conditions like major depressive disorder [6]. This finding requires experimental validation but opens a new avenue for this compound research beyond its established organoprotective roles.

The NRF2/KEAP1 and MAPK pathways are crucial to this compound's mechanism of action, which can be visualized as follows:

G cluster_NRF2 NRF2/KEAP1 Antioxidant Pathway cluster_MAPK MAPK Signaling Pathway This compound This compound KEAP1 KEAP1 (Inactive) This compound->KEAP1 Suppresses P38 p38 Activation This compound->P38 Inhibits ERK ERK1/2 Phosphorylation This compound->ERK Inhibits NRF2 NRF2 Release & Nuclear Translocation KEAP1->NRF2 Inhibits ARE Antioxidant Response Element (ARE) NRF2->ARE SOD SOD ↑ ARE->SOD GSH GSH/GSSG ↑ ARE->GSH Stress Oxidative Stress Stress->P38 Stress->ERK Apoptosis Apoptosis ↑ P38->Apoptosis Inflammation Inflammation ↑ (IL-6, TNF-α) P38->Inflammation ERK->Inflammation

Conclusion for Application

This compound is a versatile natural compound with documented efficacy in experimental models of oxidative stress, inflammation, and fibrosis. The provided protocols and data offer a solid foundation for researchers to explore its mechanisms and therapeutic potential further. Future work should focus on validating its promising computational targets like TAAR1 and addressing its pharmacokinetic and safety profile to advance its drug development prospects.

References

Application Notes: Peimisine for Tracheal Smooth Muscle Relaxation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Peimisine, a steroidal alkaloid from Fritillaria species, induces tracheal relaxation via a multi-target mechanism [1] [2]:

  • Noncompetitive Antagonism of Muscarinic (M) Receptors: It inhibits acetylcholine (ACh)-induced smooth muscle contraction without competing for the primary binding site [1].
  • Stimulation of Beta (β) Receptors: This action promotes bronchodilation [1] [2].
  • Inhibition of Calcium Release: It antagonizes the release of internal calcium, a key step in muscle contraction [1] [2].
  • Promotion of Nitric Oxide (NO) Release: NO acts as a signaling molecule that leads to smooth muscle relaxation [2].

The combined effects on these pathways result in effective relaxation of tracheal smooth muscle and provide a protective effect against acute lung injury (ALI) [2].

Summary of Quantitative Pharmacological Data

The table below summarizes key quantitative data from preclinical studies on this compound.

Parameter Value / Result Experimental Model Notes
Primary Mechanism Noncompetitive M-receptor antagonism, β-receptor stimulation [1] [2] Tracheal smooth muscle Multi-target action.
Calcium Handling Inhibits internal calcium release [1] [2] Tracheal smooth muscle Contributes to muscle relaxation.
Signaling Molecule Promotes release of Nitric Oxide (NO) [2] Tracheal smooth muscle Leads to smooth muscle relaxation.
Acute Lung Injury (ALI) Protection Attenuates lung injury; reduces LDH, MDA, total protein, and white blood cells in BALF [2] LPS-induced ALI in mice Effects are dose-dependent.
Antihypertensive Potential Inhibits Angiotensin I Converting Enzyme (ACE) with an IC₅₀ of 526.5 µM [2] In vitro assay Suggests a possible secondary therapeutic effect.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Assessment of Tracheal Relaxation

This protocol evaluates the direct relaxant effect of this compound on pre-contracted isolated tracheal rings [3].

1. Tissue Preparation

  • Animals: Use male Wistar rats (250-300 g). All procedures must be approved by the relevant Institutional Animal Care and Use Committee [3].
  • Dissection: Euthanize the rat, rapidly dissect out the trachea, and place it in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.
  • Preparation: Clean off connective tissue and cut the trachea into rings (2-3 mm wide). Mount each ring in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C [3].
  • Equilibration: Apply an optimal resting tension (e.g., 2 g) and equilibrate the tissues for at least 60 minutes, replacing the buffer solution every 20 minutes [3].

2. Experimental Procedure

  • Pre-contraction: After equilibration, induce a stable submaximal contraction in the tracheal rings by adding a spasmogen:
    • Option A: Carbachol (CCh) at 1 µM [3].
    • Option B: KCl at 80 mM to depolarize the membrane and open voltage-gated calcium channels [3].
  • Cumulative Relaxation: Once a stable contraction plateau is reached, cumulatively add this compound to the organ bath.
  • Control: Include a positive control group using a known bronchodilator like theophylline [3].
  • Data Recording: Record the isometric tension using a force transducer connected to a data acquisition system. Express relaxation as a percentage of the initial pre-contraction [3].

3. Data Analysis

  • Generate concentration-response curves for this compound.
  • Calculate the half-maximal effective concentration (EC₅₀) using non-linear regression analysis.
Protocol 2: Investigating Calcium Channel Blockade

This protocol specifically probes the involvement of calcium channels in this compound's mechanism [3].

1. Calcium Chloride Challenge

  • Incubation: Pre-incubate tracheal rings in a calcium-free Krebs-Henseleit solution.
  • Stimulation: Add a high concentration of KCl (80 mM) to depolarize the tissues. In a calcium-free environment, this will not cause significant contraction.
  • Calcium Re-addition: Cumulatively add CaCl₂ to the bath to construct a control concentration-response curve, which reflects extracellular calcium influx.
  • This compound Testing: Repeat the above steps, but pre-incubate the tissues with a fixed concentration of this compound for 15-30 minutes before adding KCl and CaCl₂. A rightward shift and suppression of the CaCl₂ response curve indicate calcium channel blockade [3].

2. In Silico Molecular Docking

  • Objective: To predict the binding affinity and mode of interaction between this compound and the L-type calcium channel.
  • Protein Preparation: Obtain the 3D structure of the L-type voltage-gated calcium channel (e.g., PDB ID: 6JPA, 6JP5) from a protein data bank.
  • Ligand Preparation: Obtain or draw the 3D chemical structure of this compound and minimize its energy.
  • Docking Simulation: Perform molecular docking using software like AutoDock Vina. Use a docking box that encompasses the known binding site for dihydropyridine blockers (like nifedipine) in 6JP5.
  • Analysis: Analyze the binding pose, intermolecular interactions (hydrogen bonds, hydrophobic interactions), and binding affinity (kcal/mol). Compare the binding energy of this compound with that of a reference drug like nifedipine [3].

Visualization of Mechanisms and Workflows

Diagram 1: Signaling Pathway of this compound

This diagram illustrates the multi-target mechanism of this compound leading to tracheal smooth muscle relaxation.

cluster_path Tracheal Smooth Muscle Cell This compound This compound M Receptor M Receptor This compound->M Receptor Antagonizes β Receptor β Receptor This compound->β Receptor Stimulates Ca²⁺ Channel Ca²⁺ Channel This compound->Ca²⁺ Channel Inhibits ER Ca²⁺ Store ER Ca²⁺ Store This compound->ER Ca²⁺ Store Inhibits Release NO Release NO Release This compound->NO Release Promotes ACh ACh Contraction Contraction M Receptor->Contraction β Receptor->NO Release Ca²⁺ Channel->Contraction ER Ca²⁺ Store->Contraction Relaxation Relaxation NO Release->Relaxation Contraction->Relaxation Leads to

Diagram Title: this compound's Multi-Target Relaxation Pathway

Diagram 2: Ex Vivo Experimental Workflow

This flowchart outlines the key steps for Protocol 1, assessing tracheal relaxation ex vivo.

Start Rat Trachea Dissection Mount Mount Ring in Organ Bath Start->Mount Equil Equilibrate (60 min) Mount->Equil PreContract Induce Contraction (CCh 1µM or KCl 80mM) Equil->PreContract AddDrug Cumulatively Add This compound PreContract->AddDrug Record Record Tension via Transducer AddDrug->Record Analyze Analyze Data & Calculate EC₅₀ Record->Analyze

Diagram Title: Tracheal Ring Relaxation Assay Workflow

Conclusion and Research Outlook

This compound is a promising natural compound for respiratory drug development due to its multi-target mechanism and documented efficacy in relaxing tracheal smooth muscle. The provided data, protocols, and visualizations offer a foundation for further investigation.

Future research should focus on:

  • Isolating or synthesizing this compound and its analogs for structure-activity relationship (SAR) studies.
  • Confirming the in vivo efficacy and safety profile in advanced animal models of asthma or COPD.
  • Exploring synergistic effects when combined with standard bronchodilators.

References

Proposed Experimental Framework for Evaluating Peimisine in ALI

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key stages for investigating a new compound like Peimisine for ALI, from initial in vitro testing to final in vivo validation.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Start Proposed Workflow for This compound in ALI Research CellModel Establish Cell Models: - LPS-stimulated macrophages - Alveolar epithelial cells Start->CellModel InVitro In Vitro Studies (Cell-based assays) InVivo In Vivo Studies (Animal models) InVitro->InVivo Analysis Multi-omics & Pathway Analysis InVivo->Analysis Viability Cell Viability Assay (e.g., MTT) Determine safe dosage range CellModel->Viability Cytokines Measure Cytokine Levels (IL-6, IL-1β, TNF-α) via ELISA Viability->Cytokines AnimalModel Establish ALI Animal Model (e.g., LPS-induced in mice) Treatment Administer this compound (Vary dose and timing) AnimalModel->Treatment Assess Assess Outcomes: - Lung function - Histology (H&E stain) - Inflammatory markers Treatment->Assess Omics Multi-omics Integration: - Transcriptomics - Metabolomics Pathways Identify Signaling Pathways (e.g., NF-κB, NLRP3) Omics->Pathways Validate Validate Mechanisms (Western blot, molecular docking) Pathways->Validate End End Validate->End Generate Application Notes

Detailed Experimental Protocols

Table 1: In Vitro Assessment of Anti-inflammatory Effects This protocol evaluates the compound's cytotoxicity and its ability to inhibit inflammation in cell cultures.

Experimental Component Detailed Methodology
Cell Lines Use macrophage lines (e.g., RAW 264.7, J774A.1) and human alveolar epithelial cells (e.g., A549) [1] [2].
Cell Viability (CCK-8/MTT) Plate cells in 96-well plates. Treat with a concentration gradient of this compound (e.g., 0-80 μM) for 24 hours. Add CCK-8/MTT solution, incubate for 2-4 hours, and measure absorbance at 450/570 nm [1] [2].
Inflammation Induction Pre-treat cells with this compound for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL to 1 μg/mL) for an additional 6-24 hours [1] [2].
Cytokine Quantification (ELISA) Collect cell supernatant post-treatment. Use commercial ELISA kits to measure concentrations of IL-6, IL-1β, and TNF-α, following manufacturer protocols [1] [2].

Table 2: In Vivo Evaluation in an ALI Animal Model This protocol tests the therapeutic efficacy of the compound in a live animal model of lung injury.

Experimental Component Detailed Methodology
Animal Model Use male C57BL/6 mice (6-8 weeks old). Induce ALI by intranasal or intratracheal administration of LPS (e.g., 5 mg/kg) [1] [2].
Treatment Groups 1. Control (Vehicle); 2. LPS-only; 3. LPS + this compound (e.g., low, mid, high dose); 4. LPS + reference drug (e.g., Dexamethasone).
Drug Administration Administer this compound intraperitoneally or orally 1 hour before and/or after LPS instillation.
Sample Collection Collect Bronchoalveolar Lavage Fluid (BALF) to count inflammatory cells and measure cytokines. Harvest lung tissue for histology and molecular analysis [1] [2].
Histological Analysis Fix lung tissue in paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar wall thickness, hemorrhage, and immune cell infiltration [1] [2].

Potential Signaling Pathways to Investigate

Since the specific mechanism of this compound is unknown, research should focus on pathways commonly targeted by anti-inflammatory compounds in ALI. The diagram below illustrates the key interconnected pathways and biological processes involved in ALI pathogenesis that you can hypothesize and test for this compound's action.

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 NFkB1 IKK Complex Activation TLR4->NFkB1 NFkB2 IκB Degradation NFkB1->NFkB2 NFkB3 NF-κB (p65) Nuclear Translocation NFkB2->NFkB3 Cytokines Pro-inflammatory Gene Transcription (IL-6, TNF-α, IL-1β) NFkB3->Cytokines NLRP3 NLRP3 Inflammasome Activation NFkB3->NLRP3 Priming PIP2 PIP2 / Calcium Signaling PIP2->NLRP3 Caspase Caspase-1 Activation NLRP3->Caspase IL1b Mature IL-1β Secretion Caspase->IL1b GutLung Gut-Lung Axis Modulation Microbiome Microbiome Diversity GutLung->Microbiome BileAcid Bile Acid Metabolism GutLung->BileAcid

Research Gaps and Future Directions

Your investigation into this compound should aim to fill these specific knowledge gaps, which are currently unanswered in the scientific literature:

  • Mechanism of Action: The primary question is which signaling pathways (e.g., NF-κB, MAPK, NLRP3) this compound modulates to exert its potential therapeutic effects [2] [1].
  • Optimal Dosage: Both in vitro (effective but non-cytotoxic concentration) and in vivo (therapeutically effective dose) parameters need to be established.
  • Treatment Regimen: The most effective treatment window (e.g., pre-treatment for prevention vs. post-injury for treatment) must be determined.
  • Synergistic Effects: It is unknown if this compound has enhanced efficacy when used in combination with existing anti-inflammatory drugs.

Conclusion

Although current literature lacks specific information on this compound for ALI, the application notes and detailed protocols provided here establish a robust and standardized framework for its initial evaluation. By adopting the experimental strategies, assays, and pathway analyses outlined, researchers can systematically characterize the therapeutic potential and mechanism of action of this compound, thereby contributing valuable data to the field of ALI drug development.

References

Application Note: Investigating the Therapeutic Potential of Peimisine in Hepatic Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action and Experimental Framework

While direct studies on peimisine for hepatic fibrosis are not available, current research on this alkaloid from Fritillaria species suggests several promising mechanisms through which it could confer protection. The proposed investigation would focus on its antioxidant and anti-inflammatory properties, which are critical in mitigating the pathogenesis of liver fibrosis [1] [2].

The experimental workflow to validate these hypotheses would involve a multi-stage process, outlined in the diagram below:

Proposed Molecular Mechanisms of this compound

Based on its structural analogs and related research, this compound is predicted to modulate hepatic fibrosis through the following key pathways:

Antioxidant Pathway Activation
  • Nrf2/ARE Signaling: this compound is expected to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
  • Oxidative Stress Mitigation: This activation would help reduce reactive oxygen species (ROS) that drive hepatic stellate cell (HSC) activation, a central event in fibrogenesis [1] [2].
Anti-inflammatory and Direct Antifibrotic Actions
  • NF-κB Pathway Inhibition: this compound may inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) that contribute to chronic liver inflammation and fibrosis progression [3].
  • TGF-β1/Smad Signaling: By modulating the Transforming Growth Factor-beta (TGF-β) pathway, this compound could potentially suppress the epithelial-mesenchymal transition (EMT) and collagen production in hepatocytes and HSCs [3] [4].
  • MAPK/ERK Pathway Modulation: As seen with its analog peiminine, this compound might inactivate the p38 and ERK1/2 pathways, which are involved in cell proliferation, inflammation, and fibrotic responses [5] [6].

The following diagram illustrates the proposed interplay between these mechanisms at the cellular level in the liver:

mechanisms This compound This compound Nrf2 Nrf2 Pathway Activation This compound->Nrf2 NFkB NF-κB Pathway Inhibition This compound->NFkB TGFb TGF-β/Smad Suppression This compound->TGFb MAPK MAPK/ERK Inactivation This compound->MAPK ROS ROS Reduction Nrf2->ROS Cytokine Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokine Collagen Collagen I/III Deposition TGFb->Collagen Myofibroblast Myofibroblast Activation MAPK->Myofibroblast AntiOx Reduced Oxidative Stress AntiInflam Decreased Inflammation AntiFib Inhibited Fibrosis HSC HSC Quiescence ROS->AntiOx Cytokine->AntiInflam Collagen->AntiFib Myofibroblast->HSC

Quantitative Data on Related Compounds

Although quantitative data specifically for this compound is scarce in the context of liver fibrosis, the following table summarizes relevant efficacy data from closely related compounds and studies, which can serve as a reference for expected experimental outcomes.

Table 1: Efficacy Data of Related Antifibrotic Compounds from Preclinical Studies

Compound/Extract Experimental Model Key Findings & Quantitative Effects Source

| Pien Tze Huang (PZH) (contains Ginsenoside Rh2) | CCl4-induced liver fibrosis in C57BL/6 mice | - Significantly attenuated hepatic transaminase disorders

  • Reduced serum procollagen III/IV
  • Suppressed macrophage markers and hepatic inflammation
  • Modulated EGFR/JAK1/STAT3 targets | [7] | | Total Alkaloids of F. cirrhosa (BFC-TA)* | Bleomycin-induced pulmonary fibrosis in rats | - Dose-dependently improved lung tissue morphology
  • Reduced pro-inflammatory factors (IL-1β, IL-6, TNF-α)
  • Inhibited NF-κB and TGF-β signaling pathways
  • Therapeutic effect at 136.8 mg/kg was better than pirfenidon | [3] | | Peiminine | Myocardial infarction in rats | - Reduced left ventricular end-diastolic pressure (LVEDP)
  • Enhanced left ventricular systolic pressure (LVSP)
  • Decreased collagen I and III protein expression
  • Reduced expression of p-p38 and p-ERK1/2 | [5] [6] | | Apigenin | CCl4-induced hepatic fibrosis in mice | - Reduced serum ALT (6-fold increase mitigated) and AST (4-fold increase mitigated)
  • Increased CAT (by ~89%) and GSH (by ~53%) levels
  • Decreased MDA levels (3-fold increase mitigated)
  • Reduced IL-1β, IL-6, and TNF-α levels (2-fold increase mitigated) | [8] |

Note: BFC-TA contains this compound as one of its nine identified main components, suggesting its contribution to the observed efficacy.

Detailed Experimental Protocols

In Vitro Assessment on Hepatic Stellate Cells

This protocol is adapted from established models for screening pro- and antifibrotic compounds [9].

  • Cell Line: Use primary human Hepatic Stellate Cells (HSCs) or the human HSC line (e.g., LX-2). Primary HSCs better reflect in vivo fibrosis but have a limited lifespan.
  • Cell Culture and Treatment:
    • Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
    • Plate cells at a density of 5 x 10³ cells/well in 96-well plates for viability assays or 1 x 10^6 cells/well in 6-well plates for protein/RNA analysis.
    • Pre-treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) for 2 hours.
    • Activate HSCs by adding 5 ng/mL of Transforming Growth Factor-beta 1 (TGF-β1) and incubate for 24-48 hours.
  • Assessment Methods:
    • Cell Viability: MTT or CCK-8 assay after 24-hour this compound treatment.
    • Protein Analysis: Western Blotting to detect fibrotic markers (α-SMA, Collagen I, TIMP1) and pathway proteins (p-Smad2/3, p-ERK, p-p38, IkBα).
    • RNA Analysis: qPCR to quantify gene expression of Acta2 (α-SMA), Col1a1, Timp1, and inflammatory cytokines (Il6, Tnf).
    • Immunofluorescence: Stain for α-SMA to visualize HSC activation.
In Vivo Assessment in a Mouse Model of Liver Fibrosis

The carbon tetrachloride (CCl4) model is a well-accepted and high-similarity model for human liver fibrosis [9] [8].

  • Animal Model:
    • Use 8-week-old male C57BL/6 mice (n=8-10 per group).
    • Induce fibrosis by intraperitoneal (i.p.) injection of CCl4 (0.5 mL/kg of a 1:4 mixture in corn oil) twice a week for 6 weeks.
  • Treatment Groups:
    • Group 1 (Normal Control): Corn oil i.p. + vehicle (e.g., propylene glycol oral gavage).
    • Group 2 (Disease Control): CCl4 i.p. + vehicle.
    • Group 3 (Positive Control): CCl4 i.p. + Silymarin (100 mg/kg, oral gavage).
    • Groups 4 & 5 (Treatment): CCl4 i.p. + this compound (e.g., 2 mg/kg and 5 mg/kg, based on peiminine studies [5]).
  • Administration:
    • Administer this compound, vehicle, or silymarin via oral gavage three times per week on alternating days with CCl4 injections.
  • Terminal Analysis:
    • Blood Collection: For serum isolation to measure alanine aminotransferase (ALT), aspartate aminotransferase (AST), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) via ELISA.
    • Liver Harvest: Excise liver, weigh, and section for:
      • Histopathology: H&E staining for necrosis, Masson's Trichrome/Sirius Red staining for collagen deposition.
      • Biochemical Assays: Homogenize tissue to measure hydroxyproline content (collagen), MDA (lipid peroxidation), GSH, and CAT levels.
      • Molecular Analysis: Western Blot and qPCR for key pathway and fibrosis markers.

Conclusion and Research Outlook

This application note proposes a structured research plan to investigate the potential of this compound as an antifibrotic agent. The foundation for this investigation is built upon its documented antioxidant capacity [1] [2] and the established efficacy of its structural analogs and total alkaloid extracts against fibrotic pathways in other organs [5] [3] [6].

Successful validation of these hypotheses would position this compound as a promising multi-target candidate for treating hepatic fibrosis, potentially acting through mechanisms that are complementary to existing therapies. Future work should also explore its synergistic effects with standard care and its efficacy in advanced models of metabolic dysfunction-associated steatohepatitis (MASH), given the growing prevalence of this condition.

References

Application Notes: A Framework for Evaluating Natural Products in Pulmonary Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

The following section outlines the core experimental strategies for investigating a natural product like peimisine for anti-fibrotic therapy, based on current research paradigms in the field [1].

  • Objective: To evaluate the therapeutic potential and mechanism of action of this compound in experimental models of idiopathic pulmonary fibrosis (IPF).
  • Background: Natural products are promising candidates for anti-fibrotic therapy due to their multi-target properties and ability to modulate key pathological processes in IPF, such as fibroblast proliferation, chronic inflammation, and excessive extracellular matrix (ECM) deposition [1].

Experimental Protocols for Pulmonary Fibrosis Research

You can adapt the following established protocols to study this compound.

Protocol 1: In Vivo Efficacy Testing in a Bleomycin-Induced Model

This is the most widely used model for initial in vivo efficacy studies [2] [3].

  • 1. Animal Model Induction:

    • Animals: Use 8-12 week old C57BL/6 mice. Older mice (e.g., >18 months) can be used to model age-related susceptibility [2].
    • Fibrosis Induction: Administer bleomycin (BLM) via oropharyngeal aspiration. A common dose is 2.5 mg/kg in a 50 µL saline volume [3].
    • Control Group: Administer an equal volume of sterile saline.
  • 2. Treatment Regimen:

    • Intervention: Administer this compound orally or via intraperitoneal injection.
    • Dosing: Begin treatment 7 days post-BLM instillation to model therapeutic intervention. A prophylactic regimen (starting day 0) can also be used.
    • Reference Control: Include a group treated with an approved antifibrotic drug like nintedanib (40 mg/kg/day) for validation [4].
  • 3. Endpoint Analysis (Day 21-28):

    • Lung Function: Assess using a mouse pulmonary function test (PFT) system to measure restrictive physiology [3].
    • Histopathology: Process lung tissue for:
      • Masson's Trichrome & Picro-Sirius Red Staining: To visualize and quantify collagen deposition [3].
      • H&E Staining: For general histopathological evaluation.
    • Hydroxyproline Assay: Quantify total collagen content in lung tissue as a biochemical marker of fibrosis [3].
    • Molecular Analysis: Analyze homogenized lung tissue for expression of fibrotic markers (e.g., α-SMA, collagen I, fibronectin) via ELISA or Western Blot [3].
Protocol 2: Advanced Humanized Mouse Model for Translational Studies

For evaluating therapies targeting human-specific immune responses, a humanized mouse model is more appropriate [4].

  • 1. Model Generation:

    • Mice: Use immunodeficient NOG (NOD.Cg-PrkdcscidIl2rgtm1Sug) mice.
    • Humanization: Engraft with human hematopoietic stem cells (HSCs) from umbilical cord blood for stable, multilineage human immune system development without graft-versus-host disease (GvHD) [4].
  • 2. Fibrosis Induction & Drug Validation:

    • After confirming human cell engraftment (e.g., via FACS analysis of peripheral blood), induce fibrosis via oropharyngeal aspiration of BLM [4].
    • Treat with this compound and compare its efficacy to nintedanib.

Key Parameters & Analytical Methods for Efficacy Assessment

The table below summarizes the primary quantitative data you should collect to evaluate the anti-fibrotic efficacy of a compound.

Analysis Method Key Parameters Measured Significance in PF Assessment
Hydroxyproline Assay Total collagen content in lung tissue (μg/lung or μg/mg tissue) Direct biochemical measure of fibrosis severity [3].
Picro-Sirius Red Staining Collagen volume fraction (% area); Collagen I/III ratio Histomorphometric quantification of fibrosis; shifted ratio (e.g., from 2:1 to 3.4:1) indicates progressive fibrosis [3].
Cytokine ELISA TGF-β1, TNF-α, IL-6, GM-CSF in BALF/serum; PAI-1 in lung tissue Measures key pro-fibrotic and inflammatory mediators [3].
Lung Function Test (PFT) Forced Vital Capacity (FVC), Lung Compliance Functional assessment of restrictive lung disease [3].

Investigating the Mechanism of Action

To elucidate how this compound works, target the core signaling pathways involved in IPF pathogenesis. The diagram below illustrates a general workflow for evaluating a natural product's anti-fibrotic mechanisms, which can be applied to this compound.

G Start Start: Natural Product (this compound) Mechanism Study InVitro In Vitro Models Start->InVitro A549 A549 or Primary Human Alveolar Epithelial Cells InVitro->A549 Fibroblasts Human Lung Fibroblasts InVitro->Fibroblasts Pathways Mechanistic Analysis A549->Pathways Fibroblasts->Pathways TGF TGF-β/Smad Signaling Pathways->TGF ECM ECM Synthesis & Degradation Pathways->ECM OxIn Oxidative Stress & Inflammation Pathways->OxIn Validation Target Validation TGF->Validation ECM->Validation OxIn->Validation WB Western Blot Validation->WB PCR qPCR Validation->PCR IF Immunofluorescence Validation->IF

Critical Considerations for Experimental Design

  • Model Selection: The standard bleomycin model is excellent for initial proof-of-concept but is inherently self-resolving. The HSC-humanized model provides a more clinically relevant platform for studying human immune responses and validating human-specific drug effects [4].
  • Dosing Strategy: For compounds with unknown toxicity, a low-dose, slow-titration approach is recommended, similar to protocols used for primidone in other fields, starting with 12.5-25 mg/kg and escalating gradually [5].
  • Data Reproducibility: Ensure adequate sample size and use both male and female animals to account for sex-based differences in fibrotic responses, as IPF is more common in males [1] [3].

Conclusion

While specific data on this compound is not available, the established frameworks and protocols for evaluating natural products in pulmonary fibrosis provide a clear and rigorous path forward. By systematically applying these in vivo models and analytical methods, researchers can effectively investigate the therapeutic potential and mechanistic basis of this compound for the treatment of IPF.

References

Application Note: Evaluation of Natural Compounds for Angiotensin-Converting Enzyme (ACE) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Angiotensin-converting enzyme (ACE) is a zinc-dependent metalloprotease that plays a critical role in the regulation of blood pressure. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin [1]. Inhibiting ACE is a well-established therapeutic strategy for managing hypertension. While synthetic drugs like captopril are effective, they can cause side effects such as cough and taste disturbances, driving the search for natural alternatives [2] [3].

This application note provides a detailed protocol for the in vitro evaluation of natural compounds for ACE inhibitory activity. The methods outlined are based on standardized assays used in recent research on bioactive peptides and other inhibitors [2] [1] [4].

Experimental Protocols for ACE Inhibition Assay

Below is a detailed methodology for a spectrophotometric assay to determine ACE inhibitory activity.

2.1. Materials and Reagents
  • ACE Enzyme: Angiotensin-converting enzyme from rabbit lung (e.g., Sigma-Aldrich, Lot# A6778) [2].
  • Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). Prepare a solution in 50 mM Tris-HCl buffer containing 0.3 M NaCl (pH 7.5) [2].
  • Buffer: 50 mM Tris-HCl buffer, pH 7.5, with 0.3 M NaCl.
  • Positive Control: Captopril (1 mg/mL in deionized water) [5].
  • Test Compound: Peimisine or other candidate inhibitors, dissolved in a suitable solvent like ultrapure water or DMSO.
  • Equipment: Microplate reader capable of reading absorbance at 345 nm, 96-well microtiter plates, micropipettes, and a water bath or incubator set to 37°C.
2.2. Step-by-Step Procedure
  • Pre-incubation: Preheat the Tris-HCl buffer and FAPGG substrate to 37°C in a water bath for at least 15 minutes.
  • Reaction Mixture Setup: In the wells of a 96-well plate, mix the following in order:
    • 10 μL of ACE solution (final activity of 12.5 U/L).
    • 40 μL of the test compound (this compound) solution at various concentrations.
  • Initiate Reaction: Add 150 μL of the preheated 0.88 mM FAPGG solution to each well rapidly and consistently.
  • Immediate Measurement: Transfer the microplate to the pre-warmed microplate reader and immediately start kinetic measurement. Record the decrease in absorbance at 345 nm every minute for 30 minutes at 37°C [2].
  • Control Setup:
    • Control (100% Activity): Replace the test compound solution with 40 μL of buffer.
    • Blank (Spontaneous Hydrolysis): Replace the ACE solution with 10 μL of buffer.

The following workflow summarizes the key steps of the assay:

G Start Pre-heat Buffer & Substrate to 37°C Step1 Add 10 µL ACE Enzyme to Well Start->Step1 Step2 Add 40 µL Test Compound (this compound) Step1->Step2 Step3 Add 150 µL FAPGG Substrate Step2->Step3 Step4 Incubate at 37°C & Measure Absorbance at 345nm for 30 min Step3->Step4 Step5 Calculate Reaction Rate (Slope) Step4->Step5 Analysis Calculate % ACE Inhibition Step5->Analysis

2.3. Data Analysis and Calculation
  • Reaction Rate (ρA): For each well, calculate the slope of the decrease in absorbance over time (ΔAbsorbance/minute).
  • Percentage Inhibition: Calculate the ACE inhibitory activity using the following formula [2]:
    • ACE Inhibition (%) = [1 - (ρAinhibitor / ρAcontrol)] × 100%
    • Where:
      • ρAinhibitor is the reaction rate in the presence of the test compound.
      • ρAcontrol is the reaction rate of the control (100% activity).
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
Key Quantitative Data from Literature on Natural ACE Inhibitors

To provide context, the table below summarizes IC50 values and mechanisms of various natural ACE inhibitors reported in recent literature. This can serve as a benchmark for evaluating new compounds like this compound.

Table 1: Experimentally Determined ACE Inhibitory Activities of Natural Compounds

Compound / Peptide Sequence Source IC₅₀ Value (μM) Inhibition Mechanism Reference
Captopril (Drug Control) Synthetic ~0.001 - 0.03 * Competitive, Zinc-binding [3] [1]
Peptide IV (QTDEYGNPPR) Black Tea 121.11 ± 3.38 Uncompetitive, Allosteric [2]
Peptide II (AGFAGDDAPR) Black Tea 178.91 ± 5.18 Uncompetitive, Allosteric [2]
Peptide I (IDESLR) Black Tea 210.03 ± 18.29 Uncompetitive, Allosteric [2]
Peptide III (IQDKEGIPPDQQR) Black Tea 196.31 ± 2.87 Non-competitive, Allosteric [2]
Cottonseed Peptides Cottonseed N/A (86% Inhibition at tested conc.) Not Specified [5]
Thiorphan Synthetic ~0.03 * Potent NEP/ACE inhibitor [1]
Raloxifene Synthetic ~1.0 * Identified via HTS [1]

Note: IC₅₀ values for Thiorphan and Raloxifene are estimated from the dose-response context in [1].

Advanced Characterization of Inhibitors

If initial screening shows promising activity, the following advanced experiments can be conducted to characterize the inhibitor further.

4.1. Inhibition Kinetics (Lineweaver-Burk Analysis)

This protocol determines the mode of inhibition (competitive, non-competitive, uncompetitive).

  • Perform the standard ACE assay at several fixed concentrations of the test compound (e.g., 0, 0.2, 0.4 μM of this compound).
  • For each inhibitor concentration, use a range of substrate (FAPGG) concentrations (e.g., 0.11, 0.22, 0.44, 0.88 mmol/L) [2].
  • Calculate the initial velocity (V₀) for each condition.
  • Plot the double reciprocal (1/V₀ vs. 1/[S]) (Lineweaver-Burk plot).
  • Interpretation:
    • Competitive: Lines intersect on the y-axis.
    • Non-competitive: Lines intersect on the x-axis.
    • Uncompetitive: Parallel lines [2].
4.2. Molecular Docking Simulation

Computational docking can provide insights into the binding interaction between this compound and the active site of ACE.

  • Retrieve ACE Structure: Obtain the crystal structure of ACE (e.g., Human tACE) from the Protein Data Bank (RCSB PDB).
  • Prepare Ligand and Protein: Generate the 3D structure of this compound using a structure prediction server. Prepare the protein by adding hydrogen atoms and removing water molecules.
  • Perform Docking: Use docking software (e.g., AutoDock Vina, Schrödinger) to simulate the binding of this compound to the ACE active site.
  • Analyze Results: Identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and whether the compound chelates the zinc ion [2] [3]. This can explain the inhibitory mechanism and guide structural optimization.

The diagram below illustrates the strategic approach to fully characterize a potential ACE inhibitor.

G Primary Primary Screening ACE Inhibition Assay Kinetic Inhibition Kinetics Lineweaver-Burk Analysis Primary->Kinetic If IC₅₀ is promising Computational Molecular Docking Binding Mode Analysis Kinetic->Computational To understand mechanism InVivo In Vivo Studies Animal Models of Hypertension Computational->InVivo For lead optimization

Conclusion

The protocols outlined here provide a robust framework for the in vitro evaluation and characterization of this compound as a potential ACE inhibitor. Starting with a primary spectrophotometric assay, researchers can determine IC50 values and proceed to kinetic studies and computational analysis to elucidate the mechanism of action. This systematic approach is crucial for validating natural products as lead compounds in the development of novel antihypertensive agents.


References

Peimisine extraction yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Key Findings & Recommendations Reference
What is the most efficient extraction method? Supercritical Fluid Extraction (SFE) is superior. Under optimal conditions, SFE achieved a peimisine yield of 0.5 mg/g, offering advantages in speed, selectivity, and environmental impact over classical solvent extraction. [1] [1]
Which plant source is best for this compound? Fritillaria bulbs, particularly species like F. thunbergii and F. taipaiensis, are rich in this compound. The specific growing region significantly impacts alkaloid content. [1] [2] [3] [1] [2] [3]
Can genetics influence yield? Yes. Transcriptome studies indicate a strong positive correlation between the expression of the terpene synthase (TPS) gene and alkaloid accumulation, suggesting TPS is a key gene in the biosynthesis pathway. [2] [2]

Troubleshooting Guide for Low Yield

Problem: Inefficient Extraction
  • Possible Cause 1: Suboptimal SFE Parameters
    • Solution: Optimize using Response Surface Methodology. The identified optimal conditions for SFE are [1]:
      • Extraction Time: 3.0 hours
      • Temperature: 60.4 °C
      • Pressure: 26.5 MPa
      • Co-solvent (Ethanol) Concentration: 89.3%
  • Possible Cause 2: Use of Classical Solvent Extraction Only
    • Solution: Transition to SFE. Classical methods are time-consuming, use large amounts of organic solvents, and can cause environmental and health concerns. [1]
Problem: Low Alkaloid Content in Plant Material
  • Possible Cause: Geographical and Cultivation Factors
    • Solution: Source plant material carefully. Research shows that field-collected wild specimens can have high levels of this compound, while tissue-cultured regenerants may have elevated levels of other alkaloids like peimine. The growing environment directly regulates alkaloid biosynthesis. [3]

Optimal SFE Conditions and Results

The table below summarizes the key outcomes from the optimized Supercritical Fluid Extraction process for Fritillaria thunbergii Miq. [1]:

Parameter Optimal Value / Result
Extraction Time 3.0 h
Temperature 60.4 °C
Pressure 26.5 MPa
Ethanol Concentration 89.3%
This compound Yield 0.5 mg/g
Total Alkaloids Yield 3.8 mg/g

Experimental Protocol: SFE Optimization

Here is a detailed methodology based on the cited research for optimizing this compound extraction using SFE [1]:

  • Sample Preparation: Use dried bulbs of Fritillaria thunbergii Miq. Grind them into a fine powder to increase the surface area for extraction.
  • Experimental Design: Employ a Central Composite Design (CCD) with four variables and five levels to efficiently optimize the process. The variables are:
    • Extraction time (X1: 1.5–3.5 h)
    • Temperature (X2: 45–65 °C)
    • Pressure (X3: 10–30 MPa)
    • Ethanol-water ratio as a co-solvent (X4: 80%–100%)
  • Extraction Process: Use supercritical CO2 with ethanol as a polar modifier. The co-solvent is crucial due to the non-polar nature of pure SC-CO2.
  • Analysis: Analyze the extracts using Ultra Performance Liquid Chromatography (UPLC) to quantify the yields of this compound and other alkaloids.

Optimization and Biosynthesis Relationship

The following diagram illustrates the logical relationship between the optimization strategies discussed, from direct process adjustments to the underlying biological factors that influence the raw material quality:

peimisine_optimization start Goal: Improve This compound Yield method Extraction Method Selection start->method source Plant Material Quality start->source sfe Supercritical Fluid Extraction (SFE) method->sfe Recommended params SFE Parameter Optimization sfe->params time Time: 3.0 h params->time temp Temperature: 60.4 °C params->temp pressure Pressure: 26.5 MPa params->pressure ethanol Ethanol: 89.3% params->ethanol result Optimal this compound Yield (0.5 mg/g) time->result temp->result pressure->result ethanol->result genetics Genetic Factors (e.g., TPS Gene Expression) source->genetics environment Geography & Cultivation Practice source->environment genetics->result environment->result

Research and Development Note

Beyond extraction, this compound is a valuable compound for semi-synthesis. Recent studies highlight its efficient, one-pot conversion into cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, which is relevant in cancer research [4].

References

Optimizing SFE parameters for Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

Optimized SFE Parameters for Peimisine

The following table summarizes the key factors and their optimized ranges for the SFE of this compound from Fritillaria thunbergii Miq. bulbs, as determined by a Central Composite Design (CCD) [1] [2].

Factor Variable Range Studied Optimal Value Impact on this compound Yield
Extraction Time 1.5 - 3.5 hours 3.0 hours Positive correlation within tested range [1]
Temperature 45 - 65 °C 60.4 °C Positive correlation within tested range [1]
Pressure 10 - 30 MPa 26.5 MPa Positive correlation within tested range [1]
Co-solvent (Ethanol) Concentration 80 - 100% (v/v) 89.3% Negative coefficient in model; moderate concentrations optimal [1] [2]

Predicted Maximum Yield: Under these optimal conditions, the model predicted a this compound yield of 0.5 mg/g of dried plant material [1] [2].

Detailed Experimental Methodology

For researchers aiming to replicate or build upon this work, here is a detailed breakdown of the experimental protocol.

1. Raw Material Preparation:

  • Plant Material: Bulbs of Fritillaria thunbergii Miq. (Zhe Beimu) [1].
  • Pre-processing: The bulbs should be dried and ground into a fine powder to increase the surface area for extraction [1].
  • Moisture Content: The study mentioned drying the powder to a constant weight, but a specific moisture content was not stated. Controlling moisture is critical for SFE efficiency and should be monitored.

2. Supercritical Fluid Extraction Setup:

  • Primary Solvent: Use supercritical carbon dioxide (SC-CO₂) [1].
  • Co-solvent: Employ ethanol-water mixture as a modifier. The study optimized the ethanol concentration, as shown in the table above [1] [2].
  • Equipment Setup: The specific equipment brand was not mentioned. Standard SFE apparatus includes a CO₂ cylinder, a chiller, a high-pressure pump, a co-solvent pump, an extraction vessel, temperature-controlled ovens, and a back-pressure regulator to collect the extract [1].

3. Extraction and Analysis Workflow: The overall experimental process can be visualized as follows:

workflow cluster_sfe SFE Parameters (CCD Optimized) Start Start: Prepare Fritillaria Powder SFE SFE Process Start->SFE Analysis Extract Analysis SFE->Analysis A Time: 3.0 h B Temp: 60.4 °C C Pressure: 26.5 MPa D Co-solvent: 89.3% EtOH Model Model Optimization Analysis->Model Result Optimal Parameters Model->Result

  • Analysis: The extracted alkaloids were analyzed using Ultra-Performance Liquid Chromatography (UPLC). This compound was identified at a retention time of approximately 2.6 minutes [1]. Prior to analysis, the crude SFE extract was often purified using a solid-phase extraction column to remove impurities [1] [2].

Frequently Asked Questions (FAQs)

Why is a co-solvent like ethanol needed? Supercritical CO₂ is non-polar and has limited ability to dissolve more polar molecules like alkaloids. Ethanol, a polar modifier, dramatically enhances the solubility of this compound and other alkaloids in the SC-CO₂ fluid [1] [2].

What is the role of the statistical model (CCD)? A Central Composite Design is a Response Surface Methodology (RSM) tool. It is used to efficiently design experiments that can:

  • Identify Significant Factors: Determine which parameters (time, temp, pressure, co-solvent) most significantly impact the yield.
  • Model Interactions: Understand how factors interact with each other (e.g., a change in temperature might have a different effect depending on the pressure).
  • Predict Optima: Build a mathematical model to predict the combination of factors that will yield the highest amount of this compound without testing every single possible combination, saving time and resources [1] [2].

Key Considerations & Potential Challenges

While the optimal parameters provide a excellent starting point, several factors could affect your experimental outcomes:

  • Plant Material Variability: The chemical profile and alkaloid content of Fritillaria can vary based on the species, geographic origin, harvest time, and storage conditions. The yield you achieve may differ from the published data [3].
  • Equipment Differences: The specific design of your SFE system (e.g., vessel geometry, flow dynamics) can influence extraction efficiency. The published parameters are a guide and might require fine-tuning for your setup.
  • Analytical Validation: To accurately quantify your yield, you will need a pure standard of this compound to create a calibration curve for your UPLC or HPLC system.

References

Central composite design Peimisine extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Central Composite Design (CCD)

A Central Composite Design (CCD) is a key experimental design used in Response Surface Methodology (RSM) to build a second-order (quadratic) model for a response variable without needing a full three-level factorial experiment [1]. It is ideal for modeling curvature in your data and optimizing processes [2].

A CCD is built from three distinct sets of experimental runs [1]:

  • Factorial Points: A full or fractional factorial design (with two-level factors, coded as -1 and +1) that estimates linear and interaction effects.
  • Center Points: Multiple experimental runs where all factors are set at their mid-level (coded as 0). These are used to estimate pure error and detect curvature.
  • Axial Points (or Star Points): Points where one factor is set to ±α (an extreme value) and all other factors are set at their mid-levels. This allows for the estimation of quadratic effects. A design with k factors has 2k axial points [3].

CCDs are highly efficient for sequential experimentation, as you can often augment an existing factorial design that has shown significant curvature by adding axial and center points [2].

Types of Central Composite Designs

The value of α and the placement of the axial points define three primary types of CCDs, each suited for different experimental constraints [3] [2].

Design Type Description Factor Levels Required Key Property
Circumscribed (CCC) The axial points are outside the factorial cube, creating a spherical or hyperspherical experimental region. 5 levels Rotatable
Inscribed (CCI) The axial points are at the factor limits, and the factorial points are scaled to fit inside. 5 levels Rotatable
Face-Centered (CCF) The axial points are placed at the center of the faces of the factorial cube (α = ±1). 3 levels Not rotatable
Determining the Value of α

The value of α is crucial for giving the design desirable properties like rotatability (constant prediction variance at all points equidistant from the center) [2]. For a rotatable design with a full factorial portion, α is calculated as α = (F)^(1/4), where F is the number of factorial points (e.g., 2^k for a full factorial) [1]. The table below shows typical values for different numbers of factors [3].

Number of Factors Factorial Portion Value of α for Rotatability
2 2^2 1.414
3 2^3 1.682
4 2^4 2.000
5 2^{5-1} (Fractional) 2.000

A Practical CCD Workflow for Process Optimization

This section outlines a generic, step-by-step protocol for applying a CCD, which can be adapted for processes like peimisine extraction.

Step 1: Design the Experiment
  • Identify Factors and Ranges: Select the critical process factors (e.g., temperature, solvent concentration, extraction time) and define their low (-1) and high (+1) levels based on prior knowledge or screening experiments.
  • Choose a CCD Type: Select CCC, CCI, or CCF based on your operational limits and the need for rotatability [3] [2]. For example, if your factor settings are absolute limits, a CCI design is appropriate.
  • Determine Alpha and Center Points: Use the tables above to select an α value. Include at least 3-5 center points to robustly estimate experimental error [1].
  • Randomize Runs: Randomize the order of all experimental runs to minimize the effects of confounding variables.
Step 2: Execute the Experiment and Analyze Data
  • Perform Experiments: Carry out the runs according to your randomized list and record the response (e.g., this compound yield or purity).
  • Build a Quadratic Model: Use linear regression to fit a model of the form [1]: Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ + ΣβᵢᵢXᵢ² Where Y is the predicted response, β₀ is the constant, and βᵢ, βᵢⱼ, βᵢᵢ are the coefficients for linear, interaction, and squared terms, respectively.
  • Optimize and Validate: Use the fitted model to locate optimal factor settings. Conduct confirmatory experiments at the predicted optimum to validate the model's accuracy.

The following diagram illustrates the logical workflow of a CCD, from design to validation.

CCD_Workflow Start Define Factors and Ranges A Choose CCD Type (CCC, CCI, CCF) Start->A B Determine Alpha (α) and Center Points A->B C Create and Randomize Experimental Run Order B->C D Execute Experiments and Measure Response(s) C->D E Build Quadratic Model Using Regression D->E F Analyze Model and Locate Optimum E->F G Perform Validation Experiment F->G End Optimal Process Conditions G->End

Troubleshooting Common CCD Issues

Here are answers to frequently asked questions that users might encounter.

Q1: My factorial design showed significant curvature. What is the most efficient way to augment it into a full CCD?

  • Answer: The most efficient way is to add axial points (star points) and additional center points to your existing design [2]. This sequential approach leverages your previous data. Calculate the correct α value for rotatability based on your original number of factorial points [3]. Ensure all new runs are randomized.

Q2: My experimental factors have hard operational constraints (e.g., a temperature that cannot be exceeded). Which CCD type should I use?

  • Answer: Use a Face-Centered (CCF) or an Inscribed (CCI) design. The CCF design ensures no factor setting exceeds the cube's bounds, as the axial points are at ±1 [2]. The CCI design also keeps all points within the specified limits by scaling down the factorial portion [3].

Q3: How can I manage a large CCD that must be run in separate batches or on different days?

  • Answer: Use Orthogonal Blocking. You can divide your CCD into blocks (e.g., one block for the factorial points and another for the axial points) such that the block effects do not affect the estimates of your model coefficients. The value of α can be chosen to achieve this property [3]. The diagram below shows an example of an orthogonally blocked design for two factors.

Blocked_CCD cluster_block1 Block 1: Factorial & Center Points cluster_block2 Block 2: Axial Points fact1 fact2 fact3 fact4 center1 center2 axial1 axial2 axial3 axial4 center3 center4

Q4: How many center points should I include, and why are they necessary?

  • Answer: Center points are essential for two main reasons: 1) They provide an independent estimate of pure experimental error, and 2) They allow the design to detect curvature in the response surface [1]. While there is no single rule, including 3 to 5 center points is common practice. The total number can depend on the desired properties of the design and the number of factors [3].

A Note on this compound Extraction

While the search results provide comprehensive information on CCD methodology, they do not contain specific technical details on the extraction of this compound. For a successful experiment, you will need to consult specialized scientific literature to determine the critical factors (e.g., solvent type, temperature, duration) and their safe operating ranges for this specific compound. The general principles and workflows detailed above will then guide you in designing and optimizing your extraction process using CCD.

References

Response surface methodology Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

RSM Troubleshooting Guide & FAQs

Here are answers to common challenges you might encounter during RSM experiments.

Question Possible Cause & Diagnostic Check Solution & Recommendation

| How do I choose the right experimental design? [1] [2] | Need to screen many factors (Fractional Factorial), model curvature (CCD), or have limited resources (BBD) [1] [2]. | • Screening: Use a Fractional Factorial design [1]. • Optimization with Curvature: Use a Central Composite Design (CCD) or Box-Behnken Design (BBD) [1] [2]. | | My model shows a poor fit or is not predictive. [1] [3] | • Insufficient data to estimate model complexity. • Significant lack-of-fit (p-value < 0.05) [1]. • Low R²pred (Predicted R-Squared) [3]. | • Add more center points to better estimate pure error [1]. • Use ANOVA to check for significant lack-of-fit [1]. • Validate model with R²pred and PRESS statistics [3]. | | I need to optimize multiple responses at once. [4] [1] | Optimal condition for one response may be poor for another (e.g., maximizing yield vs. minimizing impurity) [4]. | • Use the Desirability Function approach to find a compromise [2]. • Overlay Contour Plots to identify a region that satisfies all goals [2]. | | The optimal point appears outside my experimental region. [5] | The current region is likely on a steep slope, and the true optimum is farther away. | • Use the Method of Steepest Ascent/Descent. Conduct a new series of experiments in the direction of the gradient to march toward the optimum region [5]. | | Some factors in my process are hard or expensive to change. [1] | Standard designs assume all factors are easy to change equally, which is not always practical. | • Use Split-Plot Designs to efficiently structure the experiment by grouping runs for the hard-to-change factors [1]. |

Key RSM Experimental Designs

The following table summarizes the core experimental designs used in RSM to help you select the most appropriate one [1] [2].

Design Name Best Use Case Key Characteristics Number of Runs (for k=3 factors)
Central Composite Design (CCD) [1] [2] Building a precise second-order (quadratic) model; the most common RSM design. Combines factorial points, center points, and axial points to estimate curvature; can be made rotatable. 20 runs (8 factorial + 6 axial + 6 center) [2]
Box-Behnken Design (BBD) [2] Efficiently fitting a quadratic model with fewer runs than CCD when factors have limited levels. Uses combinations of mid-edge points and center points; does not have corner points, so it avoids extreme conditions. 13 runs [2]
Full Factorial Design [3] Initial screening to identify which factors among many have a significant linear or interaction effect. Tests all possible combinations of all factors at all levels. 27 runs (for 3 factors at 3 levels) [3]

RSM Workflow and Optimization

For a typical RSM study, you will follow a structured sequence of steps to efficiently reach an optimal process setting [1] [5]. The diagram below outlines this sequential methodology.

RSM_Workflow Start Define Problem and Response Variables Screen Screen Potential Factors (e.g., with Factorial Design) Start->Screen FirstOrder Fit First-Order Model (Steepest Ascent/Descent) Screen->FirstOrder CurvatureCheck Check for Curvature (via Center Points) FirstOrder->CurvatureCheck CurvatureCheck->FirstOrder No significant curvature SecondOrder Fit Second-Order Model (e.g., with CCD or BBD) CurvatureCheck->SecondOrder Significant curvature Optimize Locate Optimum and Validate with Confirmation Runs SecondOrder->Optimize

RSM Sequential Optimization Workflow

The workflow begins by defining the problem and identifying critical response variables [1]. You then screen a larger set of potential factors to find the few that are most influential, often using a fractional factorial design [1] [5].

If the factors are significant and no curvature is detected, you employ the Method of Steepest Ascent/Descent. This involves using a first-order model to determine the direction for improving the response and conducting a series of experiments along that path until the response no longer improves [5].

Once curvature is detected (e.g., through a significant lack-of-fit test or a change in response direction), it indicates you are near the optimum. At this stage, you fit a more complex second-order model using a design like CCD or BBD. This quadratic model is essential for accurately modeling the curvature of the response surface and locating the precise optimum point, which could be a maximum, minimum, or a saddle point [4] [1] [2].

Visualizing and Interpreting the Response Surface

After building a valid second-order model, visualization is key to interpretation and optimization.

RSM_Visualization Model Fitted Second-Order (Quadratic) Model ContourPlot Contour Plot Model->ContourPlot SurfacePlot 3D Surface Plot Model->SurfacePlot UseContour Identify optimal region and understand factor relationships ContourPlot->UseContour UseSurface Grasp the overall shape of the response SurfacePlot->UseSurface

RSM Visualization and Interpretation Path

  • Contour Plots: These are 2D plots where lines of equal response are drawn. They are excellent for identifying the optimal region and understanding the relationship between two factors, including their interactions. The shape of the contours can immediately show if the optimum is a peak, a valley, or a saddle point [2] [3].
  • 3D Surface Plots: These provide a three-dimensional view of the response surface, helping you intuitively grasp the overall shape of the response and the location of the optimum [2].
  • Overlaid Contour Plots: When dealing with multiple responses, you can create individual contour plots for each response and then overlay them to find a region where the operating conditions simultaneously satisfy the goals for all responses [2].

I hope this technical support center provides a solid foundation for your RSM experiments. As you move into the model-building phase, remember that rigorous regression analysis—including checks for normality, constant variance, and influential data points—is crucial for developing a reliable and accurate model [3].

References

How to Proceed with Peimisine Stability Research

Author: Smolecule Technical Support Team. Date: February 2026

Since established data is not available, determining peimisine's stability will require systematic experimental characterization. Here is a general workflow and key factors to investigate, which you can adapt for your technical guides once data is collected.

G Start Characterize this compound Stability A1 Define Stability Goals (e.g., shelf-life, in-use) Start->A1 A2 Identify Key Factors (pH, Temperature, Solvent, Light) A1->A2 A3 Design Stress Studies (Forced Degradation) A2->A3 A4 Develop Analytical Methods (HPLC, MS, NMR) A3->A4 A5 Monitor Degradation Over Time A4->A5 A6 Identify Degradation Products A5->A6 Result Establish Stable Formulation & Storage Conditions A6->Result

For your experimental protocols, the following factors are typically critical for solution stability and should be tested:

  • pH of the solution: Assess stability across a physiologically relevant pH range (e.g., pH 2-8).
  • Temperature: Conduct stability studies under various storage conditions (e.g., 4°C, 25°C, 40°C).
  • Solvent composition: Evaluate the impact of different buffers, co-solvents, and ionic strength.
  • Light exposure: Perform photostability testing by exposing samples to UV and visible light.
  • Oxidative stress: Test stability in the presence of oxidants.

Proposed Experimental Workflow and Methods

You can structure your technical guides around the following experimental approach once you begin generating data.

Protocol Step Description Key Parameters to Measure
Solution Preparation Prepare this compound stock solutions in different buffers/solvents. Concentration, pH, clarity.
Stress Studies Expose samples to stress conditions (heat, light, acid/base). Time, temperature, pH, light intensity.
Sampling Withdraw aliquots at predetermined time points. Time intervals, sample volume.
Analytical Analysis Quantify intact this compound and formation of impurities. Assay (% Parent Compound), Impurity Profile (%), related substances.
Data Analysis Determine degradation kinetics and shelf-life. Rate constant (k), half-life (t½).

For analytical methods, your guides should detail the use of:

  • High-Performance Liquid Chromatography (HPLC) for quantifying the main compound and its related substances.
  • Mass Spectrometry (MS) for identifying the structures of degradation products.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis if significant degradation occurs.

Finding Specific Information

To obtain the necessary data for your support center, I suggest these approaches:

  • Search specialized databases: Use SciFinder, Reaxys, or PubMed to find peer-reviewed journal articles on this compound's physicochemical properties.
  • Consult related compounds: Look for stability data on structurally similar natural products, which can provide useful analogies.
  • Perform original research: The most reliable path is to conduct your own stability studies following the outlined framework.

A Framework for Troubleshooting Solubility Issues

Author: Smolecule Technical Support Team. Date: February 2026

The general principles for tackling solubility problems, as demonstrated in pepsin research, involve a systematic investigation of the solution environment and extraction parameters. The following workflow outlines this logical troubleshooting process.

Solubility Issue Solubility Issue Analyze Solution Environment Analyze Solution Environment Solubility Issue->Analyze Solution Environment Optimize Extraction Parameters Optimize Extraction Parameters Solubility Issue->Optimize Extraction Parameters pH Adjustment pH Adjustment Analyze Solution Environment->pH Adjustment Solvent Investigation Solvent Investigation Analyze Solution Environment->Solvent Investigation Enzyme Concentration Enzyme Concentration Optimize Extraction Parameters->Enzyme Concentration Solid-Liquid Ratio Solid-Liquid Ratio Optimize Extraction Parameters->Solid-Liquid Ratio Hydrolysis Time Hydrolysis Time Optimize Extraction Parameters->Hydrolysis Time High Solubility in Acidic pH (1.0-4.0) High Solubility in Acidic pH (1.0-4.0) pH Adjustment->High Solubility in Acidic pH (1.0-4.0) Potential lower activity in solvents like D2O Potential lower activity in solvents like D2O Solvent Investigation->Potential lower activity in solvents like D2O Optimum Yield at 1389 U/g Optimum Yield at 1389 U/g Enzyme Concentration->Optimum Yield at 1389 U/g Optimum Yield at 1:57 Optimum Yield at 1:57 Solid-Liquid Ratio->Optimum Yield at 1:57 Optimum Yield at 8.67 hours Optimum Yield at 8.67 hours Hydrolysis Time->Optimum Yield at 8.67 hours Confirmed pH-dependent compound Confirmed pH-dependent compound High Solubility in Acidic pH (1.0-4.0)->Confirmed pH-dependent compound Check structural stability (e.g., SAXS, CD) Check structural stability (e.g., SAXS, CD) Potential lower activity in solvents like D2O->Check structural stability (e.g., SAXS, CD) Maximized Final Yield (84.85%) Maximized Final Yield (84.85%) Optimum Yield at 1389 U/g->Maximized Final Yield (84.85%) Optimum Yield at 1:57->Maximized Final Yield (84.85%) Optimum Yield at 8.67 hours->Maximized Final Yield (84.85%)

Key Experimental Parameters & Their Optimization

For solubility and yield optimization, a Response Surface Methodology (RSM) is often employed to find the best combination of factors. The table below summarizes optimal conditions found for a pepsin-solubilised collagen, which serves as an excellent example of this approach [1].

Factor Impact on Solubility/Yield Optimal Value (from RSM)
Enzyme Concentration Yield significantly increases up to an optimum point, then plateaus [1]. 1389 U/g [1]
Solid-Liquid Ratio Yield increases with more solvent until the solid is fully saturated [1]. 1:57 (w/v) [1]
Hydrolysis Time Yield increases with time until the reaction completes, then may degrade [1]. 8.67 hours [1]
pH Environment Solubility is typically highest in acidic conditions (pH 1.0-4.0) and decreases sharply at neutral/alkaline pH [1] [2]. pH 1.5 - 2.5 [3]
Salt Concentration A sharp decrease in solubility is often observed with NaCl concentrations above 2% [1] [2]. Below 2% [1]

Validated Protocol for Solubility & Activity Assessment

Here is a detailed methodology, adapted from a validated pepsin activity assay, which can be miniaturized for high-throughput screening of solubility conditions [4].

1. Prepare Stock Solution 1. Prepare Stock Solution 2. Create Buffer & Sample Matrix 2. Create Buffer & Sample Matrix 1. Prepare Stock Solution->2. Create Buffer & Sample Matrix 3. Incubate & Digest 3. Incubate & Digest 2. Create Buffer & Sample Matrix->3. Incubate & Digest 4. Stop Reaction & Centrifuge 4. Stop Reaction & Centrifuge 3. Incubate & Digest->4. Stop Reaction & Centrifuge 5. Analyze Supernatant (VIS Method) 5. Analyze Supernatant (VIS Method) 4. Stop Reaction & Centrifuge->5. Analyze Supernatant (VIS Method) A. Add to Microplate Well A. Add to Microplate Well 5. Analyze Supernatant (VIS Method)->A. Add to Microplate Well B. Add Folin-Ciocalteu Reagent B. Add Folin-Ciocalteu Reagent A. Add to Microplate Well->B. Add Folin-Ciocalteu Reagent C. Add Sodium Carbonate C. Add Sodium Carbonate B. Add Folin-Ciocalteu Reagent->C. Add Sodium Carbonate D. Measure Absorbance at 760nm D. Measure Absorbance at 760nm C. Add Sodium Carbonate->D. Measure Absorbance at 760nm VIS Method VIS Method

Workflow Steps [4]:

  • Prepare a stock solution of your compound in a suitable solvent.
  • Create a matrix of different buffer conditions (varying pH, salt concentration, etc.) in a 96-well plate.
  • Add the stock solution to each well and incubate under controlled temperature (e.g., 37°C) and agitation.
  • Stop the reaction by adding Trichloroacetic Acid (TCA) and centrifuge to obtain a clear supernatant.
  • Analyze the supernatant using the colorimetric VIS method:
    • Transfer 50 µL of supernatant to a new well.
    • Add 50 µL of Folin-Ciocalteu reagent.
    • Add 100 µL of sodium carbonate solution.
    • Incubate in darkness for 10 minutes at 37°C.
    • Measure the absorbance at 760 nm.

This miniaturized method is validated, uses low volumes of reagents, and allows for the simultaneous testing of numerous conditions [4].

Frequently Asked Questions

Q1: What is the first parameter I should check if my compound is not dissolving? A1: The pH of the solvent is the most critical parameter to check first. The research shows that for many compounds, solubility is highly dependent on an acidic environment. Start by testing solubility across a pH range of 1.0 to 8.0 [1] [2]. Prepare buffers within this range and observe dissolution.

Q2: Could the solvent itself be affecting my compound's activity, not just its solubility? A2: Yes. Studies have shown that using different solvents (e.g., D2O instead of H2O) can significantly reduce enzymatic activity without causing major structural changes. This effect is often linked to changes in the solvent's properties, such as hydrogen bonding, which can affect function independently of solubility [5].

Q3: Is there a more efficient way to optimize multiple parameters at once? A3: Absolutely. Using Response Surface Methodology (RSM) is far more efficient than testing one factor at a time. RSM allows you to understand the interaction effects between variables (like enzyme concentration, solid-liquid ratio, and time) and statistically determine the optimal combination for maximum yield and solubility [1].

References

Common Challenges & Solutions in Peptide Sample Prep

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key issues researchers face and how to address them, which are critical for developing robust bioanalytical assays [1] [2].

Challenge Impact on Analysis Recommended Solutions
Protein Binding [1] Peptide binds to matrix proteins, causing low recovery and poor sensitivity [2]. Dilute plasma 1:1 with 4% H3PO4 or 5% NH4OH. For stronger binding, use denaturants like Guanidine HCl, Urea, or SDS [1] [2].
Non-Specific Binding (NSB) [1] "Sticky" peptides adhere to container surfaces, leading to analyte loss, high variability, and poor peak shape [2] [3]. Use low-binding polypropylene containers. Avoid glass. For LC-MS, use low-bind vials and plates. Consider a µElution SPE format to skip dry-down [1] [2] [3].
Peptide Solubility [1] Peptides precipitate during preparation, causing low recovery and clogged systems. Limit organic concentration to ≤75%. Use modifiers (1-10% acid or base) like TFA, Formic Acid, Acetic Acid, or NH4OH to maintain solubility [1] [2].
Low Recovery [1] Overall low and variable signal; symptom of the above challenges. Systematically address protein binding, NSB, and solubility. Use mixed-mode SPE for selective cleanup and concentrate analyte in a small volume [1] [2].

A Generalized Sample Preparation Workflow

For a bottom-up proteomics approach, which is common for peptide analysis, the following workflow is recommended. This workflow can be adapted for purifying and preparing a peptide like Peimisine from a biomatrix [4] [5].

G Start Start: Complex Sample P1 1. Protein Denaturation, Reduction, & Alkylation Start->P1 Cell Lysis & Protein Extraction P2 2. Enzymatic Digestion (to peptides) P1->P2 P3 3. Peptide Clean-up & Desalting P2->P3 e.g., Solid-Phase Extraction (SPE) P4 4. Peptide Concentration or Fractionation P3->P4 End End: LC-MS/MS Analysis P4->End

Protocol Details
  • Protein Denaturation, Reduction, and Alkylation [4] [6]

    • Denaturation: Use strong chaotropic agents like Urea or Guanidine HCl to unfold proteins and make cleavage sites accessible. Note: Do not heat urea solutions, as this can cause protein carbamylation [6].
    • Reduction: Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to break disulfide bonds.
    • Alkylation: Use Iodoacetamide to alkylate the free cysteine residues, preventing reformation of disulfide bonds.
  • Enzymatic Digestion [4] [5] [6]

    • The most common enzyme is trypsin, which cleaves proteins at the C-terminal side of lysine and arginine residues.
    • Digestion efficiency can be improved by using a two-step process with Lys-C (which is more stable in urea) followed by trypsin [7].
    • Follow the enzyme supplier's recommended protocol for enzyme-to-substrate ratio, temperature, and incubation time.
  • Peptide Clean-up and Desalting [1] [4] [8]

    • Solid-Phase Extraction (SPE) is highly recommended over simple protein precipitation. It provides cleaner samples, higher recovery, and better reproducibility [2].
    • Reverse-phase or mixed-mode (ion-exchange + reverse-phase) SPE cartridges are most common.
    • This step is critical for removing salts, lipids, and other ionization-suppressing contaminants before LC-MS analysis [7] [6].
  • Peptide Concentration or Fractionation [1] [5]

    • Elute peptides from the SPE sorbent in a small volume of organic solvent (e.g., 25-50 µL). Using a µElution plate can eliminate the need for evaporation and reconstitution, reducing losses from NSB [1].
    • For highly complex samples, high-pH reversed-phase fractionation can be used to separate the peptide mixture into simpler fractions, increasing proteome coverage [5].

Frequently Asked Questions

  • How can I prevent peptide loss from sample containers? Peptide loss is primarily due to Non-Specific Binding. The most effective strategy is to use low-bind polypropylene containers throughout the process. Additionally, optimizing the sample solvent by adding a moderate organic content (like 10-25% acetonitrile) can help, but be cautious as high organic can disrupt LC retention [3].

  • My peptide recovery is low after Solid-Phase Extraction. What should I check? Low recovery is often a symptom of incomplete disruption of protein binding or solubility issues [1]. Ensure you are using an effective pre-treatment step (like acid or denaturants) to release the peptide from matrix proteins. Also, verify that the peptide is soluble in the loading solvent for your SPE sorbent, which often requires an acidic, aqueous solution with low organic content [8].

  • What detergents can I use for cell lysis that are MS-compatible? While detergents are great for lysis and solubilization, many (like Triton X-100, NP-40) are not compatible with MS as they cause severe ion suppression [7]. If you must use a detergent, consider MS-compatible options like n-dodecyl-β-D-maltoside (DDM). Ideally, detergents should be removed before digestion or MS analysis using methods like detergent removal spin columns or precipitation [7] [8].

References

Reducing matrix effects Peimisine LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Combat Matrix Effects

Strategy Description Key Techniques
Sample Preparation [1] [2] [3] Remove interfering compounds from the sample before LC-MS injection. Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) [4] [5].
Chromatographic Separation [1] [2] Improve separation to prevent co-elution of analytes and matrix interferents. Optimize gradient, use alternative columns (e.g., pentafluorophenyl) [5], shift analyte retention time.
Internal Standards [6] [1] [2] Use internal standards to correct for ionization suppression/enhancement. Stable Isotope-Labeled (SIL) internal standard (most effective) [6] [2]; structural analogue as alternative [2].
Calibration Techniques [1] Calibrate the method to account for the matrix's influence on the signal. Matrix-matched calibration, Standard Addition Method [2].
Instrumental Parameters [3] Reduce the absolute amount of matrix entering the ionization source. Lower LC flow rate (nano- or micro-flow ESI), sample dilution [2], divert valve to waste [1].

How to Assess Matrix Effects

Before solving the issue, you need to measure it. Here are two common assessment methods [1]:

  • Post-Extraction Spike Method (Quantitative) This method provides a quantitative measure (Matrix Factor, MF) of ion suppression or enhancement by comparing the analyte response in a clean solution to its response in a matrix sample.

    • Procedure:
      • Prepare Sample A: Analyze the analyte dissolved in neat mobile phase.
      • Prepare Sample B: Take a blank matrix extract (e.g., processed drug product), spike it with the same amount of analyte, and analyze it.
      • Prepare Sample C (optional): Spike the analyte into the blank matrix before extraction to assess the combined effect of recovery and matrix.
    • Calculation: MF = (Peak Area of Sample B) / (Peak Area of Sample A)
    • Interpretation: MF = 1 means no effect; MF < 1 means ion suppression; MF > 1 means ion enhancement [1].
  • Post-Column Infusion Method (Qualitative) This method helps you identify when during the chromatographic run matrix effects occur.

    • Procedure:
      • Continuously infuse a solution of your analyte into the MS detector post-column.
      • Inject a blank, processed sample matrix into the LC system.
      • Monitor the MS signal for the infused analyte throughout the chromatographic run.
    • Interpretation: A stable signal indicates no matrix effects. Dips or rises in the baseline indicate regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components [1] [2].

Detailed Experimental Protocols

Here are detailed methodologies for two key strategies from the table.

1. Solid-Phase Extraction (SPE) Protocol [4] SPE is highly effective for selective cleaning of peptide samples.

  • Materials: Mixed-mode SPE sorbents (e.g., Oasis WCX, MCX, WAX, MAX), suitable solvents.
  • Procedure:
    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water or buffer.
    • Loading: Dilute your sample with water or a weak solvent (e.g., 2% formic acid) and load it onto the cartridge.
    • Washing: Use 1-2 mL of a wash solvent (e.g., 5% methanol) to remove weakly retained impurities.
    • Elution: Elute the analyte using a strong solvent (e.g., methanol with 5% ammonium hydroxide). The optimal sorbent (mixed-mode cation/anion exchange) and solvent conditions should be determined experimentally for Peimisine [4].
  • Rationale: Mixed-mode SPE offers superior selectivity compared to reversed-phase SPE, leading to cleaner extracts and significantly lower matrix effects [4].

2. Standard Addition Method Protocol [2] This method is ideal when a blank matrix is unavailable or matrix effects are highly variable.

  • Procedure:
    • Take at least four aliquots of the identical sample solution.
    • Spike these aliquots with increasing, known concentrations of your analyte standard.
    • Analyze all aliquots by LC-MS and plot the peak area against the spiked concentration.
    • Perform a linear regression. The absolute value of the x-intercept of this plot corresponds to the original concentration of the analyte in the sample.
  • Rationale: Because the matrix is identical in all samples, its effect is constant and is automatically corrected for in the calibration plot [2].

Integrated Troubleshooting Workflow

The following diagram outlines a systematic, step-by-step workflow to diagnose and resolve matrix effects in your LC-MS analysis.

cluster_1 Assessment Methods cluster_2 Reduction Strategies Start Start Troubleshooting Assess Assess Matrix Effects Start->Assess Prep Optimize Sample Prep Assess->Prep  If ME high PostExtract Post-Extraction Spike PostColumn Post-Column Infusion Chrom Optimize Chromatography Prep->Chrom  If ME persists s1 SPE/LLE s2 Change Column/ Optimize Gradient s3 SIL-IS or Standard Addition s4 Reduce Flow/ Dilute Sample Calib Apply Calibration & Internal Standards Chrom->Calib  If ME remains Inst Adjust Instrument Parameters Calib->Inst  For final tuning End Method Validated Inst->End

References

Storage Conditions & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on peimisine's properties and storage guidelines.

Property Specification / Value Source / Context
Recommended Storage 2-8°C, protect from light Chemical supplier [1]
Alternative Storage -20°C for 3 years (powder); -80°C for 1 year (in solvent) Chemical supplier [2]
Physical Form Solid; Powder; White to off-white Chemical suppliers [1] [2] [3]
Molecular Weight 427.62 g/mol [1] [2]
Molecular Formula C27H41NO3 [1] [2]
CAS Number 19773-24-1 [1] [2]
Melting Point 270 °C [1]
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone. ≥50 mg/mL in DMSO (with gentle warming & sonication). [1] [2] [3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery or suspected degradation Improper storage temperature or exposure to light. Ensure consistent storage at 2-8°C in the dark. For long-term storage, keep as a powder at -20°C. Allow the vial to reach room temperature before opening to prevent moisture condensation.
Poor solubility Solvent choice or technique. Gently warm the solution and use sonication. Use recommended solvents like DMSO. Prepare working solutions fresh and use immediately.
Inconsistent experimental results Compound degradation or instability in solution. Avoid long-term storage of solutions. Use the provided solubility data to prepare fresh solutions for each experiment.

Experimental Workflow for Handling

For a typical experiment involving this compound, you can follow this general workflow. Please note that specific protocols for cell-based or animal studies were not found in the search results and should be optimized for your research.

cluster_notes Key Considerations Start Retrieve this compound from Storage (2-8°C, dark) A Weigh Powder (Allow to reach room temp in desiccator) Start->A B Prepare Stock Solution (Solvent: DMSO, gentle warming, sonication) A->B C Prepare Working Solution (Dilute in assay buffer/media) B->C D Conduct Experiment (Use solution immediately) C->D Note1 • Protect from light at all stages • Stock solution stability is limited • Avoid repeated freeze-thaw cycles E Properly Dispose of Waste D->E

Important Precautionary Notes

Please be aware of the following critical gaps in the available information:

  • Limited Primary Data: The storage guidelines are sourced from commercial chemical suppliers, not from detailed stability studies published in peer-reviewed literature [1] [2] [3]. They should be treated as a conservative starting point.
  • Lack of Specific Protocols: The search results do not contain detailed experimental methodologies for assays using this compound. The provided workflow is a generalized, logical guide based on standard laboratory practice for handling such compounds.
  • Solution Stability is Unknown: While suppliers provide solubility data, the long-term stability of this compound in solution is not specified. It is highly recommended to determine this empirically for your specific experimental conditions.

References

Peimisine vs. Peimine: Property and Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Property/Activity Peimisine Peimine
Molecular Formula [1] Information not identified in search results C₂₇H₄₅NO₃ [2] [3]
Molecular Weight [1] Information not identified in search results 431.65 g/mol [3]
CAS Number [1] 19773-24-1 [4] 23496-41-5 [4] [2] [3]
Extraction Yield (from F. thunbergii) [1] 0.5 mg/g (under optimal SFE conditions) 1.3 mg/g (under optimal SFE conditions)
Antioxidant Activity Shows good affinity for antioxidant targets in molecular docking studies [5]. Identified as a key antioxidant compound; content correlates with total antioxidant capacity [5].
Anti-inflammatory Activity Information not identified in search results Exhibits anti-inflammatory and pain suppression properties at the cellular level [3].
Other Notable Activities Accumulates at higher levels in some wild-simulated Fritillaria [4]. A major bioactive component; higher levels found in some tissue-cultured and cultivated Fritillaria [4] [5].

Experimental Data and Protocols

For your experimental work, here are key methodologies from recent studies that quantified these compounds and evaluated their activity.

Extraction and Quantification
  • Optimized Supercritical Fluid Extraction (SFE): One study optimized SFE for F. thunbergii using a Central Composite Design. The highest yields for this compound and peimine were achieved under these conditions:
    • Extraction Time: 3.0 hours
    • Temperature: 60.4 °C
    • Pressure: 26.5 MPa
    • Co-solvent: 89.3% ethanol [1]
  • UPLC-Q-Exactive Orbitrap MS/MS Analysis: A comprehensive metabolomics study used this technique to profile compounds in different Fritillaria species [5]. The general workflow is as follows:

G A Sample Preparation B Liquid Nitrogen-Ground FB Powder A->B C Metabolite Extraction B->C D UHPLC Separation C->D E Q-Exactive Orbitrap MS/MS D->E F Data Analysis & Compound ID E->F

Antioxidant Activity Evaluation
  • In Vitro Assays: Common methods to evaluate the antioxidant capacity of extracts containing these alkaloids include [1] [5]:
    • FRAP: Ferric Reducing Antioxidant Power assay.
    • ABTS•⁺ Scavenging Activity: Measures the ability to quench the ABTS radical cation.
  • Network Pharmacology and Molecular Docking: An integrated analysis identified this compound and peimine as key antioxidant compounds in Fritillaria. The predicted mechanism suggests they mediate antioxidant effects through key targets like AKT1 and ESR1, influencing the PI3K-AKT signaling pathway [5].

G PI3K PI3K AKT1 AKT1 (Key Target) PI3K->AKT1 Activates Downstream Downstream Cellular Effects AKT1->Downstream ESR1 ESR1 (Key Target) ESR1->Downstream Antioxidant Antioxidant Effect Downstream->Antioxidant Peimine Peimine Peimine->AKT1 Binds This compound This compound AKST1 AKST1 This compound->AKST1 Binds

Key Research Insights

  • Content is Source-Dependent: The relative content of this compound and peimine varies significantly with the geographical origin and cultivation method of Fritillaria. One study found field-collected wild specimens accumulated more this compound, while tissue-cultured samples had higher peimine content [4].
  • Correlation with Mineral Elements: The accumulation of these alkaloids may be influenced by mineral elements in the growth environment. Most analyzed elements showed a positive correlation with peiminine and peimine levels, but a negative correlation with this compound and imperialine [4].

References

Peimisine comparative efficacy Fritillaria alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Fritillaria Alkaloids

Alkaloid Key Efficacy and Properties Comparative Notes & Experimental Data

| Peimisine | Anti-inflammatory [1] [2]: Significant inhibition of IL-1β and TNF-α [1]. Bioavailability: Systemic exposure increased ~5x in colitis model [1]. Accumulation: Higher in field-collected wild F. cirrhosa [3]. | Potency against IL-1β/TNF-α surpasses peimine, peiminine, sipeimine [1]. Identified as a core anti-asthma bioactive compound [2].| | Peimine (Verticine) | Anti-inflammatory [1] [4]: General anti-inflammatory effect. Anti-tussive/Expectorant [4]: Primary activity for respiratory diseases. Accumulation: Higher in tissue-cultured F. cirrhosa; primary alkaloid in F. thunbergii and F. ussuriensis [3] [5]. | Shows synergistic anti-inflammatory effects with peiminine [1]. A key quality marker for F. thunbergii and F. ussuriensis [5].| | Peiminine (Verticinone) | Anti-inflammatory [1] [4]: Potently inhibits IL-6 [1]. Anti-tussive/Expectorant [4]: Primary activity for respiratory diseases. Antioxidant [6]: Contributes to overall activity. | Most potent IL-6 inhibition among the four alkaloids [1]. A key quality marker for F. thunbergii [5].| | Imperialine (Sipeimine) | Anti-tussive/Expectorant [4]: Primary activity for respiratory diseases. Potency Rank: Imperialine > peimine > peiminine in some assays [5]. Accumulation: Higher in field-collected wild F. cirrhosa; a quality marker for Chuan Beimu [3] [5]. | - | | Total Alkaloid Extract | Airway Remodeling (COPD/Asthma): Inhibits EMT process, reduces collagen deposition [7] [2]. Anti-inflammatory: Inhibits MAPK signaling pathway [7]. | Demonstrates broader therapeutic effects for complex respiratory pathologies, showing multi-target synergy [7] [2].|


Experimental Methodologies in Key Studies

Understanding the experimental context is crucial for evaluating the data.

  • Anti-inflammatory Activity Assay (In Vitro): The anti-inflammatory effects of this compound, peimine, peiminine, and sipeimine were tested on LPS-stimulated RAW 264.7 macrophage cells [1]. After pre-treating cells with the alkaloids, inflammation was induced with LPS. The mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) were measured to quantify each compound's inhibitory potency [1].
  • Pharmacokinetic Study (In Vivo): A colitis rat model was induced by 2,4-dinitrobenzene sulfonic acid (DNBS) [1]. Rats received a single oral dose of an FTB extract, and blood plasma was collected at multiple time points. The concentrations of the four alkaloids were determined using UHPLC-MS/MS, and pharmacokinetic parameters (C~max~, AUC, half-life) were calculated to compare their absorption and metabolism in diseased versus normal states [1].
  • Multi-Technology Identification & Quantification: Advanced analytical techniques are used for precise measurement.
    • LC/IM-QTOF-MS: Combines liquid chromatography, ion mobility separation, and high-resolution mass spectrometry. This provides multi-dimensional data (retention time, accurate mass, fragmentation pattern, collision cross-section) for highly confident identification and separation of isomers in complex plant matrices [8].
    • UPLC-Q-Exactive Orbitrap MS/MS: An ultra-performance liquid chromatography system coupled to a high-resolution tandem mass spectrometer. It is widely used in untargeted metabolomics to comprehensively profile and identify a wide range of metabolites in different Fritillaria species [6] [9].

The following diagram illustrates the primary workflow for evaluating Fritillaria alkaloid efficacy and mechanisms, integrating the key experimental methods discussed.

G cluster_analysis Analytical Phase: Identification & Quantification cluster_efficacy Efficacy & Mechanism Phase cluster_integration Data Integration & Validation Start Fritillaria Bulb Sample Tech1 LC/IM-QTOF-MS Analysis (Multi-dimensional separation) Start->Tech1 Tech2 UPLC-Orbitrap MS/MS (Untargeted metabolomics) Start->Tech2 Result1 Output: Alkaloid Profiles & Concentrations Tech1->Result1 Tech2->Result1 InVitro In Vitro Assays (e.g., Anti-inflammatory in RAW 264.7 cells) Result1->InVitro InVivo In Vivo Models (e.g., Colitis, COPD, Asthma) Result1->InVivo PK Pharmacokinetic Studies (Bioavailability, half-life) Result1->PK Result2 Output: Comparative Efficacy Data InVitro->Result2 InVivo->Result2 PK->Result2 NetworkPharma Network Pharmacology & Molecular Docking Result2->NetworkPharma FinalResult Identified Key Alkaloids & Mechanisms of Action NetworkPharma->FinalResult

Interpretation for Drug Development

For researchers in drug development, the data suggests distinct strategic considerations:

  • This compound as a Specialized Candidate: Its significantly enhanced bioavailability under inflammatory (colitis) conditions and potent inhibition of specific cytokines (IL-1β, TNF-α) make it a compelling candidate for targeted anti-inflammatory therapy, particularly for gastrointestinal or systemic inflammatory conditions [1].
  • Synergistic Formulations: The evidence for synergistic effects between peimine and peiminine, coupled with the broader multi-target action of total alkaloid extracts, supports investigating combination therapies rather than single-compound isolates for complex diseases like asthma and COPD [1] [2].
  • Quality & Sourcing is Crucial: Alkaloid profiles are highly dependent on the Fritillaria species, geographical origin, and cultivation method [3] [5]. Reproducible drug development requires rigorous botanical identification and standardized sourcing.

References

Quantitative Antioxidant Data of Fritillaria Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on the antioxidant capacity of extracts from Fritillaria thunbergii Miq., which contains peimisine, peimine, and peiminine [1].

Analyte DPPH-RSA (EC50) ABTS-RSA (EC50) FRAP Assay Optimal SFE Conditions (for extraction yield)
Total Alkaloids 5.5 mg/mL 0.3 mg/mL 118.2 mg AAE/100 g 3.0 h, 60.4 °C, 26.5 MPa, 89.3% Ethanol [1]
This compound Data not provided Data not provided Data not provided Optimal for yield: 0.5 mg/g [1]
Peimine Data not provided Data not provided Data not provided Optimal for yield: 1.3 mg/g [1]
Peiminine Data not provided Data not provided Data not provided Optimal for yield: 1.3 mg/g [1]

Experimental Protocols for Key Assays

Here are the detailed methodologies for the antioxidant capacity tests and extraction protocols cited in the data.

Antioxidant Capacity Assays

Researchers used multiple assays to comprehensively evaluate the antioxidant activity of the bulb extracts [1].

  • DPPH Radical Scavenging Activity (DPPH-RSA): This assay measures the ability of antioxidants to donate hydrogen to stabilize the purple-colored DPPH radical. The extent of discoloration to yellow indicates the scavenging activity, reported as the efficient concentration (EC50) needed to scavenge 50% of the DPPH radicals [1].
  • ABTS Radical Scavenging Activity (ABTS-RSA): This method involves generating a blue-green ABTS⁺ radical cation, which is decolorized when antioxidants donate an electron. The results are also expressed as an EC50 value [1].
  • Ferric Reducing Antioxidant Power (FRAP): This assay measures the reduction of a colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex by antioxidants at low pH. The results are expressed in milligrams of Ascorbic Acid Equivalents (AAE) per 100 grams of sample, providing a measure of the sample's reducing power [1].
Supercritical Fluid Extraction (SFE) Protocol

A Central Composite Design (CCD) was employed to optimize the SFE process for alkaloids from Fritillaria thunbergii Miq. bulbs [1].

  • Extraction System: Supercritical CO₂ with ethanol as a polar modifier.
  • Optimized Variables: The process variables optimized were extraction time (1.5–3.5 h), temperature (45–65 °C), pressure (10–30 MPa), and ethanol concentration (80–100%).
  • Analysis: The yields of total alkaloids, this compound, peimine, and peiminine were analyzed and used as response variables to build a predictive model and determine the optimal extraction parameters [1].

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for optimizing the extraction and validating the antioxidant capacity of these alkaloids, as described in the research.

Start Start: Fritillaria thunbergii Bulb Powder CCD Central Composite Design (CCD) for Optimization Start->CCD SFE Supercritical Fluid Extraction (SFE) Analysis Extract Analysis SFE->Analysis CCD->SFE Var Variables: Time, Temp, Pressure, Ethanol% CCD->Var AntioxidantAssays Antioxidant Capacity Evaluation Analysis->AntioxidantAssays Yield Responses: Yield of Alkaloids Analysis->Yield Data Data Collection & Modeling AntioxidantAssays->Data DPPH DPPH Assay (EC50) AntioxidantAssays->DPPH ABTS ABTS Assay (EC50) AntioxidantAssays->ABTS FRAP FRAP Assay (mg AAE/100g) AntioxidantAssays->FRAP Results Optimal Conditions & Antioxidant Profile Data->Results

Research Context and Further Directions

  • This compound Data Gap: The provided data confirms this compound can be efficiently extracted but does not isolate its specific antioxidant capacity. The reported EC50 DPPH value of 5.5 mg/mL and FRAP value of 118.2 mg AAE/100 g reflect the activity of the total alkaloid extract [1].
  • Pharmacological Potential: Peimine and peiminine (the major alkaloids in Fritillaria) are reported to have various pharmacological effects, including anti-inflammatory and antioxidant activities [2]. This supports the relevance of investigating the antioxidant properties of all major alkaloids in this plant, including this compound.
  • Alternative Extraction Source: One study also optimized the SFE of total alkaloids, peimine, and peiminine from the flower of Fritillaria thunbergii Miq, which could represent an alternative or complementary source to the traditional bulb [3].

For your comparison guide, you could:

  • Contextualize the Findings: Present the available data on total alkaloid extract activity and note that this compound's individual contribution requires further isolation and testing.
  • Highlight the Methodology: The well-optimized SFE protocol and the use of multiple, standardized antioxidant assays provide a robust experimental framework that can be applied to future studies on purified this compound.

References

Antioxidant Data for Peimisine-Containing Extracts

Author: Smolecule Technical Support Team. Date: February 2026

While data for pure peimisine is lacking, the following table summarizes the antioxidant activity of total alkaloid extracts from Fritillaria thunbergii Miq, which contain this compound along with other alkaloids like peimine and peiminine [1] [2].

Plant Material Extract Type DPPH Radical Scavenging Activity (EC₅₀) ABTS Radical Scavenging Activity (EC₅₀) FRAP Assay Value Citation
Bulb of Fritillaria thunbergii Supercritical Fluid Extract (Total Alkaloids) 5.5 mg/mL 0.3 mg/mL 118.2 mg AAE/100 g [1] [2]
Flower of Fritillaria thunbergii Supercritical Fluid Extract (Total Alkaloids) Data included in study, but specific values not listed in abstract. Data included in study, but specific values not listed in abstract. Not Applicable [3]

Detailed Experimental Protocol for DPPH Assay

The DPPH assay is a standard method used to determine the free radical scavenging ability of antioxidants [4]. Here is a generalized and detailed protocol based on the methodologies from the search results.

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, purple-colored free radical. When an antioxidant molecule donates an electron or hydrogen atom to DPPH, it becomes reduced, turning yellow. This color change is measurable spectrophotometrically, and the extent of discoloration indicates the radical scavenging capacity of the antioxidant [4].
  • Reagent Preparation:
    • Prepare a DPPH solution by dissolving DPPH in a suitable solvent like ethanol or methanol to a concentration of 280 μM [5].
  • Procedure:
    • Mix 2 mL of the sample solution (e.g., the plant extract at various concentrations) with 2 mL of the DPPH solution [6].
    • Incubate the mixture in the dark at room temperature for a defined period. Different studies use different times; one optimized protocol specifies 15 minutes [5], while another uses 2.5 hours [6].
    • After incubation, measure the absorbance of the solution at a wavelength of 517 nm [6] [4]. Anhydrous ethanol is typically used as a blank.
  • Calculation: The radical scavenging activity is calculated as a percentage using the following formula [6]:
    • Scavenging Activity (%) = [ (A₀ - A₁) / A₀ ] × 100%
    • Where:
      • A₀ is the absorbance of the control (DPPH solution without sample).
      • A₁ is the absorbance of the DPPH solution with the sample.

The diagram below illustrates the workflow of the DPPH assay.

Start Start DPPH Assay Prep Prepare DPPH Solution (280 µM in ethanol) Start->Prep Mix Mix Sample with DPPH Solution Prep->Mix Incubate Incubate in Dark (15 min - 2.5 hours) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate End Analyze Results Calculate->End

Suggestions for Finding Specific Data

To obtain the specific DPPH data for this compound you require, consider these approaches:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder, Reaxys, or Google Scholar for journal articles that focus specifically on the isolation and bioactivity of this compound.
  • Broaden Search Terms: Use search queries such as "this compound antioxidant activity," "this compound free radical scavenging," or "isolated this compound DPPH" to find studies that may have tested the pure compound.
  • Review Related Compounds: As shown in the table, this compound is often found with peimine and peiminine. Examining the activity of these related alkaloids may provide useful comparative insights.

References

ABTS Assay Data for Peimisine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data available from a study on supercritical fluid extraction of alkaloids from Fritillaria thunbergii Miq. The ABTS assay result for Peimisine is part of the overall antioxidant profile of the optimized extract [1] [2] [3].

Analyte Extraction Yield (mg/g) ABTS Assay Result (EC₅₀, mg/mL) Extraction Conditions
This compound 0.5 Not individually specified The ABTS EC₅₀ value of 0.3 mg/mL pertains to the total extract containing all alkaloids [1].
Total Alkaloids 3.8 0.3

| Peimine | 1.3 | Not individually specified | Time: 3.0 h Temperature: 60.4 °C Pressure: 26.5 MPa Co-solvent: 89.3% Ethanol | | Peiminine | 1.3 | Not individually specified | |

Experimental Protocol for ABTS Assay

The ABTS radical scavenging activity (ABTS-RSA) was evaluated using a standard decolorization assay. Here is a detailed methodology based on common protocols [4]:

  • ABTS Radical Cation (ABTS•+) Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with 2.45 mM potassium persulfate. This mixture is incubated in the dark at room temperature for 12-16 hours before use [4].
  • Reaction Mixture Preparation: The generated ABTS•+ solution is diluted with a buffer, such as PBS or ethanol, to an initial absorbance of approximately 0.70 (±0.02) at 734 nm. The antioxidant capacity is determined by mixing the sample extract with this ABTS•+ solution [1] [4].
  • Measurement and Calculation: After incubation (typically 5-10 minutes in the dark), the decrease in absorbance at 734 nm is measured. The scavenging activity is calculated as a percentage of decolorization compared to a control. Results can be expressed as EC₅₀, which is the effective concentration of the sample required to scavenge 50% of the ABTS radicals [1] [4].
  • Standard Curve: The results are often reported relative to a standard antioxidant, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid, to give Trolox Equivalent Antioxidant Capacity (TEAC) or Ascorbic Acid Equivalent (AAE) [1] [4].

Research Workflow and Context

The following diagram illustrates the experimental workflow from the source study, showing how the ABTS assay was integrated into the overall research process to evaluate the antioxidant activity of the Fritillaria extract containing this compound [1] [2].

Start Start: Fritillaria thunbergii Bulb SFE Supercritical Fluid Extraction (SFE) Start->SFE Optimization Optimization via RSM/CCD SFE->Optimization Extract Crude Alkaloid Extract Optimization->Extract AntioxidantAssay In-vitro Antioxidant Assays Extract->AntioxidantAssay ABTS ABTS Assay (EC₅₀ = 0.3 mg/mL) AntioxidantAssay->ABTS DPPH DPPH Assay (EC₅₀ = 5.5 mg/mL) AntioxidantAssay->DPPH FRAP FRAP Assay (118.2 mg AAE/100g) AntioxidantAssay->FRAP Analysis Data Analysis & Conclusion ABTS->Analysis DPPH->Analysis FRAP->Analysis

Key Insights for Your Guide

  • Primary Bioactivity: The main pharmacological interest in this compound and related Fritillaria alkaloids (peimine, peiminine) traditionally lies in their antitussive and expectorant effects [1] [5]. Antioxidant activity is an additional, valuable property being investigated.
  • Recent Corroborating Evidence: A 2025 metabolomics and network pharmacology study identified this compound as one of seven key alkaloids contributing to the antioxidant activity of Fritillaria Bulbus, showing good affinity with core antioxidant targets like AKT1 and ESR1 [6].
  • Comparative Potential: While direct comparative data for this compound alone is scarce, the total alkaloid extract from Fritillaria thunbergii demonstrated significant antioxidant capacity across three different assays (ABTS, DPPH, FRAP) [1], suggesting the mixture containing this compound has robust activity.

References

Compound Profiles and Antitussive Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and known antitussive mechanisms of Peimisine compared to common standard antitussives.

Compound / Drug Classification / Origin Primary Postulated Antitussive Mechanism Experimental Evidence Context
This compound Isosteroidal alkaloid from Fritillaria species (e.g., F. cirrhosa, F. thunbergii) [1] [2] [3] Modulation of targets like SRC, ADRB2, MMP2, and NOS3 based on network pharmacology; part of a multi-component, multi-target traditional medicine approach [3]. Identified as a core active ingredient in Chuanbeimu; molecular docking shows high binding affinity to putative targets [3].
Codeine Opioid; Centrally-acting standard antitussive [4] [5] Depression of the brainstem cough center via opioid receptor agonism [5]. Significant reduction in cough frequency and increased latency in citric acid-induced guinea pig model [4].
Dextromethorphan Non-opioid; Centrally-acting standard antitussive [6] [5] NMDA receptor antagonism within the brainstem cough network [6] [5]. Did not show significant effects on cough frequency or latency in a recent guinea pig study [4].
Cloperastine Non-narcotic; Centrally-acting with peripheral properties [4] Centrally-acting with antihistaminic and papaverine-like properties [4]. Significant reduction in cough frequency and intensity, comparable to codeine, in guinea pig model [4].
Gefapixant Novel; P2X3 receptor antagonist [4] Peripherally-acting P2X3 receptor antagonism, reducing hypersensitivity of airway sensory nerves [4]. Significant reduction in cough frequency and increased latency in citric acid-induced guinea pig model [4].
Levodropropizine Non-opioid; Peripherally-acting standard antitussive [4] Peripheral action by modulating the release of sensory neuropeptides [4]. Did not show significant effects on cough frequency or latency in a recent guinea pig study [4].

Experimental Models and Protocols

For objective comparison, here are experimental approaches used to evaluate the compounds.

Standard Antitussive Evaluation

A common and validated preclinical model is the citric acid-induced cough model in guinea pigs [4].

  • Animals: Dunkin Hartley guinea pigs (both sexes, 200-250 g) [4].
  • Procedure: Unrestrained animals are placed in a transparent chamber and exposed to an aerosol of 0.4 M citric acid for 7 minutes, followed by a 7-minute observation period [4].
  • Drug Administration: Test compounds are typically administered orally by gavage 30 minutes prior to citric acid exposure [4].
  • Data Collection: Coughs are manually counted in real-time by blinded observers. Acoustic data is simultaneously recorded for spectrogram analysis to objectively quantify cough events, frequency, latency to first cough, and intensity [4].
Evaluating Fritillaria Alkaloids like this compound

Research on Fritillaria alkaloids often employs different models focusing on inflammation and molecular pathways.

  • In Vivo Anti-inflammatory Model: A Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) model in mice is frequently used. LPS is instilled via the trachea to induce inflammation. Test compounds are administered preventively or therapeutically. Outcomes include histopathological analysis of lung tissue, quantification of inflammatory cells and cytokines (e.g., IL-6, TNF-α) in bronchoalveolar lavage fluid (BALF) [7].
  • Network Pharmacology & Molecular Docking: A common methodology for traditional Chinese medicine involves:
    • Screening active ingredients and targets from databases like TCMSP.
    • Identifying disease-associated targets from databases like GeneCards.
    • Constructing a protein-protein interaction (PPI) network and a "disease-herb-ingredient-target" network to identify core compounds and targets.
    • Validating interactions via molecular docking (e.g., using Autodock software) to confirm the binding affinity of a compound like this compound to predicted targets such as SRC and NOS3 [3].

Mechanistic Pathways of Fritillaria Alkaloids

The therapeutic effects of Fritillaria alkaloids are complex and multi-targeted. The diagram below outlines key pathways identified in research, particularly for related compounds Peimine and Peiminine, which provide insight into this compound's potential mechanisms.

G LPS Inflammatory Stimulus (e.g., LPS) IL17 IL-17 LPS->IL17 TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway IL17->NFkB MAPK MAPK Pathway IL17->MAPK TLR4->NFkB TLR4->MAPK InflamCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->InflamCytokines ROS Reactive Oxygen Species (ROS) NFkB->ROS MAPK->InflamCytokines MAPK->ROS AntiInflam Anti-inflammatory Effect InflamCytokines->AntiInflam Ferroptosis Ferroptosis Pathway (acsl4b, fthl28) Antioxidant Antioxidant Effect Ferroptosis->Antioxidant ROS->Ferroptosis Apoptosis Altered Apoptotic Signaling (PI3K/AKT, Bcl-2) TissueProtection Lung Tissue Protection Apoptosis->TissueProtection COPDTargets Target Modulation in COPD (SRC, ADRB2, MMP2, NOS3) COPDTargets->TissueProtection AntiInflam->TissueProtection Antioxidant->TissueProtection PeimisineGroup Fritillaria Alkaloids (this compound, Peimine, Peiminine) PeimisineGroup->NFkB Inhibits PeimisineGroup->MAPK Inhibits PeimisineGroup->Ferroptosis Inhibits PeimisineGroup->Apoptosis Modulates PeimisineGroup->COPDTargets Modulates

Research Status and Synergistic Potential

A key distinction in the available research is that this compound is primarily investigated as part of a multi-component traditional medicine system, while standard antitussives are single-entity drugs.

  • This compound's Research Context: Current studies focus on identifying it as a core bioactive ingredient of Fritillaria (Chuanbeimu). Its therapeutic effect is presented as part of a multi-target, multi-pathway network, potentially modulating inflammation, oxidative stress, and apoptosis to alleviate respiratory diseases like COPD [3]. Direct and isolated antitussive efficacy data is lacking.
  • Evidence of Synergy: Strong evidence exists for the synergistic anti-inflammatory effects of other Fritillaria alkaloids. The combination of Peimine, Peiminine, and Forsythoside A demonstrated significantly greater inhibition of lung inflammation in an LPS-induced ALI model than any single compound alone [7]. This supports the traditional use of herb combinations and suggests a potential research strategy for this compound.

Practical Research Recommendations

To objectively compare this compound with standard antitussives, you may consider the following approaches:

  • Conduct Direct Comparative Experiments: The most definitive approach is to evaluate this compound and standard drugs (like codeine or gefapixant) side-by-side in the same experimental system, such as the citric acid-induced guinea pig cough model [4].
  • Explore Combination Studies: Given the evidence for synergy [7], a promising research direction is to investigate whether this compound can enhance the efficacy or reduce the required dosage of standard antitussives.
  • Focus on Mechanistic Elucidation: Further research is needed to definitively link this compound's binding to targets like SRC and NOS3 [3] with a direct antitussive effect, separating its general anti-inflammatory action from specific cough reflex suppression.

References

Proposed Framework for a Pharmacokinetic Species Comparison

Author: Smolecule Technical Support Team. Date: February 2026

You can adapt the table below to systematically organize Peimisine data once you have collected the necessary experimental results. The parameters listed are standard in pharmacokinetic studies [1] [2].

Table: Framework for Pharmacokinetic Parameters Across Species

Pharmacokinetic Parameter Human Rat Mouse Dog Monkey Other (e.g., Rabbit)
Bioavailability (F%) (Data for this compound) (Data for this compound) (Data for this compound) (Data for this compound) (Data for this compound) (Data for this compound)
Clearance (CL)
Volume of Distribution (Vd)
Half-Life (t₁/₂)
Area Under Curve (AUC)
Cmax (Peak Concentration)
Protein Binding (%)
Main Metabolic Pathways

Methodologies for Pharmacokinetic Studies

The following experimental protocols are commonly used in pharmacokinetic studies and can be applied to investigate this compound [3] [2].

  • Study Design

    • Animals and Dosing: Use healthy, adult animals (e.g., rats, mice, beagle dogs, non-human primates) with a specified sample size per group. Administer this compound via a relevant route (e.g., intravenous for absolute bioavailability, oral for common administration).
    • Sample Collection: Collect serial blood plasma/serum samples at predetermined times (e.g., pre-dose, 5, 15, 30 mins, 1, 2, 4, 8, 12, 24 hours post-dose). Immediately process samples by centrifugation and store at -70°C or below.
    • Bioanalysis: Develop a validated bioanalytical method (e.g., UPLC-MS/MS - Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) to quantify this compound concentrations in the collected samples [3].
  • Data Analysis

    • Non-compartmental Analysis (NCA): This is often the first step to estimate primary parameters like AUC, Cmax, t₁/₂, CL, and Vd.
    • Population Pharmacokinetic (PopPK) Modeling: Use non-linear mixed-effects modeling to analyze all concentration-time data from the population simultaneously. This is powerful for sparse data and identifying sources of variability (e.g., between-subject, between-occasion). Software like NONMEM or S-ADAPT is typically used [3] [2].
    • Model Evaluation: Compare different structural models (e.g., one- vs. two-compartment) using criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC). A drop in objective function value (OFV) is also used for nested models [2].
  • Protocol for "Humanized" Dosing Regimens

    • To make animal studies more clinically predictive, you can design dosing regimens that mimic human drug exposure profiles in animal models. The general workflow for this is outlined below.

Start Start: Obtain Human PK Profile Step1 Single-Dose PK Study in Animals Start->Step1 Step2 Develop PopPK Model Step1->Step2 Step3 Design Humanized Regimen Step2->Step3 Step4 Prospective Validation Step3->Step4 End Validated Animal Model for Translation Step4->End

Key Considerations for Cross-Species Comparison

When comparing pharmacokinetics across species, keep the following points in mind, as they are common sources of variation highlighted in the research [4] [5] [6]:

  • Metabolic Enzyme Differences: The activity and specificity of cytochrome P450 (P450) enzymes and other metabolizing enzymes can vary significantly between species. For instance, CYP1A2 activity differs greatly between humans and rats [4] [5].
  • Protein Binding: The extent of plasma protein binding and the affinity for specific proteins (like albumin) can differ, affecting the free, active concentration of the drug. This was shown to be significant for warfarin [6].
  • Half-life and Clearance: Elimination rates often scale with body size and metabolic rate. Mice and rats typically have much shorter half-lives and higher clearance rates than humans, necessitating adjusted dosing schedules [3] [7].
  • Allometric Scaling: Use allometric scaling to predict human pharmacokinetic parameters based on animal data, though be aware of its limitations, especially when metabolic pathways are not conserved.

References

Available Data on Peimisine and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information on peimisine and a closely related compound, sipeimine, found in the search results. This data can serve as a reference for the type of information typically available.

Compound Name Key Findings from Research Relevance to Your Query

| This compound | • Identified as a key antioxidant compound in Fritillaria Bulbus [1]. • Predicted via screening to be a potential agonist for the TAAR1 receptor, a target in neuropsychiatry [2]. • Listed as a core bioactive alkaloid in a network pharmacology study on asthma [3]. | No specific data on metabolism or gender differences was located. | | Sipeimine (Imperialine) | • A major active alkaloid in Fritillaria Bulbus [4] [5]. • Pharmacokinetics in Rats: Rapid absorption, slow elimination, ~40% oral bioavailability [4] [5]. • Tissue Distribution: Rapidly distributed to all major organs except the brain [4] [5]. • Metabolism: Primarily metabolized via hydroxylation, sulfation, and glucose conjugation [4] [5]. • Excretion: Predominantly excreted unchanged via renal elimination [4] [5]. | Provides a methodology for ADME studies but does not analyze gender differences. |

Experimental Protocols for ADME Studies

While not specific to this compound or gender, the recent study on sipeimine provides a detailed and validated experimental protocol that is directly applicable for investigating the Absorption, Distribution, Metabolism, and Excretion (ADME) of similar alkaloids [4] [5].

  • Analytical Instrumentation: Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
  • Chromatographic Conditions:
    • Column: Waters ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid (A) and acetonitrile (B).
    • Gradient Elution: A complex gradient from 2% to 100% B over 6 minutes.
    • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions: m/z 430→138 for sipeimine.
  • Sample Preparation: Biological samples (e.g., plasma) were protein-precipitated with acetonitrile, followed by vortexing, centrifugation, and reconstitution of the dried supernatant.

The workflow for such a comprehensive ADME study is outlined below.

G Animal Dosing (Rats) Animal Dosing (Rats) Biological Sample Collection Biological Sample Collection Animal Dosing (Rats)->Biological Sample Collection Sample Preparation Sample Preparation Biological Sample Collection->Sample Preparation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sample Preparation->UPLC-MS/MS Analysis Data Acquisition Data Acquisition UPLC-MS/MS Analysis->Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Data Acquisition->Pharmacokinetic Analysis Tissue Distribution Tissue Distribution Data Acquisition->Tissue Distribution Excretion Profile Excretion Profile Data Acquisition->Excretion Profile UPLC-Q-TOF-MS/MS UPLC-Q-TOF-MS/MS Metabolite Identification Metabolite Identification UPLC-Q-TOF-MS/MS->Metabolite Identification

References

Tissue Distribution of Sipeimine in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The following quantitative data outlines the concentration of sipeimine found in various rat tissues after administration, providing insight into how this type of alkaloid is distributed in the body [1].

Biological Sample Key Finding Experimental Details
Lungs Rapidly distributed Studied in rat tissues after administration [1]
Liver Rapidly distributed Studied in rat tissues after administration [1]
Kidney Rapidly distributed Studied in rat tissues after administration [1]
Heart Rapidly distributed Studied in rat tissues after administration [1]
Spleen Rapidly distributed Studied in rat tissues after administration [1]
Brain Not detected Suggests difficulty crossing the blood-brain barrier [1]
Plasma Protein Binding ~30% (Weakly bound) Measured in rat plasma; high binding can limit tissue distribution [1]

Experimental Protocol for Reference

The data on sipeimine was generated using a robust and sensitive method that could be applied to study peimisine. The core experimental workflow is summarized in the diagram below [1].

A 1. Sample Collection B 2. Sample Preparation A->B C 3. UPLC-MS/MS Analysis B->C D 4. Data Acquisition C->D

The key steps involved are [1]:

  • Sample Collection: Biological samples (plasma, tissues) were collected from Sprague-Dawley rats at various time points after sipeimine administration.
  • Sample Preparation: Proteins were precipitated from the samples using acetonitrile, followed by vortex mixing and centrifugation. The supernatant was then dried and reconstituted for analysis.
  • UPLC-MS/MS Analysis: Separation was performed on a UPLC system using a C18 column with a gradient elution of 0.1% formic acid and acetonitrile.
  • Data Acquisition: Detection and quantification were carried out using a triple-quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode.

Research Status of this compound

While tissue distribution data is lacking, recent studies highlight this compound's significance, which may drive future pharmacokinetic research.

  • A Key Active Ingredient: this compound has been identified as a core bioactive compound in Chuanbeimu (Fritillaria cirrhosa) responsible for its therapeutic effects against Chronic Obstructive Pulmonary Disease (COPD) through network pharmacology and molecular docking studies [2].
  • Content Varies by Origin: The concentration of this compound in Fritillaria plants is highly dependent on the geographical source and cultivation method. For instance, field-collected wild specimens from certain regions in China showed higher accumulation of this compound [3]. This variability makes it an important compound for quality control and further study.

Conclusion and Research Outlook

For your research, the most direct path forward would be to:

  • Adapt the existing UPLC-MS/MS protocol used for sipeimine to develop a quantitative method for this compound.
  • Conduct in vivo pharmacokinetic studies in animal models to generate the foundational tissue distribution data for this compound.

References

Overview of a UPLC-MS/MS Method for Peimisine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following information synthesizes methodologies from recent scientific publications for determining Peimisine (also referred to as Imperialine) and similar alkaloids in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1] [2].

Summary of the Method: This technique is prized for its high sensitivity, specificity, and speed, making it suitable for pharmacokinetic studies. The core process involves separating the analyte from a complex sample matrix (like plasma) using chromatography and then detecting it based on its unique mass-to-charge ratio.

The table below outlines the typical experimental protocol and key performance characteristics you could expect from such a method:

Aspect Typical Protocol & Parameters
Instrumentation UPLC system coupled with a triple-quadrupole mass spectrometer [1] [2].

| Chromatography | Column: C18 (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm) [1] [2]. Mobile Phase: Acetonitrile and water (often with 0.1% formic acid to enhance ionization) [1] [2]. Flow Rate: ~0.3 - 0.4 mL/min with a gradient elution [1] [2]. | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI) in positive mode [1]. Detection: Multiple Reaction Monitoring (MRM). For Sipeimine (a very similar compound), a transition of m/z 430 → 138 is monitored [2]. | | Sample Preparation | Technique: Liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation (e.g., with acetonitrile) [1] [2]. | | Key Validation Parameters | Linearity: Correlation coefficient (r²) > 0.9900 over the investigated range [1]. Sensitivity (LLOQ): As low as ~0.98 ng/mL for related alkaloids [1]. Precision & Accuracy: Intra-day and inter-day precision (RSD) and accuracy within acceptable limits (e.g., ±15%) [1]. Recovery & Matrix Effect: Consistent and high recovery with minimal matrix interference [1]. |

Experimental Workflow for Method Validation

Conducting a full method validation involves a sequence of planned experiments to establish the performance characteristics summarized above. The following diagram illustrates the key stages in this process.

Start Method Development & Protocol Definition V1 Specificity/ Selectivity Test Start->V1 V2 Linearity & Range Assessment V1->V2 V3 Accuracy & Precision Evaluation V2->V3 V4 Sensitivity Determination (LOD/LLOQ) V3->V4 V5 Robustness & Recovery Testing V4->V5 End Validation Report & Fitness Declaration V5->End

Stages of Analytical Method Validation:

  • Method Development & Protocol Definition: This initial phase involves defining the analytical target and establishing the basic chromatographic and mass spectrometric conditions. A formal validation protocol is created, detailing the experiments, acceptance criteria, and regulatory guidelines (e.g., ICH Q2(R2)) to be followed [3].
  • Specificity/Selectivity Test: Demonstrates that the method can accurately measure the analyte (this compound) in the presence of other components, such as impurities, metabolites, or the sample matrix [3].
  • Linearity & Range Assessment: Establishes that the method provides results that are directly proportional to the concentration of the analyte in the sample, across a specified range [3] [4].
  • Accuracy & Precision Evaluation: Accuracy indicates how close the measured value is to the true value, while Precision (including repeatability and intermediate precision) measures the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample [3].
  • Sensitivity Determination (LOD/LLOQ): Defines the limits of the method. The Limit of Detection (LOD) is the lowest amount of analyte that can be detected. The Lower Limit of Quantification (LLOQ) is the lowest amount that can be quantified with acceptable precision and accuracy [3].
  • Robustness & Recovery Testing: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate). Recovery demonstrates the efficiency of extracting the analyte from the sample matrix [1] [3].

A Path Forward for Your Comparison Guide

  • Leverage the Provided Framework: The UPLC-MS/MS method and validation workflow detailed above are considered state-of-the-art for analyzing complex molecules like this compound and are an excellent benchmark [5].
  • Investigate Alternative Techniques: You could research and contact the authors of the cited studies for raw data. Furthermore, you could explore other techniques mentioned in the literature, such as HPLC-ELSD or HPLC-UV, for which validation data might exist [1]. Comparing the performance parameters (sensitivity, speed, cost) of these older techniques against UPLC-MS/MS would be highly valuable.
  • Focus on Critical Parameters: When building your comparison, prioritize the key validation parameters as defined by ICH guidelines (specificity, accuracy, precision, LLOQ, linearity, and robustness). These are the universal metrics that allow for a true, objective comparison between different analytical methods [3] [4].

References

Peimisine versus cyclopamine activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles at a Glance

Feature Peimisine Cyclopamine
Primary Natural Source Various species of Fritillaria (e.g., F. ussuriensis, F. thunbergii) [1] [2] [3] Veratrum californicum (California corn lily) [4]
Chemical Relationship A precursor that can be efficiently converted into cyclopamine via a one-pot synthesis [5] Can be derived from this compound; differs by a 5,6-double bond instead of a 6-ketone group [5]
Key Molecular Targets NF-κB signaling pathway [1] Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway [6] [4] [7]
Primary Observed Activities Anti-inflammatory, anti-acute lung injury, antioxidant [1] [2] [8] Teratogenic (causes cyclopia), inhibits Hedgehog signaling, anti-cancer [6] [4] [9]
Research & Therapeutic Context Investigated for treating inflammatory conditions like acute lung injury (ALI) and colitis [1] [8] Primarily a research tool for studying Hh pathway; inspired synthetic drugs (e.g., Vismodegib) for cancer [6] [4]

Detailed Experimental Data and Protocols

The distinct activities of these alkaloids are demonstrated through specific experimental models.

This compound: Anti-inflammatory Activity
  • Experimental Model: Acute Lung Injury (ALI) induced in mice by intraperitoneal injection of lipopolysaccharide (LPS) [1].
  • Test Compound: A this compound derivative, Boc-leucine mono this compound ester monoamide (Compound G) [1].
  • Protocol:
    • In Vitro Screening: RAW 264.7 macrophage cells were stimulated with LPS and treated with Compound G (25 μg/ml). Cell survival rate and levels of inflammatory markers (TNF-α, IL-1β, IL-6, iNOS) were measured [1].
    • In Vivo Validation: ALI model mice received Compound G (2.5 or 10 mg/kg). Researchers analyzed lung wet/dry ratio, inflammatory marker expression, and key proteins in the NF-κB pathway (IκB and p65) via Western blot [1].
  • Key Findings: Compound G (10 mg/kg) significantly reduced lung inflammation and inhibited the NF-κB pathway by increasing IκB protein and reducing nuclear p65 protein content [1].
Cyclopamine: Anti-Cancer Activity
  • Experimental Model: Human breast cancer cell lines (MCF-7 and MDA-MB-231) [9].
  • Test Compound: Cyclopamine (typically used at 10-20 μM in cell studies) [9].
  • Protocol:
    • Cell Viability/Proliferation: MTT assay and direct cell counting were used after 3-10 days of cyclopamine treatment [9].
    • Cell Cycle Analysis: Flow cytometry with propidium iodide staining was performed to determine cell cycle distribution [9].
    • Invasion Assay: Transwell chambers coated with Matrigel were used to assess the invasive capability of cells [9].
    • Protein Expression Analysis: Western blotting was used to analyze levels of cyclin D1, NF-κB, MMP2, and MMP9 proteins [9].
  • Key Findings: Cyclopamine suppressed cell proliferation, induced G1 cell cycle arrest, inhibited invasive ability, and downregulated proteins related to cell cycle progression and invasion [9].

Mechanisms of Action

The diagrams below illustrate the distinct signaling pathways through which this compound and cyclopamine exert their effects.

G LPS LPS (Inflammatory Trigger) NFkB_Inactive NF-κB (Inactive in cytoplasm) LPS->NFkB_Inactive NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active Activation Inflammation Inflammatory Response (TNF-α, IL-1β, IL-6, iNOS) NFkB_Active->Inflammation Gene Transcription This compound This compound Derivative This compound->NFkB_Active Inhibits

Mechanism of this compound's Anti-inflammatory Action: this compound derivatives protect against acute lung injury by inhibiting the activation of the NF-κB pathway, a key regulator of inflammation. This prevents the production of pro-inflammatory cytokines [1].

G Hh Hedgehog (Hh) Ligand PTCH Patched (PTCH) Hh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibition Relieved GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Proliferation & Survival Genes GLI->TargetGenes Transcription Cyclopamine Cyclopamine Cyclopamine->SMO Inhibits

Mechanism of Cyclopamine's Anti-Cancer Action: Cyclopamine directly binds to and inhibits the Smoothened (SMO) receptor, blocking the Hedgehog signaling pathway. This inhibition prevents the expression of genes that drive cell proliferation and survival, which are often aberrantly active in cancers [6] [4] [9].

Key Insights for Researchers

  • This compound's Potential: Its potent anti-inflammatory effects via NF-κB inhibition make it a compelling candidate for drug development against inflammatory diseases like acute lung injury and colitis. Its role as a biosynthetic precursor to cyclopamine also highlights its chemical utility [1] [5] [8].
  • Cyclopamine's Legacy: While its teratogenicity and toxicity limit direct therapeutic use, cyclopamine remains an invaluable tool for fundamental research into the Hedgehog pathway. Its discovery directly led to the development of clinically approved, synthetically optimized Hh pathway inhibitors like Vismodegib [6] [4].
  • Consider the Source: The biological source is a key differentiator. This compound is readily available from cultivated Fritillaria species used in traditional medicine, whereas cyclopamine is sourced from the toxic plant Veratrum californicum [1] [4] [3].

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

427.30864417 Da

Monoisotopic Mass

427.30864417 Da

Heavy Atom Count

31

UNII

DK8227XD8Y

Other CAS

139893-27-9

Wikipedia

3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one

Dates

Last modified: 09-13-2023
[1]. Pan F, et al. Peimisine and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis. Phytomedicine. 2014 Jul-Aug;21(8-9):1104-9.

Explore Compound Types